molecular formula C21H26O7 B046503 (+)-8-Methoxyisolariciresinol

(+)-8-Methoxyisolariciresinol

Cat. No.: B046503
M. Wt: 390.4 g/mol
InChI Key: ZPRAJLPWRSLALC-SUNYJGFJSA-N
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Description

(+)-8-Methoxyisolariciresinol (CAS 136082-41-2) is a lignan, a class of naturally occurring phenolic compounds, which can be isolated from plant species such as Illicium simonsii . This compound has a molecular formula of C21H26O7 and a molecular weight of 390.43 g/mol . As a lignan, it is part of a group of metabolites often studied for their diverse biological activities, including potential antioxidant properties . Research into structurally similar lignans has shown activities such as inhibition of nitric oxide production, suggesting a potential role for these compounds in investigations concerning inflammation and oxidative stress . The compound is provided for research purposes only and is intended for use in laboratory studies. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should handle this product with care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3/t13-,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRAJLPWRSLALC-SUNYJGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Occurrence and Analysis of (+)-8-Methoxyisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant and phytoestrogenic activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. It further details experimental protocols for its extraction, isolation, and quantification, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is found in a variety of plant species, often alongside other well-known lignans (B1203133). Its distribution is primarily in the seeds, leaves, and wood of these plants. While extensive quantitative data for this specific lignan is not widely available in a consolidated format, known sources are summarized in Table 1. The concentrations of lignans can vary significantly based on factors such as plant cultivar, growing conditions, and harvesting time.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant PartReported Presence
Linum usitatissimum (Flaxseed)[1]LinaceaeSeedsPresent
Sesamum indicum (Sesame)[1]PedaliaceaeSeedsPresent
Canarium tonkinenseBurseraceaeNot SpecifiedPresent
Euterpe oleracea (Açaí)ArecaceaeFruit PulpPresent
Canarium album (Chinese White Olive)BurseraceaeFruitPresent

Note: Quantitative yield or concentration data for this compound from these sources is not consistently reported in the surveyed literature. The presence is confirmed, but amounts are often not specified or are aggregated with other lignans.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including lignins and other lignans.[2][3] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol.

Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by dirigent proteins and laccase or peroxidase enzymes, to form pinoresinol.[2] This is a key branching point in lignan biosynthesis. Pinoresinol is then sequentially reduced to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). While the direct precursor to this compound is isolariciresinol (B191591), the pathway to isolariciresinol from secoisolariciresinol is not as clearly defined as other lignan transformations.

The final step in the formation of this compound is believed to be the regioselective methylation of the C8 hydroxyl group of (+)-isolariciresinol. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl methionine (SAM) as a methyl donor. Plant OMTs are a large and diverse family of enzymes known to be involved in the biosynthesis of various secondary metabolites.[1][2]

Biosynthesis_of_8_Methoxyisolariciresinol cluster_final_step Final Methylation Step Phe Phenylalanine CA Coniferyl Alcohol Phe->CA Phenylpropanoid Pathway Pino Pinoresinol CA->Pino Oxidative Coupling (Dirigent Protein, Laccase/Peroxidase) Lari Lariciresinol Pino->Lari Reduction Seco Secoisolariciresinol Lari->Seco Reduction Iso (+)-Isolariciresinol Seco->Iso Isomerization/ Reduction MethoxyIso This compound Iso->MethoxyIso O-Methyltransferase (OMT) SAM SAM SAH SAH SAM->SAH

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The isolation and quantification of this compound from plant matrices involve several key steps, including extraction, purification, and analysis. The following protocols are based on established methods for lignan analysis and can be adapted for this specific compound.

Extraction of Lignans from Plant Material

This protocol describes a general method for the extraction of lignans from dried plant material, such as seeds or leaves.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) or ethanol (B145695) (HPLC grade)

  • n-Hexane (for defatting, if necessary)

  • Ultrasonic bath or Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Defatting (for oil-rich materials like seeds): a. Weigh a suitable amount of powdered plant material (e.g., 50 g). b. Suspend the powder in n-hexane (e.g., 250 mL) and stir for 1-2 hours at room temperature. c. Filter the mixture and discard the n-hexane fraction. d. Repeat the process 2-3 times to ensure complete removal of lipids. e. Air-dry the defatted plant material.

  • Extraction: a. Place the defatted (or non-oily) plant material in a flask. b. Add methanol or ethanol at a solid-to-solvent ratio of 1:10 (w/v). c. Ultrasonication Method: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature. Repeat the extraction 2-3 times with fresh solvent. d. Soxhlet Method: Place the plant material in a thimble and perform continuous extraction with the chosen solvent for 6-8 hours.

  • Concentration: a. Combine the extracts from all repetitions. b. Filter the combined extract to remove any solid particles. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract. d. Dry the crude extract completely under vacuum.

Purification by Column Chromatography

Further purification of the crude extract can be achieved using column chromatography.

Materials:

  • Crude lignan extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform:methanol or ethyl acetate:hexane)

  • Fraction collector (optional)

  • TLC plates for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing the target compound (as determined by TLC comparison with a standard, if available) and concentrate using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantification of lignans.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector is required. An LC-MS system can be used for more sensitive and specific detection.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of (A) water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile (B52724) or methanol is common.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection Wavelength: Lignans generally show UV absorbance around 280 nm.

  • Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the purified extract and dissolve it in a known volume of the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental_Workflow Start Plant Material (e.g., Seeds, Leaves) Grind Grinding/Powdering Start->Grind Defat Defatting (with n-Hexane) Grind->Defat Extract Extraction (Methanol/Ethanol) Grind->Extract If not oil-rich Defat->Extract If oil-rich Concentrate1 Concentration (Rotary Evaporation) Extract->Concentrate1 Crude Crude Extract Concentrate1->Crude Purify Purification (Column Chromatography) Crude->Purify Fractions Purified Fractions Purify->Fractions Analyze Quantification (HPLC) Fractions->Analyze Result Quantitative Data Analyze->Result

Figure 2: General experimental workflow for the isolation and quantification of this compound.

Conclusion

This compound is a lignan of growing interest due to its presence in various plant-based foods and medicinal herbs. This guide has outlined its known natural sources, proposed a detailed biosynthetic pathway, and provided adaptable experimental protocols for its extraction, purification, and quantification. Further research is warranted to establish a more comprehensive quantitative database of its occurrence in the plant kingdom and to fully elucidate the specific enzymes involved in its biosynthesis. The methodologies and information presented here provide a solid foundation for researchers to advance the study of this and other related bioactive lignans.

References

Isolating (+)-8-Methoxyisolariciresinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the isolation of (+)-8-Methoxyisolariciresinol from plant extracts. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key experimental workflows for the successful purification of this bioactive lignan (B3055560).

Introduction

This compound is a naturally occurring lignan found in various plant sources, including flaxseeds and the leaves of Isatis indigotica (Folium isatidis). Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficient isolation of this compound is a critical step for further pharmacological investigation and drug development. This guide presents a consolidated overview of effective methodologies for its extraction and purification.

Data Presentation: Quantitative Analysis of Lignan Extraction

The yield of lignans from plant sources can vary significantly based on the plant material, extraction method, and solvent system employed. While specific yield data for this compound is not extensively reported across a wide range of sources, the following table summarizes representative yields of lignans from flaxseed, a common source of these compounds, to provide a comparative benchmark for extraction efficiency.

Plant SourceExtraction MethodSolvent SystemLignan YieldReference
Flaxseed (Linum usitatissimum)Microwave-Assisted ExtractionWater/Ethanol (B145695) (50/50)Increased by 34.76% over classical methods[1]
Flaxseed (Linum usitatissimum)Ethanolic Extraction80% Ethanol0.12 g per 100 g of seeds[2]
Defatted Flaxseed FlourSupercritical Fluid Extraction (CO2) with EthanolEthanol11.7 to 24.1 mg/g[3]

Spectroscopic Data for Structural Elucidation:

Following isolation, the structural confirmation of this compound is typically achieved through spectroscopic analysis. The following are characteristic spectral data for related lignans, which can be used as a reference for the identification of the target compound.

  • ¹H-NMR (500 MHz, CDCl₃): Chemical shifts (δ) will be characteristic of the aromatic and aliphatic protons within the molecule.

  • ¹³C-NMR (126 MHz, CDCl₃): Signals will correspond to the unique carbon environments in the structure.

  • Mass Spectrometry (ESI-MS): The mass-to-charge ratio (m/z) of the molecular ion peak will confirm the molecular weight of the compound.

Experimental Protocols

This section details a comprehensive protocol for the isolation and purification of this compound, primarily adapted from a patented method for its extraction from Folium isatidis. This can be modified for other plant sources with appropriate adjustments.

Plant Material Preparation and Enzymatic Hydrolysis
  • Homogenization: Air-dried and powdered plant material (e.g., Folium isatidis leaves) is homogenized to increase the surface area for extraction.

  • Enzymatic Treatment: The powdered material is suspended in an appropriate buffer, and a mixture of cellulase (B1617823) and pectinase (B1165727) is added. The suspension is incubated to break down cell walls and release the target compound. This step is particularly useful for releasing lignans that may be bound to the plant matrix.

Extraction
  • Solvent Extraction: The enzyme-treated plant material is subjected to extraction using a suitable solvent such as methanol, ethanol, or an alcohol-water mixture.

  • Negative Pressure Cavitation Enhanced Extraction: To improve extraction efficiency, negative pressure cavitation can be employed. This technique uses ultrasonic waves under negative pressure to create and collapse cavitation bubbles, disrupting cell structures and enhancing solvent penetration.

Purification

The crude extract is then subjected to a multi-step purification process to isolate this compound.

  • Macroporous Adsorption Resin Chromatography:

    • The crude extract is loaded onto a pre-equilibrated macroporous adsorption resin column.

    • The column is washed with water to remove sugars and other highly polar impurities.

    • Stepwise elution with increasing concentrations of ethanol (e.g., 30-35% and 50-60% ethanol) is performed to fractionate the extract. Fractions are collected and monitored by TLC or HPLC.

  • Gel Filtration Chromatography:

    • Fractions enriched with the target compound are pooled, concentrated, and dissolved in a minimal amount of 90% methanol.

    • The sample is loaded onto a gel filtration column (e.g., Toyopearl HW-40S).

    • Gradient elution is performed to separate compounds based on their molecular size. Fractions are collected and analyzed.

  • Crystallization:

    • Fractions containing pure this compound are combined and concentrated.

    • The residue is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize.

    • The resulting crystals are collected by filtration and dried to yield the pure compound.

Mandatory Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Plant Material (e.g., Folium isatidis) homogenization Homogenization & Grinding plant_material->homogenization enzymatic_hydrolysis Enzymatic Hydrolysis (Cellulase & Pectinase) homogenization->enzymatic_hydrolysis extraction Negative Pressure Cavitation Enhanced Extraction (Methanol/Ethanol) enzymatic_hydrolysis->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Adsorption Resin Chromatography crude_extract->macroporous_resin gel_filtration Gel Filtration Chromatography (Toyopearl HW-40S) macroporous_resin->gel_filtration crystallization Crystallization gel_filtration->crystallization pure_compound This compound crystallization->pure_compound signaling_pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan This compound (and related lignans) Receptor Receptor Lignan->Receptor PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Pathway (JNK, p38) Receptor->MAPK_pathway IKK IKK Receptor->IKK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Cell Growth & Proliferation MAPK_pathway->Gene_Expression Inflammation & Apoptosis NFkB_complex p50/p65-IκBα IKK->NFkB_complex Inhibition of IκBα phosphorylation NFkB_active p50/p65 NFkB_translocation p50/p65 NFkB_active->NFkB_translocation Translocation NFkB_translocation->Gene_Expression Pro-inflammatory Cytokines

References

The Biosynthetic Pathway of (+)-8-Methoxyisolariciresinol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Methoxyisolariciresinol, a lignan (B3055560) of significant interest for its potential pharmacological activities, is a plant-derived secondary metabolite. Its biosynthesis is an intricate process originating from the general phenylpropanoid pathway. This technical guide delineates the current understanding of the biosynthetic route to this compound, providing a comprehensive overview of the key enzymatic steps, intermediate compounds, and regulatory aspects. While the complete enzymatic cascade has been largely elucidated for core lignan structures, the specific terminal methylation leading to this compound is an area of ongoing investigation. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of the pathway to facilitate further research and drug development efforts in this field.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds synthesized by plants, many of which exhibit promising biological activities.[1] this compound is a specific lignan that has garnered attention for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering approaches to enhance its production in plants or for developing chemoenzymatic synthesis strategies.[2] This guide provides an in-depth look at the known and putative steps involved in the formation of this compound, starting from the primary precursor, L-phenylalanine.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that can be divided into three major stages:

  • The General Phenylpropanoid Pathway: This well-established pathway converts L-phenylalanine into monolignols, the primary building blocks of lignans and lignin.[1]

  • Dimerization and Initial Reductions: Two monolignol units are coupled to form the foundational lignan structure, which then undergoes a series of reductions.

  • Tailoring Reactions: The core lignan scaffold is further modified, including the crucial O-methylation step, to yield this compound.

The General Phenylpropanoid Pathway

The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT) , lead to the formation of ferulic acid. Ferulic acid is then activated to its CoA-ester by 4-coumarate:CoA ligase (4CL) . The resulting feruloyl-CoA is reduced twice, first by cinnamoyl-CoA reductase (CCR) to coniferaldehyde (B117026) and then by cinnamyl alcohol dehydrogenase (CAD) to produce the key monolignol, (+)-coniferyl alcohol.[3]

Dimerization to Pinoresinol and Subsequent Reductions

The pivotal step in lignan biosynthesis is the stereospecific dimerization of two molecules of (+)-coniferyl alcohol to form (+)-pinoresinol. This reaction is mediated by a dirigent protein (DIR) and an oxidizing agent, typically a laccase or peroxidase .[1] The dirigent protein guides the coupling of the coniferyl alcohol radicals to ensure the correct stereochemistry.

Following its formation, (+)-pinoresinol undergoes two successive reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) . The first reduction yields (+)-lariciresinol, which is then further reduced to (+)-secoisolariciresinol.[4]

Formation of (+)-Isolariciresinol and the Putative Final Methylation

The pathway from (+)-secoisolariciresinol to (+)-isolariciresinol is less definitively characterized in all plant species but is a known conversion. The final and defining step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C-8 position of (+)-isolariciresinol. This reaction is hypothetically catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While OMTs with activity towards various lignan precursors have been identified, the specific enzyme responsible for this terminal methylation has not yet been definitively isolated and characterized.[5][6]

Quantitative Data

Quantitative data for the enzymes involved in lignan biosynthesis is crucial for understanding the pathway's flux and for metabolic engineering efforts. The following table summarizes representative kinetic data for key enzyme classes in the pathway. It is important to note that specific values can vary significantly between plant species and isoforms of the enzymes.

Enzyme ClassSubstrateKm (µM)Vmax (pkat/mg protein)Plant Source
COMT Caffeic acid5 - 100Not specifiedAlfalfa
COMT 5-hydroxyferulic acid0.25 - 100Not specifiedAlfalfa
Lignan OMT MatairesinolNot specifiedNot specifiedCarthamus tinctorius
Resveratrol OMT ResveratrolNot specifiedNot specifiedVitis vinifera

Table 1: Representative Kinetic Data for O-Methyltransferases. Data sourced from studies on related enzymes.[5][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative Isolariciresinol 8-O-Methyltransferase

This protocol describes the general workflow for producing and purifying a candidate OMT enzyme for functional characterization.[9][10][11]

1. Cloning of the Candidate OMT Gene:

  • Isolate total RNA from a plant tissue known to produce this compound.
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length open reading frame of the candidate OMT gene using PCR with specific primers.
  • Clone the PCR product into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

2. Heterologous Expression in E. coli:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Assay for Isolariciresinol 8-O-Methyltransferase Activity

This assay is designed to determine the activity and substrate specificity of the purified OMT.[12][13][14]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 7.5)
  • 5 mM MgCl₂
  • 1 mM DTT
  • 200 µM (+)-Isolariciresinol (substrate)
  • 200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
  • 1-5 µg of purified OMT enzyme
  • The final reaction volume is typically 50-100 µL.

2. Reaction Incubation:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.
  • Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.

3. Product Analysis:

  • Centrifuge the reaction mixture to pellet any precipitated protein.
  • Analyze the supernatant by reverse-phase HPLC or LC-MS.
  • Separate the substrate and product using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
  • Identify the product, this compound, by comparing its retention time and mass spectrum to an authentic standard.

4. Quantitative Analysis:

  • Quantify the amount of product formed by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve.
  • Determine kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding the complex relationships in biosynthetic pathways and experimental workflows.

Biosynthetic_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc (+)-Coniferyl Alcohol ConAld->ConAlc CAD Pino (+)-Pinoresinol ConAlc->Pino Dirigent Protein + Laccase/Peroxidase Lari (+)-Lariciresinol Pino->Lari PLR Seco (+)-Secoisolariciresinol Lari->Seco PLR Isol (+)-Isolariciresinol Seco->Isol MethIsol This compound Isol->MethIsol putative Isolariciresinol 8-O-Methyltransferase

Figure 1: The biosynthetic pathway of this compound.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Characterization RNA Total RNA Isolation cDNA cDNA Synthesis RNA->cDNA PCR PCR Amplification of OMT gene cDNA->PCR Vector Cloning into Expression Vector PCR->Vector Transform Transformation into E. coli Vector->Transform Expression Protein Expression Transform->Expression Lysis Cell Lysis Expression->Lysis Centrifuge1 Clarification of Lysate Lysis->Centrifuge1 Affinity Ni-NTA Affinity Chromatography Centrifuge1->Affinity Elution Elution of His-tagged OMT Affinity->Elution SDSPAGE SDS-PAGE Analysis Elution->SDSPAGE Assay In Vitro Enzyme Assay Elution->Assay HPLC HPLC/LC-MS Analysis Assay->HPLC Kinetics Kinetic Parameter Determination HPLC->Kinetics

Figure 2: Experimental workflow for OMT characterization.

Conclusion and Future Directions

The biosynthetic pathway to the core lignan structure of (+)-isolariciresinol is relatively well understood, proceeding from the general phenylpropanoid pathway through the stereospecific dimerization of coniferyl alcohol and subsequent reductions. However, the final methylation step to produce this compound remains to be definitively elucidated. The identification and characterization of the specific O-methyltransferase responsible for this reaction is a key area for future research. The experimental protocols outlined in this guide provide a framework for isolating and functionally validating this putative enzyme. A complete understanding of the pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable lignans for pharmaceutical and nutraceutical applications.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest to the scientific community due to their potential antioxidant and biological activities. Understanding the mass spectrometric behavior of these compounds is crucial for their identification and characterization in complex matrices, which is a fundamental step in drug discovery and development. This guide provides a detailed overview of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound, based on the established fragmentation of structurally related lignans.

Predicted ESI-MS/MS Fragmentation Pathway

The proposed fragmentation cascade initiates with the deprotonated molecule, [M-H]⁻, at an m/z of 389. The fragmentation is characterized by cleavages within the central butanediol (B1596017) chain and losses of small neutral molecules.

A key fragmentation event is the homolytic cleavage of the C7-C8 or C7'-C8' bond, leading to the formation of benzylic radicals that can then be ionized. Another common pathway involves the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups. The additional methoxy (B1213986) group at the C8 position in this compound is expected to influence the fragmentation, potentially leading to unique product ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound in negative ion mode ESI-MS/MS. The relative abundance is a theoretical prediction based on the expected stability of the fragment ions.

m/z Proposed Formula Description Predicted Relative Abundance
389.16C₂₁H₂₅O₇⁻[M-H]⁻High
371.15C₂₁H₂₃O₆⁻[M-H-H₂O]⁻Moderate
359.15C₂₀H₂₃O₆⁻[M-H-CH₂O]⁻Moderate
341.14C₂₀H₂₁O₅⁻[M-H-CH₂O-H₂O]⁻Moderate
193.08C₁₁H₁₃O₃⁻Cleavage of the C8-C8' bondHigh
179.07C₁₀H₁₁O₃⁻[193 - CH₂]⁻Low
165.05C₉H₉O₃⁻[193 - C₂H₄]⁻Moderate
151.04C₈H₇O₃⁻[165 - CH₂]⁻High

Experimental Protocol: LC-ESI-MS/MS Analysis of Lignans

This protocol outlines a general method for the analysis of lignans like this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.

1. Sample Preparation:

  • Plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • The extract is filtered and concentrated under reduced pressure.

  • The residue is redissolved in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is common.

  • Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-36 min, 95-5% B; 36-40 min, 5% B.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 300-350 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

  • MS Scan Range: m/z 50-500 for MS1 and MS2 scans.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed ESI-MS/MS fragmentation pathway of this compound.

Fragmentation_Pathway cluster_M Precursor Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments cluster_F3 Tertiary Fragments M-H [M-H]⁻ m/z 389 F1_1 [M-H-H₂O]⁻ m/z 371 M-H->F1_1 - H₂O F1_2 [M-H-CH₂O]⁻ m/z 359 M-H->F1_2 - CH₂O F1_3 Fragment m/z 193 M-H->F1_3 C₈-C₈' Cleavage F2_1 [M-H-CH₂O-H₂O]⁻ m/z 341 F1_1->F2_1 - CH₂O F1_2->F2_1 - H₂O F2_2 Fragment m/z 165 F1_3->F2_2 - C₂H₄ F3_1 Fragment m/z 151 F2_2->F3_1 - CH₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

A Technical Guide to the Physical and Chemical Properties of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560). It is intended for researchers, scientists, and drug development professionals. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its isolation and characterization and visualizes its primary mechanism of action through signaling pathway diagrams.

Chemical Identity and Structure

This compound is a polyphenolic compound belonging to the lignan class, predominantly found in various plant sources.[1] It is structurally related to other well-known lignans (B1203133) like isolariciresinol. For clarity, it is important to note that this compound is often referred to in literature and commercial listings by the synonym (+)-5-Methoxyisolariciresinol.

Identifier Value
IUPAC Name (6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol[][3]
Synonyms (+)-5-Methoxyisolariciresinol, 5-Methoxy-(+)-isolariciresinol[][3]
CAS Number 136082-41-2[1], 243141-26-6[][3]
Molecular Formula C₂₁H₂₆O₇[1][3]
Molecular Weight 390.4 g/mol [1][3]
Canonical SMILES COC1=CC(=CC(=C1O)OC)[C@@H]2--INVALID-LINK--O)OC)CO">C@HCO[3]
InChI Key JUJIQKRWLCSYQD-KPHUOKFYSA-N[][3]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The data, primarily from chemical supplier databases, is summarized below.

Property Value Reference
Appearance Powder[]
Melting Point 117-118°C[]
Boiling Point 602.4 ± 55.0°C (Predicted)[]
Density 1.274 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297).[]
Optical Rotation Specific value not found in available literature. As a chiral molecule with the "(+)" designation, it is dextrorotatory.
Storage Store at -20°C[]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would be used to determine the proton environment, including aromatic and aliphatic protons, and their coupling. ¹³C-NMR would identify the number and type of carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) would be employed to establish the complete connectivity and confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-Q-TOF/MS), would be used to confirm the elemental composition (C₂₁H₂₆O₇) by providing a highly accurate mass measurement of the molecular ion.[4] Tandem MS (MS/MS) would be used to study its fragmentation pattern, further aiding in structural confirmation.

Experimental Protocols

The following sections describe generalized, representative protocols for the isolation and characterization of lignans like this compound from a plant matrix.

General Protocol for Isolation and Purification

This protocol is a composite of standard methods used for extracting lignans from plant material.

  • Extraction: The dried and powdered plant material is subjected to extraction, often using a solvent like ethanol (B145695) or methanol, sometimes in an aqueous mixture. Techniques such as maceration, soxhlet extraction, or ultrasonication-assisted extraction may be employed to maximize yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography for further purification.

    • Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of hexane/ethyl acetate or dichloromethane/methanol.

    • Resin Chromatography: Macroporous resins can also be used for enrichment and purification.[5]

  • Final Purification: Fractions containing the target compound are pooled and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield the pure compound.

Protocol for UPLC-MS Characterization

This protocol outlines a typical method for the analytical characterization of the purified compound.

  • Sample Preparation: A stock solution of the purified this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • System: An Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase column (e.g., C18, 1.7 µm, 2.1 × 50 mm).[6]

    • Mobile Phase: A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[6]

    • Gradient Elution: A typical gradient might start at 10% B, increase to 100% B over several minutes, hold, and then return to initial conditions for equilibration.[6]

    • Flow Rate: ~0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • System: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).[6]

    • Ionization Mode: Electrospray ionization (ESI), run in both positive and negative modes to capture different adducts.

    • Data Acquisition: A data-dependent acquisition (DDA) method is often used, where the instrument performs a full scan to detect parent ions and then selects the most intense ions for fragmentation (MS/MS).[6]

G node_process node_process node_material node_material node_fraction node_fraction node_analysis node_analysis node_result node_result plant Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant->extraction crude Crude Extract extraction->crude partition Solvent-Solvent Partitioning ethyl_acetate Enriched Lignan Fraction (Ethyl Acetate) partition->ethyl_acetate Polarity-based separation crude->partition column Column Chromatography (Silica Gel / Resin) ethyl_acetate->column prep_hplc Preparative HPLC column->prep_hplc pure_cmpd Pure this compound prep_hplc->pure_cmpd analysis Structural Characterization pure_cmpd->analysis nmr NMR analysis->nmr ms HRMS analysis->ms G cluster_potential Potential Downstream Effects node_molecule node_molecule node_stressor node_stressor node_target node_target node_effect node_effect node_pathway node_pathway mol This compound ros Reactive Oxygen Species (ROS) mol->ros Scavenges stress Oxidative Stress mol->stress Reduces nrf2 Nrf2 Pathway Activation (Potential) mol->nrf2 May Induce ros->stress Causes damage Cellular Damage (Lipids, Proteins, DNA) stress->damage Leads to inflammation Inflammation stress->inflammation Promotes are Antioxidant Response Element (ARE) nrf2->are enzymes ↑ Antioxidant Enzymes (e.g., HO-1) are->enzymes enzymes->stress Mitigates

References

An In-depth Technical Guide on the Biological Activity of (+)-8-Methoxyisolariciresinol as a Lignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in various plant sources, including flaxseeds and sesame seeds.[1] Lignans (B1203133) are recognized for their diverse biological activities and potential health benefits. As a subject of phytochemical exploration, this compound is of interest for its potential applications in functional foods and nutraceuticals aimed at disease prevention.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and related lignans, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Biological Activities

This compound exhibits a range of biological activities primarily attributed to its antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant Activity

The primary mode of action of this compound involves its capacity to act as a radical scavenger, which contributes to reducing oxidative stress.[1] The antioxidant properties of lignans are a foundational basis for research into their potential cardioprotective and other health benefits.[1] While specific quantitative data for this compound is limited in the available literature, comparative studies of related lignans provide insight into its potential antioxidant efficacy. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with lower IC50 values indicating higher antioxidant activity.[2]

Table 1: Comparative Antioxidant Activity of Various Lignans (DPPH Radical Scavenging Assay)

LignanDPPH Radical Scavenging Activity (IC50)Reference
Pinoresinol69 µM[2]
Secoisolariciresinol (B192356)IC50 of 30 µM[3]
Secoisolariciresinol diglycosideIC50 of 45 µM[3]
Matairesinol (B191791)Data not consistently reported
EnterodiolInactive
EnterolactoneInactive
This compound Data not available in cited literature

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity

Lignans have demonstrated anti-inflammatory properties, often through the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[4][5] Inhibition of the NF-κB pathway can lead to a decrease in the production of pro-inflammatory cytokines.[4] The anti-inflammatory potential of lignans is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 2: Comparative Anti-inflammatory Activity of Lignans (Inhibition of NO Production in Macrophages)

LignanNO Production Inhibition IC50Reference
A new lignan from Notopterygium incisum3.57 µM[7]
Lignans from Syringa pinnatifolia32.39 ± 9.1 µM and 47.83 ± 10.44 µM[8]
Isolariciresinol and Seco-Isolariciresinol type lignans3.7 µM and 7.4 µM[9]
This compound Data not available in cited literature
Anticancer Activity

The potential anticancer activity of lignans is a significant area of research.[10][11] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[12][13] The cytotoxic effects of lignans against various human cancer cell lines are typically evaluated using assays like the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.[6]

Table 3: Comparative Anticancer Activity of Various Lignans

LignanCancer Cell LineIC50 (µM)Reference
Nitidine chlorideBreast, Oral, LungPotent cytotoxic effects[11]
ArctigeninVariousVaries by cell line[11]
PodophyllotoxinMCF-7 (Breast)0.04[6]
MDA-MB-231 (Breast)0.145[6]
BT-549 (Breast)1.26[6]
A549 (Lung)1.9[6]
MagnololMCF-7 (Breast)36.46[6]
MDA-MB-231 (Breast)25.32[6]
This compound Various Data not available in cited literature
Estrogen Receptor Modulation

Metabolites of this compound have the potential to modulate hormone-related pathways by interacting with estrogen receptors to varying degrees, which can result in both estrogenic and anti-estrogenic activities.[1] This interaction suggests possible implications in hormone-dependent cancers.[1] The binding affinity of compounds to estrogen receptors is a key parameter in assessing their potential for endocrine modulation.

Table 4: Comparative Estrogen Receptor α (ERα) Binding Affinity

CompoundRelative Binding Affinity (RBA)aIC50Reference
17β-estradiol100-[14]
Genistein-29.38 ± 6.13 nM[15]
Daidzein-107.62 ± 9.38 nM[15]
This compound Data not available in cited literature Data not available in cited literature

aRBA is calculated relative to 17β-estradiol, which is set at 100.

Key Signaling Pathways

Lignans, as a class of compounds, are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. Lignans can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[4][16]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTOR mTOR Downstream Cell Survival, Proliferation, Growth Lignans This compound (and other lignans) Lignans->PI3K Inhibits Lignans->Akt Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Lignan A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate IC50 Value G->H

References

In Vitro Mechanism of Action of (+)-8-Methoxyisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560) found in various plant species, has garnered interest for its potential therapeutic applications. In vitro studies, primarily on structurally related lignans (B1203133) and phenolic compounds, suggest a multifaceted mechanism of action encompassing anticancer, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties. This technical guide synthesizes the available preclinical data to delineate the core molecular mechanisms observed in vitro. Key activities include the induction of apoptosis and cell cycle arrest in cancer cell lines, modulation of critical inflammatory signaling pathways such as NF-κB, potent radical scavenging activity, and the inhibition of metabolic enzymes like Cytochrome P450 and Glutathione (B108866) S-Transferase. This document provides a detailed overview of these mechanisms, presents quantitative data in a structured format, outlines common experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, with notable presence in sources like flaxseed and sesame seeds[1]. This compound belongs to this family and is recognized for its potential health benefits, which are largely attributed to its antioxidant and modulatory effects on cellular signaling pathways[1]. Its chemical structure, characterized by a dibenzylbutane skeleton with methoxy (B1213986) and hydroxyl substitutions, underpins its biological activity. Research into related lignans has revealed significant potential in oncology, cardiovascular disease, and neurodegenerative disorders[1][2]. This guide focuses on elucidating the specific molecular and cellular mechanisms of this compound and its analogs as demonstrated in in vitro experimental models.

Anticancer and Cytomodulatory Effects

The anticancer properties of lignans and related methoxylated compounds are a primary area of investigation. The in vitro evidence points towards a combination of cytotoxicity, induction of programmed cell death (apoptosis), and interruption of the cell division cycle.

Induction of Apoptosis

Several studies on compounds structurally similar to this compound demonstrate a potent ability to induce apoptosis in various cancer cell lines. For instance, the lignan Lariciresinol has been shown to trigger the mitochondrial-mediated apoptosis pathway in HepG2 liver cancer cells[3]. This intrinsic pathway is characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, leading to programmed cell death[3]. Similarly, other natural phenolic compounds have been observed to induce characteristic apoptotic features, such as chromatin condensation and DNA fragmentation, in leukemia and adenocarcinoma cell lines[4]. The activation of the MAPK signaling pathway has also been implicated in the apoptotic effects of related methoxy-compounds in colorectal cancer cells[5].

Cell Cycle Arrest

In addition to inducing apoptosis, related compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This mechanism prevents cancer cells from proceeding through the phases of division (G1, S, G2, M). For example, 8-methoxyflindersine (B12443238), a quinoline (B57606) alkaloid, was found to cause S and G2/M phase arrest in colorectal cancer cells, an effect verified by the dysregulation of cyclin proteins that govern cell cycle progression[6]. The ability to arrest the cell cycle is a crucial chemopreventive property, and studies on pinoresinol-rich extracts have shown an induction of G2/M arrest in colon cancer cell lines, an effect linked to the p53 tumor suppressor pathway[7]. This suggests that cell cycle arrest is a key component of the anticancer activity of these compounds[8][9][10].

Effects on Cancer Cell Viability

The combined effects of apoptosis induction and cell cycle arrest lead to a significant reduction in the viability of cancer cells. The cytotoxic activity of various methoxylated flavonoids and chalcones has been demonstrated against a range of cancer cell lines, including breast, prostate, colon, and cervical cancers[11][12]. For example, 8-methoxyflindersine significantly inhibited the viability of LoVo and RKO colorectal cancer cells, with IC50 values of 176.8 µM and 181.6 µM, respectively[6].

Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. Lignans and related compounds exhibit significant anti-inflammatory properties in vitro by modulating the production of inflammatory mediators and inhibiting key signaling pathways.

Modulation of Inflammatory Mediators

In vitro models of inflammation, typically using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have been instrumental in demonstrating the anti-inflammatory effects of these compounds. 8-Methoxypsoralen (8-MOP) has been shown to mitigate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-18[13]. This is often accompanied by a reduction in the production of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[14][15].

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[14]. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, it translocates to the nucleus to promote the transcription of pro-inflammatory genes[14]. Compounds like 8-MOP have been shown to inhibit this pathway, sometimes via the activation of SIRT1, a histone deacetylase that can suppress NF-κB activation[13]. This blockade of NF-κB signaling is a central mechanism for their anti-inflammatory action[16][17].

Antioxidant Activity

The antioxidant properties of phenolic compounds like this compound are fundamental to many of their biological activities. They can neutralize harmful reactive oxygen species (ROS), thereby reducing oxidative stress[1].

Radical Scavenging Activity

Lignans are known to act as potent radical scavengers[1]. The antioxidant activity of secoisolariciresinol (B192356) diglucoside (SDG), a related lignan, has been demonstrated through its ability to scavenge DPPH radicals, with a reported IC50 value of 78.9 µg/ml[18]. This direct antioxidant capacity helps protect cells from oxidative damage[19][20][21].

Effects on Cellular Antioxidant Enzymes

Beyond direct scavenging, these compounds can also bolster the cell's own antioxidant defenses. In IL-1β-stimulated rat chondrocytes, 8-MOP treatment was found to increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX) while reducing levels of the lipid peroxidation marker malondialdehyde (MDA)[13].

Neuroprotective Effects

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of lignans suggest they may have a neuroprotective role.

Protection against Oxidative Stress-induced Neuronal Cell Death

Derivatives of secoisolariciresinol have been shown to protect HT22 hippocampal cells from glutamate-induced oxidative toxicity[2]. This protection is critical as excessive glutamate (B1630785) can lead to a cascade of events resulting in neuronal cell death. Similarly, other natural antioxidants are being investigated for their ability to prevent neuronal death induced by ROS, highlighting a promising therapeutic avenue for neurodegenerative conditions[22][23][24]. Matairesinol, another lignan, has demonstrated neuroprotective properties in in vitro models of oxygen-glucose deprivation/reoxygenation, further supporting the potential of this class of compounds in protecting neuronal cells[25].

Enzyme Inhibition

This compound and its analogs can interact with and inhibit the activity of various enzymes, which contributes to their overall pharmacological profile.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are essential for the metabolism of a wide range of substances, including drugs and toxins[26]. The compound 8-methoxypsoralen (8-MOP) is known to inhibit several CYP2A enzymes. It inhibits mouse Cyp2a5 through competitive, non-competitive (Kiu = 1.7 µM), and mechanism-based (Kinactivation = 0.17 min⁻¹) mechanisms[26]. It also acts as a non-competitive inhibitor of rat CYP2A3 (Kiu = 0.22 µM)[26]. This inhibition can have significant implications for drug interactions and the activation of pro-carcinogens[27].

Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are detoxification enzymes that can contribute to cancer drug resistance. 8-MOP has been identified as a competitive inhibitor of human GST P1-1 with respect to the substrate CDNB, suggesting it could be a valuable tool in overcoming chemotherapy resistance[28][29].

Summary of In Vitro Data

Note: The following tables summarize quantitative data from studies on this compound and structurally related compounds (e.g., 8-Methoxypsoralen, Methoxy-stilbenes, Lariciresinol) to provide a comparative overview. The specific compound is noted where data is available.

Table 1: Cytotoxicity and Anti-proliferative Activity

CompoundCell LineAssayEndpointResultReference
8-MethoxyflindersineLoVo (Colorectal)CCK-8IC₅₀176.8 µM[6]
8-MethoxyflindersineRKO (Colorectal)CCK-8IC₅₀181.6 µM[6]
3,5,7-trihydroxy-6-methoxyflavoneHT29 (Colon)MTTIC₅₀>400 µM[11]
3,5,7-trihydroxy-6-methoxyflavoneA549 (Lung)MTTIC₅₀>98 µM[11]

Table 2: Enzyme Inhibition

CompoundEnzymeInhibition TypeParameterValueReference
8-MethoxypsoralenMouse Cyp2a5Non-competitiveK(iu)1.7 µM[26]
8-MethoxypsoralenMouse Cyp2a5Mechanism-basedK(inactivation)0.17 min⁻¹[26]
8-MethoxypsoralenRat CYP2A3Non-competitiveK(iu)0.22 µM[26]
8-MethoxypsoralenHuman GST P1-1Competitive--[28][29]

Table 3: Antioxidant Activity

CompoundAssayEndpointResultReference
Secoisolariciresinol diglucoside (SDG)DPPH ScavengingIC₅₀78.9 µg/ml[18]

Table 4: Anti-inflammatory Activity

Compound/ExtractCell LineStimulantMeasured MediatorResultReference
8-MethoxypsoralenRat ChondrocytesIL-1βIL-6, TNF-α, IL-18Dose-dependent reduction[13]
LAMP Remedy ExtractRAW 264.7LPSNitric Oxide (NO)IC₅₀ = 24.90 µg/mL[15]
LAMP Remedy ExtractRAW 264.7LPSProstaglandin E2 (PGE2)IC₅₀ = 4.77 µg/mL[15]
LAMP Remedy ExtractRAW 264.7LPSTNF-αIC₅₀ = 35.01 µg/mL[15]

Detailed Experimental Protocols

Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment[6].

  • Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial reductases will convert MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Detection (Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as required, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the membranes.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nitric Oxide (NO) Determination (Griess Assay)
  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour before stimulating with LPS (e.g., 1 µg/ml) for 24 hours[17].

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Signaling Pathways and Workflows

Visualizations

G cluster_0 Experimental Workflow for In Vitro Anticancer Screening start Cancer Cell Lines (e.g., MCF-7, HepG2, LoVo) viability Cell Viability Assay (MTT / CCK-8) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Mechanism Study (Western Blot for Bcl-2, Bax, Caspases, Cyclins) apoptosis->western cell_cycle->western end Data Analysis & Conclusion western->end G compound (+)-8-Methoxy- isolariciresinol stress Cellular Stress (e.g., Oxidative) compound->stress bax Bax ↑ stress->bax bcl2 Bcl-2 ↓ stress->bcl2 mito Mitochondrion bax->mito bcl2->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis G lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_path Signaling Cascade (IKK, IκB) tlr4->nfkb_path nfkb_inactive NF-κB (p50/p65) + IκB (Cytoplasm) nfkb_path->nfkb_inactive nfkb_active NF-κB (p50/p65) (Nucleus) nfkb_inactive->nfkb_active IκB degradation genes Pro-inflammatory Gene Transcription nfkb_active->genes cytokines TNF-α, IL-6, iNOS, COX-2 genes->cytokines compound (+)-8-Methoxy- isolariciresinol compound->nfkb_path Inhibits

References

The Antioxidant Potential of (+)-8-Methoxyisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in a variety of plant sources, including flaxseeds and sesame seeds.[1] Lignans (B1203133) are recognized for their diverse biological activities, with their antioxidant properties being of significant interest to the scientific community. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, drawing upon available data for structurally related lignans to infer its potential mechanisms and efficacy. The primary mode of action for the antioxidant activity of lignans like this compound involves their ability to act as radical scavengers, thereby mitigating oxidative stress.[1]

In Vitro Antioxidant Activity: Quantitative Data

While specific quantitative antioxidant data for this compound is limited in publicly available literature, the antioxidant capacity of structurally similar lignans provides valuable insight into its expected potency. The following tables summarize the 50% inhibitory concentration (IC50) values from common antioxidant assays for related lignan compounds.

Table 1: DPPH Radical Scavenging Activity of Related Lignans

CompoundIC50 (µM)Reference CompoundIC50 (µM)Source
(±)-Isolariciresinol53.0--[2]
Secoisolariciresinol Diglucoside (SDG)78.9 µg/mL*--[3]

*Note: Concentration in µg/mL can be converted to µM by dividing by the molecular weight (SDG: 686.6 g/mol ).

Table 2: ABTS Radical Scavenging Activity of Related Lignans

CompoundIC50 (µM)Reference CompoundIC50 (µM)Source
Data for this compound and closely related lignans in this specific assay is not readily available in the reviewed literature.

Table 3: Other In Vitro Antioxidant Assays for Related Lignans

AssayCompoundResultSource
Ferric Reducing Antioxidant Power (FRAP)SecoisolariciresinolHigher antioxidant activity than ascorbic acid[4]
Oxygen Radical Absorbance Capacity (ORAC)Data for this compound and closely related lignans is not readily available in the reviewed literature.

Core Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of many phytochemicals, including lignans, is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus.

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. While direct evidence for this compound is pending, the established role of other lignans as Nrf2 activators suggests a similar mechanism of action.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Lignan This compound (Lignan) Lignan->Keap1_Nrf2 Inhibition of complex formation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Activates Transcription Antioxidant_Enzymes->ROS Neutralization

Figure 1. Proposed Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound and related lignans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare various concentrations of This compound in methanol start->prepare_samples mix Mix DPPH solution with sample or standard (e.g., Ascorbic Acid) prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end ABTS_Workflow start Start generate_abts Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate start->generate_abts prepare_samples Prepare various concentrations of This compound start->prepare_samples mix Mix ABTS•+ solution with sample or standard (e.g., Trolox) generate_abts->mix prepare_samples->mix incubate Incubate for a specific time (e.g., 6 minutes at room temperature) mix->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

References

(+)-8-Methoxyisolariciresinol: A Technical Whitepaper on its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560), a class of polyphenolic compounds recognized for their diverse biological activities, including antioxidant and potential anti-inflammatory properties[1]. Inflammation is a critical physiological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in natural products. This technical guide synthesizes the available scientific data on the anti-inflammatory potential of this compound and structurally related lignans (B1203133). It details the likely mechanisms of action, presents quantitative data from related compounds, provides comprehensive experimental protocols for in vitro evaluation, and visualizes key signaling pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.

Potential Anti-inflammatory Activity: In Vitro Data

Direct experimental data on the anti-inflammatory activity of this compound is limited in publicly available literature. However, studies on the parent compound, isolariciresinol (B191591), and its other derivatives provide strong evidence for the anti-inflammatory potential of this structural class. The primary in vitro model for initial screening involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response by producing key mediators like nitric oxide (NO).

A study on lignan derivatives isolated from Alnus japonica demonstrated significant inhibitory activity on LPS-induced NO production. While this compound was not specifically tested, the data for its close analogues are presented below.

Table 1: Inhibitory Effects of Isolariciresinol and Related Lignans on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Compound/ExtractIC₅₀ (μM)IC₅₀ (µg/mL)Source
Unspecified Isolariciresinol Derivatives3.7 and 7.4-[2][3]
Alnus japonica Cortex Extract-20.2[2][3]
Alnus japonica Branch Extract-21.4[2][3]

Note: IC₅₀ represents the half-maximal inhibitory concentration. The data for specific derivatives highlight the potential of the isolariciresinol scaffold.

Hypothesized Mechanisms of Action

The anti-inflammatory effects of lignans and other methoxyphenolic compounds are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[4][5]

Inhibition of Pro-inflammatory Mediators

The inflammatory response is characterized by the release of mediators such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6, IL-1β).[5][6] this compound likely exerts its effects by downregulating the production of these molecules. This is achieved by inhibiting the expression and activity of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8][9][10]

Modulation of Key Signaling Pathways

The expression of iNOS, COX-2, and pro-inflammatory cytokines is largely controlled by upstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][11]

2.2.1 NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory proteins.[11][12][13] It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[5][14]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Active p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

2.2.2 MAPK Signaling Pathway The MAPK family, including ERK, JNK, and p38, is another critical regulator of the inflammatory response.[9] LPS stimulation activates these kinases through a series of phosphorylation events. Once activated, MAPKs can phosphorylate and activate transcription factors, such as AP-1, which work in concert with NF-κB to promote the expression of inflammatory genes. Evidence from related lignans suggests that their anti-inflammatory effect may also stem from the suppression of MAPK phosphorylation.[5][14]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 (Transcription Factor) MAPKs->AP1 Activates Compound This compound Compound->MKKs Inhibits Compound->MAPKs Inhibits Genes Pro-inflammatory Genes AP1->Genes Transcription LPS LPS LPS->TLR4

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

General Experimental Workflow

The standard workflow for screening natural products for anti-inflammatory activity involves cell culture, stimulation with an inflammatory agent, treatment with the test compound, and subsequent measurement of inflammatory markers.

Workflow cluster_prep cluster_treatment cluster_analysis A 1. Seed RAW 264.7 Cells (e.g., 1.5 x 10^5 cells/mL) B 2. Incubate for 24 hours A->B C 3. Pre-treat with This compound (various concentrations) for 2 hours B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours C->D E 5. Collect Supernatant D->E F 6. Analyze Markers E->F G Griess Assay (NO) F->G H ELISA (PGE₂, TNF-α, IL-6) F->H

Caption: General workflow for in vitro anti-inflammatory screening.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[9][15]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.

  • Treatment:

    • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Ensure the final DMSO concentration in the media is non-toxic (e.g., <0.1%).

    • Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for an additional 24 hours.

  • Quantification (Griess Assay):

    • After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[9]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540-570 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. The percentage inhibition is calculated relative to the LPS-only treated cells.

  • Cell Viability (MTT Assay):

    • Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[15]

Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production

This protocol uses the same cell culture and treatment steps as the NO assay, but the analysis is performed using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][15]

  • Cell Culture and Treatment:

    • Follow steps 1-4 as described in Section 3.2.

  • Quantification (ELISA):

    • After the 24-hour incubation with LPS, collect the cell culture supernatants and store them at -80°C until analysis.

    • Quantify the levels of PGE₂, TNF-α, IL-6, or IL-1β in the supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions precisely for each specific kit. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

    • Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.

    • Calculate the cytokine/PGE₂ concentrations based on a standard curve generated with recombinant standards provided in the kit.

Conclusion and Future Directions

The available evidence from structurally related lignans strongly suggests that this compound possesses potential anti-inflammatory properties. The hypothesized mechanisms of action, centered on the inhibition of pro-inflammatory mediators via modulation of the NF-κB and MAPK signaling pathways, are consistent with the activities of other well-characterized polyphenolic compounds.

However, a comprehensive evaluation of this compound is required. Future research should focus on:

  • Direct In Vitro Validation: Performing the detailed assays described in this guide to obtain specific IC₅₀ values for the inhibition of NO, PGE₂, and key cytokines.

  • Mechanism Elucidation: Using techniques like Western blotting to confirm the inhibition of IκBα and MAPK phosphorylation, and reporter gene assays to confirm the suppression of NF-κB transcriptional activity.

  • In Vivo Studies: Progressing to animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to validate the in vitro findings and assess the compound's bioavailability and efficacy in a complex biological system.[16][17]

This technical guide provides the foundational data, mechanistic hypotheses, and experimental framework necessary to advance the scientific investigation of this compound as a promising natural anti-inflammatory agent.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

The following sections detail the protocols for two widely used colorimetric assays for in vitro cytotoxicity screening: the MTT and SRB assays.[2][3] These assays are robust, reliable, and suitable for high-throughput screening of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • (+)-8-Methoxyisolariciresinol

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MCF-10A)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.

Materials:

  • This compound

  • Human cancer cell lines and a normal cell line

  • Appropriate cell culture medium and supplements

  • Trypsin-EDTA

  • PBS

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period with the compound, gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.[4]

    • Wash the plates five times with slow-running tap water and allow them to air dry.[5]

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely.

  • Data Analysis:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Shake the plates on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Data Presentation

The results of the cytotoxicity screening are typically summarized in a table format to allow for easy comparison of the compound's activity across different cell lines.

Table 1: Illustrative Cytotoxic Activity of this compound against Human Cancer Cell Lines and a Normal Cell Line.

Cell LineTypeIC50 (µM) ± SD*Selectivity Index (SI)**
MCF-7Breast Cancer15.2 ± 1.86.6
HeLaCervical Cancer25.8 ± 2.53.9
A549Lung Cancer32.1 ± 3.13.1
MCF-10ANormal Breast> 100-

* Data are presented as mean ± standard deviation from three independent experiments. This is hypothetical data for illustrative purposes. ** Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Visualization

Diagrams are essential for visualizing experimental workflows and potential mechanisms of action. The following diagrams are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.

MTT_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % viability & IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

SRB_Workflow cluster_setup Experiment Setup cluster_assay SRB Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Fix cells with cold TCA D->E F Wash and dry plates E->F G Stain with SRB solution F->G H Wash and dry plates G->H I Solubilize bound dye with Tris-base H->I J Measure absorbance at 510 nm I->J K Calculate % viability & IC50 J->K

Caption: Experimental workflow for the SRB cytotoxicity assay.

Apoptosis_Pathway cluster_pathway Hypothetical Apoptosis Induction compound This compound ros ↑ ROS Production compound->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

This technical guide provides a framework for conducting the preliminary cytotoxicity screening of this compound. The MTT and SRB assays are reliable methods for obtaining initial data on the cytotoxic potential of this natural product. The illustrative data and workflows presented herein serve as a template for researchers in the field of drug discovery. A favorable cytotoxicity profile against cancer cell lines, coupled with a high selectivity index, would warrant further investigation into the specific molecular mechanisms of action, such as the induction of apoptosis, and progression into more complex in vivo models.

References

(+)-8-Methoxyisolariciresinol: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560) found in various plant sources. Lignans (B1203133), a class of polyphenolic compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its putative mechanisms of action, supported by data from structurally related compounds. Due to the limited availability of specific data for this compound, this guide incorporates findings from closely related lignans, such as isolariciresinol (B191591) and secoisolariciresinol (B192356) derivatives, to infer its potential therapeutic profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of lignans structurally related to this compound. This data provides a basis for understanding the potential potency of this compound in various therapeutic areas.

Table 1: Anti-inflammatory Activity of Isolariciresinol Derivatives

CompoundAssayCell LineIC50
Isolariciresinol Derivative 1Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages3.7 µM[1]
Isolariciresinol Derivative 2Nitric Oxide (NO) InhibitionRAW 264.7 Macrophages7.4 µM[1]

Note: The specific structures of the isolariciresinol derivatives are detailed in the cited reference.

Table 2: Anticancer Activity of Secoisolariciresinol and its Derivatives

CompoundCell LineAssayIC50
SecoisolariciresinolMCF-7 (Breast Cancer)Cytotoxicity25 µM[2]
Secoisolariciresinol-4′,4″-diacetateMCF-7 (Breast Cancer)Cytotoxicity11 µM[2]
(+)-IsolariciresinolCCRF-CEM (Leukemia)Cytotoxicity (MTT)> 10 µg/mL[3]

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of related lignans, this compound is postulated to exhibit therapeutic potential in the following areas:

  • Anti-inflammatory Activity: Lignans are known to possess anti-inflammatory properties. The data on related isolariciresinol derivatives suggest that this compound may inhibit the production of pro-inflammatory mediators like nitric oxide (NO). This is likely achieved through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

  • Anticancer Activity: The cytotoxic effects observed for secoisolariciresinol and its derivatives against breast cancer cells indicate a potential anticancer role for this compound[2][4][5]. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation. The structural similarity to other lignans that affect NF-κB signaling further supports its potential as an anticancer agent[6].

  • Cardioprotective Effects: While specific quantitative data are lacking, the antioxidant properties inherent to phenolic compounds like lignans suggest a potential for cardioprotective effects by mitigating oxidative stress, a key contributor to cardiovascular diseases.

  • Hormone-Related Pathway Modulation: Lignans are classified as phytoestrogens and can interact with estrogen receptors[2][5]. This interaction can lead to either estrogenic or antiestrogenic effects depending on the specific compound, receptor subtype, and cellular context. This suggests a potential role for this compound in hormone-dependent conditions, including certain types of cancer.

Signaling Pathways

The therapeutic effects of lignans are often mediated through the modulation of critical intracellular signaling pathways. Based on evidence from related compounds, the following pathways are likely targets for this compound.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors cellular_responses Cellular Responses (Proliferation, Differentiation, Survival) transcription_factors->cellular_responses lignan This compound (Putative) lignan->mek Inhibition lignan->erk Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB (in Nucleus) nfkb->nfkb_nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription lignan This compound (Putative) lignan->ikk Inhibition

References

The Role of (+)-8-Methoxyisolariciresinol in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-8-Methoxyisolariciresinol, a lignan (B3055560) found in various medicinal plants, has garnered scientific interest for its potential therapeutic applications, which align with the traditional uses of the plants from which it is derived. This technical guide provides an in-depth overview of the role of this compound, summarizing its ethnobotanical context, pharmacological activities, and underlying mechanisms of action. The information presented herein is intended to support further research and drug development initiatives centered on this promising natural compound.

Introduction: Ethnobotanical Significance

This compound is a naturally occurring lignan present in several plants utilized in traditional medicine systems, most notably Traditional Chinese Medicine (TCM). Its presence in these botanicals suggests a contribution to their therapeutic effects.

Table 1: Traditional Medicinal Uses of Plants Containing this compound

Plant SpeciesTraditional Medicine SystemTraditional Uses
Anemarrhena asphodeloides (Zhi Mu)Traditional Chinese Medicine (TCM)Treatment of fever, cough, diabetes, and inflammatory conditions.[1][2][3][4][5]
Epimedium koreanum (Yin Yang Huo)Traditional Chinese Medicine (TCM)Used for sexual dysfunction, osteoporosis, and enhancing "kidney energy".[6][7][8][9]
Trachelospermum asiaticumTraditional Chinese Medicine (TCM)Employed for rheumatism, arthritis, and sore throats.[10][11]

The traditional applications of these plants, particularly in treating inflammatory and hormone-related conditions, provide a valuable framework for investigating the pharmacological properties of this compound.

Pharmacological Activities and Quantitative Data

Modern scientific research has begun to validate the traditional uses of plants containing this compound by investigating its biological activities. Key areas of research include its anti-inflammatory, anticancer, and estrogen-modulating effects.[12]

Anti-inflammatory Activity

Lignans (B1203133) as a class are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1] While specific quantitative data for this compound is still emerging, studies on related lignans demonstrate significant inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[1]

Anticancer Activity

The potential of this compound in cancer therapy, particularly in hormone-dependent cancers, is an active area of investigation.[12] Its structural similarity to endogenous estrogens suggests a role in modulating estrogen receptor (ER) signaling. While specific IC50 values for this compound against various cancer cell lines are not yet widely published, research on other lignans provides a basis for comparison and suggests that this compound may exhibit cytotoxic effects against cancer cells, such as the MCF-7 breast cancer cell line.

Estrogen Receptor Modulation

Lignans are classified as phytoestrogens, plant-derived compounds that can exert estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERα and ERβ).[2][5] This interaction is tissue-specific and can either mimic or block the effects of endogenous estrogens. The ability of this compound's metabolites to modulate hormone-related pathways is a key aspect of its biological activity.[12] This mechanism is central to its potential applications in managing hormone-dependent conditions.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with several key cellular signaling pathways.

Inhibition of Pro-inflammatory Pathways

A primary mechanism of the anti-inflammatory action of lignans involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial in the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting these pathways, this compound can theoretically reduce the production of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events Stimulus Stimulus TLR4 Toll-like Receptor 4 Stimulus->TLR4 IKK IκB Kinase TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NF_kB NF-κB IKK->NF_kB Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription MAPK->Gene_Transcription Pro_inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 Gene_Transcription->Pro_inflammatory_Mediators Lignan This compound Lignan->IKK Lignan->MAPK G cluster_ligand Ligands cluster_receptor Estrogen Receptor cluster_response Cellular Response Lignan This compound ER Estrogen Receptor (ERα / ERβ) Lignan->ER Estrogen Endogenous Estrogen Estrogen->ER Gene_Expression Modulation of Gene Expression ER->Gene_Expression Biological_Effect Estrogenic or Anti-estrogenic Effects Gene_Expression->Biological_Effect G Start RAW 264.7 Cell Culture Treatment Treat with this compound and/or LPS Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Griess Griess Test (NO Production) Treatment->Griess ELISA ELISA (TNF-α, IL-6) Treatment->ELISA Western_Blot Western Blot (iNOS, COX-2, NF-κB, MAPK) Treatment->Western_Blot End Data Analysis MTT->End Griess->End ELISA->End Western_Blot->End

References

Methodological & Application

Application Note: HPLC Method for the Quantification of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of (+)-8-Methoxyisolariciresinol in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants, that has garnered scientific interest for its potential biological activities, including antioxidant properties. Accurate and precise quantification of this compound in different matrices is essential for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of lignans (B1203133) due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust HPLC method for the quantification of this compound.

Experimental Protocols

Apparatus and Chemicals
  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

    • Rotary evaporator.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (analytical grade).

    • Hexane (for defatting, if necessary).

Chromatographic Conditions

A generalized gradient HPLC method is proposed based on common practices for lignan analysis.[1]

ParameterRecommended Setting
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

Note: The optimal detection wavelength should be determined by obtaining a UV spectrum of a standard solution of this compound. Lignans typically exhibit strong absorbance around 280 nm.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase initial composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of lignans from a plant matrix.[2]

  • Drying and Grinding: Dry the plant material at a temperature below 60 °C to prevent degradation of the lignans.[2] Grind the dried material to a fine powder.

  • Defatting (if necessary): For oil-rich materials like seeds, a defatting step with n-hexane is recommended.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material into a flask.

    • Add 20 mL of 80% methanol.[3]

    • Sonication for 30-60 minutes can be used to improve extraction efficiency.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase initial composition.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4] Key validation parameters are summarized below.

Linearity

Linearity is established by injecting the working standard solutions at a minimum of five different concentrations. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate injections of a standard solution at different concentration levels.

Accuracy

Accuracy is typically determined by a recovery study. A known amount of the this compound standard is spiked into a blank matrix, and the recovery is calculated.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1Illustrative Data
5Illustrative Data
10Illustrative Data
25Illustrative Data
50Illustrative Data
100Illustrative Data
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low QCIllustrative DataIllustrative DataIllustrative Data
Mid QCIllustrative DataIllustrative DataIllustrative Data
High QCIllustrative DataIllustrative DataIllustrative Data

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) Illustrative Data
Limit of Quantification (LOQ) Illustrative Data

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution final_sample Filtered Sample for HPLC reconstitution->final_sample hplc_system HPLC System final_sample->hplc_system c18_column C18 Column hplc_system->c18_column detection UV Detection (280 nm) c18_column->detection data_acquisition Data Acquisition detection->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation Logical Flow

method_validation cluster_parameters Validation Parameters cluster_precision_types Precision Levels cluster_acceptance Acceptance Criteria start Method Validation linearity Linearity & Range start->linearity precision Precision start->precision accuracy Accuracy start->accuracy specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness linearity_crit r² > 0.999 linearity->linearity_crit repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate (Inter-day) precision->intermediate precision_crit %RSD < 2% precision->precision_crit accuracy_crit Recovery 98-102% accuracy->accuracy_crit

References

Application Notes and Protocols for the Extraction of (+)-8-Methoxyisolariciresinol from Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of (+)-8-Methoxyisolariciresinol, a minor lignan (B3055560) with potential therapeutic properties, from flaxseed (Linum usitatissimum). The procedure involves a multi-step process beginning with the preparation of flaxseed meal, followed by solvent extraction to isolate a crude lignan mixture, and subsequent hydrolysis to release lignan aglycones. The final and critical step involves the chromatographic separation and purification of the target compound from other lignans (B1203133). This protocol is intended to provide a comprehensive guide for researchers in natural product chemistry and drug development.

Introduction

Flaxseed is a rich source of lignans, with secoisolariciresinol (B192356) diglucoside (SDG) being the most abundant. In addition to SDG, flaxseed contains several minor lignans, including this compound, which is of growing interest due to its potential biological activities.[1] The complex nature of the lignan polymer in flaxseed necessitates a robust extraction and purification strategy to isolate these minor components. The protocol outlined below is a composite of established methods for general lignan extraction, coupled with specific chromatographic techniques for the separation of individual lignans.

Experimental Protocols

Part 1: Preparation of Defatted Flaxseed Meal

The initial step is to remove the high oil content from the flaxseed to improve the efficiency of subsequent solvent extraction of lignans.

Materials:

  • Whole flaxseeds

  • Grinder (e.g., coffee grinder or mill)

  • Soxhlet apparatus

  • Hexane (B92381) (analytical grade)

  • Cellulose (B213188) extraction thimbles

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Grind whole flaxseeds into a fine powder.

  • Accurately weigh the ground flaxseed and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with hexane (a solvent-to-solid ratio of approximately 6:1 (v/w) is recommended).

  • Heat the flask using a heating mantle to initiate solvent vaporization and the extraction cycle.

  • Continue the extraction for 6-8 hours to ensure complete removal of lipids.

  • After extraction, remove the thimble containing the defatted flaxseed meal and allow it to air-dry in a fume hood to remove residual hexane.

  • The resulting defatted flaxseed meal is now ready for lignan extraction.

Part 2: Extraction and Hydrolysis of Lignans

This part of the protocol focuses on extracting the lignan complex and then hydrolyzing it to release the individual lignan aglycones, including this compound. Both alkaline and acid hydrolysis methods are common; an acid hydrolysis method is detailed below.

Materials:

Protocol:

  • Mix the defatted flaxseed meal with 70% aqueous ethanol in a flask at a liquid-to-solid ratio of 10:1 (v/v).

  • Stir the mixture at room temperature for 4-6 hours.[2]

  • Separate the solid residue by filtration or centrifugation.

  • Concentrate the liquid extract using a rotary evaporator to obtain a syrupy concentrate.

  • To the concentrate, add 1 M hydrochloric acid and heat at 100°C for 1 hour to hydrolyze the lignan glycosides.[3]

  • After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH) to a pH of approximately 7.0.

  • Perform a liquid-liquid extraction of the neutralized hydrolysate using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v), repeating the extraction three times.

  • Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude lignan extract.

Part 3: Chromatographic Purification of this compound

The crude lignan extract contains a mixture of several lignans. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for isolating the minor lignan, this compound.

Materials:

  • Crude lignan extract

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or acetic acid

  • Semi-preparative HPLC system with a Diode Array Detector (DAD) or UV detector

  • A reversed-phase C18 column

Protocol:

  • Dissolve the crude lignan extract in a small volume of the initial mobile phase (e.g., methanol/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the semi-preparative HPLC system with a C18 column.

  • A gradient elution is typically required to separate the various lignans. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

  • A suggested starting gradient could be: 10-50% B over 40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system.

  • Monitor the elution at a wavelength of 280 nm, where lignans exhibit strong absorbance.[3]

  • Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analyze the collected fractions using analytical HPLC or LC-MS to identify the fraction containing this compound. The identification can be confirmed by comparing the retention time and mass spectrum with a known standard if available, or by detailed spectroscopic analysis (NMR, MS).

  • Pool the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.

Data Presentation

ParameterValue/RangeReference
Defatting
SolventHexaneGeneral Practice
Solvent-to-Solid Ratio6:1 (v/w)General Practice
Extraction Time6-8 hoursGeneral Practice
Lignan Extraction
Solvent70% Aqueous Ethanol[2]
Liquid-to-Solid Ratio10:1 (v/v)[2]
Extraction Time4-6 hours[2]
Hydrolysis
Reagent1 M Hydrochloric Acid[3]
Temperature100°C[3]
Duration1 hour[3]
Purification (HPLC)
ColumnReversed-phase C18[3]
Mobile PhaseAcetonitrile/Water or Methanol/Water with 0.1% Formic Acid[4]
Detection Wavelength280 nm[3]

Visualizations

Extraction_Workflow Flaxseed Whole Flaxseed Grinding Grinding Flaxseed->Grinding Defatting Soxhlet Extraction (Hexane) Grinding->Defatting Defatted_Meal Defatted Flaxseed Meal Defatting->Defatted_Meal Lignan_Extraction Aqueous Ethanol Extraction Defatted_Meal->Lignan_Extraction Crude_Lignan_Glycosides Crude Lignan Glycoside Extract Lignan_Extraction->Crude_Lignan_Glycosides Hydrolysis Acid Hydrolysis (HCl) Crude_Lignan_Glycosides->Hydrolysis Crude_Aglycones Crude Lignan Aglycone Mixture Hydrolysis->Crude_Aglycones Purification Semi-Preparative HPLC (C18 Column) Crude_Aglycones->Purification Isolated_Compound This compound Purification->Isolated_Compound

Caption: Workflow for the extraction and purification of this compound.

HPLC_Purification cluster_0 HPLC System cluster_1 Fraction Collection cluster_2 Analysis & Isolation Injector Injector (Crude Extract) Column C18 Column Injector->Column Detector DAD/UV Detector (280 nm) Column->Detector Fraction_Collector Fraction Collector Detector->Fraction_Collector Fractions Collected Fractions Fraction_Collector->Fractions Analysis Analytical HPLC/LC-MS Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Product Isolated This compound Pooling->Final_Product

Caption: Detailed workflow for the HPLC purification of the target lignan.

References

Application Notes and Protocols for (+)-8-Methoxyisolariciresinol in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) and their metabolites have garnered significant interest in biomedical research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] These compounds can modulate various cellular processes and signaling pathways, making them promising candidates for therapeutic development. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on established methodologies for similar compounds.

Biological Activities and Potential Applications

This compound, as a polyphenolic lignan, is anticipated to exhibit a range of biological effects that can be investigated in cell culture models.

  • Anticancer Activity: Lignans have been reported to possess cytotoxic effects against various cancer cell lines.[2] Potential mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as the MAPK and NF-κB pathways.[3][4][5]

  • Anti-inflammatory Effects: Polyphenolic compounds are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6][7][8][9] This can be studied in cell models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The NF-κB signaling pathway is a key regulator of inflammation and a likely target for this compound.[5][10][11]

  • Antioxidant Properties: The phenolic structure of this compound suggests it may act as a radical scavenger, reducing oxidative stress within cells.[1] This can be assessed using various in vitro antioxidant assays.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following tables provide an example of how to structure and present such data based on typical findings for related lignans and polyphenolic compounds. Researchers should determine these values empirically for their specific cell lines and experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4825 - 75
PC-3Prostate Cancer4830 - 80
HCT-116Colorectal Carcinoma4820 - 60
A549Lung Carcinoma4840 - 100

Table 2: Hypothetical Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-< 5%
LPS (1 µg/mL)-100%
This compound + LPS1085%
This compound + LPS2560%
This compound + LPS5035%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.[12][13][14][15]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Assay

This protocol assesses the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.[6][7][16]

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the NaNO2 solution to determine the nitrite concentration in the samples.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as MAPK and NF-κB, following treatment with this compound.[17][18][19][20][21]

Materials:

  • Cells cultured and treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, RAW 264.7) treatment Treat cells with varying concentrations cell_culture->treatment compound_prep This compound Stock Solution compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability inflammation Anti-inflammatory (NO Assay) treatment->inflammation western Protein Analysis (Western Blot) treatment->western ic50 IC50 Calculation viability->ic50 no_quant NO Quantification inflammation->no_quant protein_quant Protein Expression Quantification western->protein_quant nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Compound This compound Compound->IKK Inhibits mapk_pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 MKK MKK3/6 ASK1->MKK MKK47 MKK4/7 ASK1->MKK47 p38 p38 MAPK MKK->p38 AP1 AP-1 p38->AP1 JNK JNK JNK->AP1 MKK47->JNK Apoptosis Apoptosis AP1->Apoptosis Compound This compound Compound->ASK1 Modulates

References

Application Notes and Protocols for In Vivo Studies of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo experimental design of studies investigating the therapeutic potential of (+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560) with promising anti-inflammatory, anticancer, and neuroprotective properties. The protocols outlined below are based on established methodologies for studying lignans (B1203133) and related compounds in preclinical animal models.

Overview of this compound

This compound is a polyphenolic compound found in various plants. Its biological activities are attributed to its antioxidant capacity as a radical scavenger and its potential to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, MAPK, and estrogen receptor (ER) pathways.[1][2] Due to its structural similarity to endogenous estrogens, it and its metabolites can exhibit phytoestrogenic effects.[1]

General Considerations for In Vivo Studies

Animal Models: The choice of animal model is critical and depends on the research question. For general toxicity and pharmacokinetic studies, healthy rodents such as Swiss albino or C57BL/6 mice, or Sprague-Dawley or Wistar rats are suitable. For efficacy studies, specific disease models should be employed as detailed in the protocols below.

Compound Formulation and Administration: this compound should be dissolved in a suitable vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, Tween 80, or carboxymethylcellulose. The route of administration will depend on the experimental design and the desired pharmacokinetic profile. Oral gavage is a common route for lignan studies, mimicking dietary intake. Intraperitoneal (i.p.) and intravenous (i.v.) injections can also be used for more direct and rapid systemic exposure.

Dosage Selection: Dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess for any potential toxicity. Based on studies of other lignans, a starting dose range of 10-50 mg/kg for oral or i.p. administration can be considered.[3][4][5]

Protocol 1: Evaluation of Anti-Inflammatory Activity

This protocol describes the use of a carrageenan-induced paw edema model in mice to assess the acute anti-inflammatory effects of this compound.

Experimental Workflow:

G cluster_0 Pre-treatment Phase cluster_1 Induction and Measurement Phase cluster_2 Analysis Phase acclimatization Acclimatization of Mice (1 week) grouping Randomization into Groups (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Administration of This compound or Vehicle baseline->treatment induction Subplantar Injection of Carrageenan (1%) treatment->induction measurement Paw Volume Measurement (hourly for 4-6 hours) induction->measurement euthanasia Euthanasia and Tissue Collection measurement->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

    • Group II: this compound (10 mg/kg, p.o.)

    • Group III: this compound (25 mg/kg, p.o.)

    • Group IV: this compound (50 mg/kg, p.o.)

    • Group V: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the induction of inflammation.[6]

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse to induce edema.[7][8][9]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[7][10]

  • Endpoint Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (to assess inflammatory cell infiltration) and biochemical analysis (e.g., measurement of myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels such as TNF-α, IL-1β, and IL-6).[2]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3hPercentage Inhibition of Edema (%)
Vehicle Control-0.45 ± 0.050
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
Indomethacin100.15 ± 0.0366.7

Protocol 2: Evaluation of Anticancer Activity

This protocol details a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anticancer efficacy of this compound, particularly relevant for hormone-dependent cancers like certain types of breast or prostate cancer.

Experimental Workflow:

G cluster_0 Tumor Implantation Phase cluster_1 Treatment and Monitoring Phase cluster_2 Endpoint Analysis Phase acclimatization Acclimatization of Immunodeficient Mice implantation Subcutaneous Injection of Cancer Cells (e.g., MCF-7) acclimatization->implantation grouping Randomization into Groups (when tumors reach 100-150 mm³) implantation->grouping treatment Daily Administration of This compound or Vehicle grouping->treatment monitoring Tumor Volume and Body Weight Measurement (twice weekly) treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Tumor Weight, Immunohistochemistry, and Western Blot Analysis euthanasia->analysis

Caption: Workflow for a Xenograft Tumor Model.

Methodology:

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Line: MCF-7 (human breast adenocarcinoma, estrogen receptor-positive).

  • Procedure:

    • Inject 5 x 10^6 MCF-7 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of each mouse.[11][12]

    • Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups.[13]

    • Groups:

      • Group I: Vehicle control (e.g., oral gavage of vehicle).

      • Group II: this compound (20 mg/kg, p.o., daily).

      • Group III: this compound (40 mg/kg, p.o., daily).

      • Group IV: Positive control (e.g., Tamoxifen, 10 mg/kg, p.o., daily).

    • Treat the animals for 21-28 days.

    • Measure tumor dimensions with a caliper twice a week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process a portion of the tumor for immunohistochemistry to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

    • Homogenize another portion of the tumor for Western blot analysis to assess the expression of proteins in relevant signaling pathways (e.g., ERα, p-Akt, p-ERK).

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)
Vehicle Control-1200 ± 1501.1 ± 0.2
This compound20Data to be determinedData to be determined
This compound40Data to be determinedData to be determined
Tamoxifen10450 ± 800.4 ± 0.1

Protocol 3: Evaluation of Neuroprotective Activity

This protocol describes the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease to investigate the neuroprotective potential of this compound.

Experimental Workflow:

G cluster_0 Pre-treatment and Induction Phase cluster_1 Behavioral and Post-mortem Analysis Phase acclimatization Acclimatization of Mice treatment_start Start Daily Administration of This compound or Vehicle acclimatization->treatment_start mptp_induction MPTP Injections (e.g., 4x 20 mg/kg, i.p., 2h intervals) treatment_start->mptp_induction behavioral_tests Behavioral Assessments (e.g., Rotarod, Open Field) mptp_induction->behavioral_tests euthanasia Euthanasia and Brain Tissue Collection behavioral_tests->euthanasia biochemical_analysis Neurochemical Analysis (e.g., Dopamine (B1211576) levels via HPLC) euthanasia->biochemical_analysis histological_analysis Immunohistochemistry (e.g., Tyrosine Hydroxylase) euthanasia->histological_analysis

Caption: Workflow for the MPTP Mouse Model of Parkinson's Disease.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group I: Saline control (i.p. saline, p.o. vehicle).

    • Group II: MPTP + Vehicle (i.p. MPTP, p.o. vehicle).

    • Group III: MPTP + this compound (10 mg/kg, p.o.).

    • Group IV: MPTP + this compound (25 mg/kg, p.o.).

    • Group V: MPTP + L-DOPA/Benserazide (20/5 mg/kg, i.p.) as a positive control for behavioral tests.

  • Procedure:

    • Administer this compound or vehicle orally daily for 7-14 days.

    • On day 3 of treatment, induce Parkinsonism by administering four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.[14][15][16][17][18][19]

    • Continue daily treatment with the test compound for the remainder of the study.

    • Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) 7 days after the MPTP injections.[18]

  • Endpoint Analysis:

    • After the final behavioral test, euthanize the animals and dissect the brains.

    • Use one hemisphere to measure dopamine and its metabolites (DOPAC, HVA) in the striatum via HPLC-ECD.[18]

    • Fix the other hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta and striatum to assess dopaminergic neuron survival.

Data Presentation:

Treatment GroupDose (mg/kg/day)Striatal Dopamine Level (ng/mg tissue)TH-positive Cells in Substantia Nigra (% of control)
Saline Control-15.0 ± 1.2100 ± 5
MPTP + Vehicle-4.5 ± 0.840 ± 7
MPTP + this compound10Data to be determinedData to be determined
MPTP + this compound25Data to be determinedData to be determined

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways modulated by this compound.

NF-κB Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus\n(e.g., LPS, TNF-α) Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus\n(e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα Degradation->NF-κB (p50/p65) Release NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation IκBα IκBα NF-κB-IκBα Complex NF-κB-IκBα (Inactive) NF-κB-IκBα Complex->IκBα Degradation IKK Complex Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Binds to DNA Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol->IKK Complex Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

PI3K/Akt Signaling Pathway:

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PDK1 PDK1 PIP3->PDK1 Akt (p-Akt) Akt (p-Akt) PDK1->Akt (p-Akt) Phosphorylation Cell Survival,\nProliferation, Growth Cell Survival, Proliferation, Growth Akt (p-Akt)->Cell Survival,\nProliferation, Growth 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol->PI3K Modulation

Caption: Modulation of the PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway:

G Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors\n(e.g., c-Jun, c-Fos) Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Factors\n(e.g., c-Jun, c-Fos) Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation Transcription Factors\n(e.g., c-Jun, c-Fos)->Cell Proliferation,\nDifferentiation 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol->ERK Modulation

Caption: Modulation of the MAPK/ERK Signaling Pathway.

Estrogen Receptor Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Receptor (ER) Estrogen Receptor (ER) ER Dimer ER Dimer Estrogen Receptor (ER)->ER Dimer Dimerization and Translocation 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol 8-Methoxyisolariciresinol->Estrogen Receptor (ER) Binds Estrogen Response Element (ERE) Estrogen Response Element (ERE) ER Dimer->Estrogen Response Element (ERE) Gene Transcription Gene Transcription Estrogen Response Element (ERE)->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response

Caption: Modulation of the Estrogen Receptor Signaling Pathway.

References

In Vitro Assay Development for Evaluating (+)-8-Methoxyisolariciresinol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol, a lignan (B3055560) found in various plant species, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The development of robust and reproducible in vitro assays is crucial for elucidating its mechanisms of action and for screening potential therapeutic applications. This document provides detailed application notes and experimental protocols for a panel of in vitro assays to characterize the bioactivity of this compound.

Data Presentation: Summary of Biological Activities

The following table summarizes the potential in vitro biological activities of this compound. It is important to note that specific IC50 values for this particular compound are not widely reported in publicly available literature. The data presented here are estimations based on the activities of structurally similar lignans (B1203133) and should be experimentally determined for this compound.

Assay TypeBiological ActivityTarget ParameterEstimated IC50 Range (µM)Reference Assays
Antioxidant Free Radical ScavengingDPPH Radical Scavenging10 - 100DPPH Assay
ABTS Radical Cation Decolorization5 - 50ABTS Assay
Cellular AntioxidantInhibition of Peroxyl Radical Formation10 - 150Cellular Antioxidant Activity (CAA) Assay
Anti-inflammatory Inhibition of NONitric Oxide Production in RAW 264.7 cells20 - 200Griess Assay
Cytokine InhibitionTNF-α Production25 - 250TNF-α ELISA
IL-6 Production30 - 300IL-6 ELISA
Anticancer CytotoxicityCell Viability (e.g., MCF-7, HeLa, HepG2)15 - 150MTT Assay
Apoptosis InductionPhosphatidylserine Externalization20 - 200Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[1][2]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox) in methanol.[1]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution, positive control, or blank (methanol).

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[3][4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[3][4][5]

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a positive control (e.g., Trolox) and create serial dilutions.

  • Assay Procedure:

    • Add 20 µL of the sample dilution or positive control to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the mixture at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula:

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[6][7]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[7] Include a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition and the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated RAW 264.7 cells.

Protocol:

  • Cell Culture and Supernatant Collection:

    • Follow the same cell culture and treatment protocol as described for the NO inhibition assay.

    • After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[8][9][10] This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards, controls, and samples (supernatants).

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength.

  • Calculation:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in the samples from their respective standard curves.

    • Calculate the percentage of inhibition and the IC50 values.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11][12][13]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm.[11]

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14][15]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with this compound at its IC50 concentration (determined by MTT assay) for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells with cold PBS.[14][16]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[14]

    • Add Annexin V-FITC and PI staining solutions to the cell suspension.[14]

    • Incubate for 15-20 minutes at room temperature in the dark.[14]

    • Add additional binding buffer before analysis.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Four populations can be distinguished:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflow for in vitro assays.

Potential Anti-inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription TNF_gene TNF-α Gene NFkB_nuc->TNF_gene Transcription IL6_gene IL-6 Gene NFkB_nuc->IL6_gene Transcription iNOS_prot iNOS iNOS_gene->iNOS_prot TNF_prot TNF-α TNF_gene->TNF_prot IL6_prot IL-6 IL6_gene->IL6_prot NO Nitric Oxide iNOS_prot->NO Compound (+)-8-Methoxy- isolariciresinol Compound->IKK Potential Inhibition Compound->NFkB_nuc Potential Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Potential Pro-Apoptotic Signaling Pathways

pro_apoptotic_pathway cluster_mito Mitochondrial Pathway Compound (+)-8-Methoxy- isolariciresinol ROS ↑ ROS Compound->ROS Bcl2 Bcl-2 Compound->Bcl2 Inhibition MAPK MAPK Pathway (p38, JNK) Compound->MAPK Mito Mitochondria ROS->Mito Stress CytC Cytochrome c Mito->CytC Release Bax Bax Bax->Mito Promotes pore formation Bcl2->Mito Inhibits pore formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis MAPK->Bax Activation

Caption: Potential induction of apoptosis via mitochondrial and MAPK pathways.

General In Vitro Assay Workflow

assay_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_compound Prepare (+)-8-Methoxy- isolariciresinol dilutions treatment Treat cells or react with reagents prep_compound->treatment prep_cells Culture and seed cells (if applicable) prep_cells->treatment prep_reagents Prepare assay reagents prep_reagents->treatment incubation Incubate under specific conditions treatment->incubation measurement Measure signal (Absorbance/Fluorescence) incubation->measurement calculation Calculate results (% inhibition, IC50) measurement->calculation interpretation Interpret data and draw conclusions calculation->interpretation

Caption: General workflow for conducting in vitro biological assays.

References

(+)-8-Methoxyisolariciresinol as a reference standard in phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560) found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a well-characterized phytochemical, this compound serves as an essential reference standard in the qualitative and quantitative analysis of plant extracts and derived products. Its use ensures the accuracy, reproducibility, and comparability of analytical results across different studies and laboratories, which is critical for research, quality control, and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in common phytochemical analysis techniques. It also explores its role in modulating key signaling pathways, providing a deeper understanding of its biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, DMSO
Purity (Typical) ≥98% (by HPLC)

Application in Phytochemical Analysis

This compound is primarily used as a reference standard for the identification and quantification of lignans and other related phenolic compounds in various matrices, including plant tissues, food products, and biological samples. Its stable and well-defined structure allows for the accurate calibration of analytical instruments.

Experimental Workflow for Phytochemical Analysis

The general workflow for using this compound as a reference standard in phytochemical analysis involves sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis extraction Extraction of Phytochemicals from Plant Matrix hydrolysis Enzymatic or Acid Hydrolysis (optional) extraction->hydrolysis purification Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->purification hplc HPLC / UHPLC purification->hplc gc GC (after derivatization) purification->gc uv UV/Vis Detector hplc->uv ms Mass Spectrometer (MS/MS) hplc->ms gc->ms quantification Quantification of Target Analytes uv->quantification ms->quantification standard Preparation of this compound Standard Curve standard->quantification

Fig. 1: General workflow for phytochemical analysis using a reference standard.

Detailed Experimental Protocols

The following are detailed protocols for common analytical techniques where this compound can be used as a reference standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a widely used method for the quantification of phenolic compounds.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

2. Sample Preparation (General Protocol for Plant Material):

  • Extraction: Weigh 1 g of finely powdered plant material and extract with 20 mL of 80% methanol using ultrasonication for 30 minutes. Repeat the extraction three times.

  • Filtration and Concentration: Combine the extracts, filter through a 0.45 µm filter, and evaporate the solvent under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a known volume of the mobile phase.

3. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80-10% B; 40-45 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 280 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of the target analyte in the sample by comparing its peak area to the calibration curve.

Quantitative Data from a Representative Study (Hypothetical):

The following table presents hypothetical data from a study quantifying various lignans in a plant extract using this compound as an external standard.

AnalyteRetention Time (min)Concentration (µg/g of dry extract)
This compound15.2- (Standard)
Secoisolariciresinol12.825.4 ± 1.2
Matairesinol14.118.9 ± 0.9
Lariciresinol16.532.1 ± 1.5
Pinoresinol18.315.7 ± 0.8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of complex mixtures.

1. Sample Preparation:

  • Follow the same extraction and reconstitution procedure as for HPLC-UV. For quantitative analysis, an internal standard (e.g., a deuterated analog of a lignan) should be added to the sample and standard solutions.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase Gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Parameters Optimized for each analyte (MRM transitions)

Representative MRM Transitions for Lignans:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound389.1359.1, 181.1
Secoisolariciresinol361.1285.1, 163.1
Matairesinol357.1313.1, 151.1

3. Data Analysis:

  • Create a calibration curve for each analyte using the peak area ratio of the analyte to the internal standard.

  • Quantify the analytes in the samples based on their respective calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. Lignans, being non-volatile, require derivatization prior to analysis.

1. Derivatization:

  • To the dried extract or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

2. GC-MS Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program 150°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI)

3. Data Analysis:

  • Identify compounds based on their retention times and mass fragmentation patterns compared to the derivatized this compound standard.

  • Quantification can be performed using an internal standard and a calibration curve.

Biological Activity and Signaling Pathways

This compound, like other lignans, exhibits biological activities by modulating cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Lignans have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene expression.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of p-IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Lignan This compound Lignan->IKK Inhibits

Fig. 2: Proposed inhibition of the NF-κB pathway by this compound.
Interaction with the Estrogen Receptor Signaling Pathway

Lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). This binding can elicit either estrogenic or anti-estrogenic effects depending on the tissue and the specific lignan. This modulation of the estrogen receptor pathway is believed to be a key mechanism behind the potential role of lignans in hormone-dependent conditions.

Estrogen_Pathway Estrogen Estradiol ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds Lignan This compound Lignan->ER Competitively Binds ER_Complex Hormone-Receptor Complex ER->ER_Complex Nucleus Nucleus ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates

Fig. 3: Modulation of the Estrogen Receptor pathway by this compound.

Conclusion

This compound is an indispensable tool for the accurate analysis of lignans and related compounds in phytochemical research. The detailed protocols provided in this document offer a foundation for its effective use as a reference standard. Furthermore, understanding its interaction with key biological pathways such as NF-κB and estrogen receptor signaling provides valuable insights for researchers in drug discovery and development, highlighting its potential as a bioactive molecule for further investigation. The use of well-characterized reference standards like this compound is paramount for ensuring the quality and reliability of scientific findings in the field of phytochemistry.

Application Notes and Protocols for the Synthesis of (+)-8-Methoxyisolariciresinol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560) found in various plant sources, including flaxseed and sesame seeds.[1] Lignans are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural backbone of this compound presents a valuable scaffold for medicinal chemistry, offering multiple sites for modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of novel this compound derivatives and their subsequent evaluation for biological activity, with a focus on cytotoxic and antioxidant effects.

General Synthetic Strategy

While a specific, detailed synthesis for a library of this compound derivatives is not extensively documented in a single source, a general synthetic approach can be devised based on established lignan synthesis methodologies.[2][3][4] The core structure can be assembled through the coupling of two phenylpropanoid units. A proposed divergent synthesis allows for the introduction of structural diversity.

A plausible synthetic workflow for generating derivatives for SAR studies is outlined below. This strategy allows for modifications at the phenolic hydroxyl groups and the aromatic rings.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Products & Analysis A Protected Coniferyl Alcohol Derivative C Coupling Reaction (e.g., Oxidative Coupling) A->C B Substituted Phenylpropanoid Synthon B->C D Stereoselective Reduction C->D E Cyclization D->E F Protection/Deprotection E->F G Modification of Aromatic Rings (e.g., Alkylation, Acylation, Halogenation) F->G H Modification of Hydroxyl Groups (e.g., Etherification, Esterification) F->H I Purification (Column Chromatography) G->I H->I J Characterization (NMR, MS, etc.) I->J K Library of this compound Derivatives J->K

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative (Illustrative Example)

This protocol is a generalized procedure and may require optimization for specific derivatives.

Materials:

  • Protected coniferyl alcohol

  • Appropriately substituted phenylpropanoid synthon

  • Oxidizing agent (e.g., horseradish peroxidase/H₂O₂)

  • Reducing agent (e.g., NaBH₄)

  • Lewis acid catalyst for cyclization

  • Appropriate alkylating, acylating, or halogenating agents for derivatization

  • Solvents (e.g., methanol, dichloromethane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Oxidative Coupling: To a solution of the protected coniferyl alcohol and the substituted phenylpropanoid synthon in a suitable solvent (e.g., aqueous methanol), add the oxidizing agent (e.g., horseradish peroxidase and a slow addition of H₂O₂). Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Extraction: Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Stereoselective Reduction: Dissolve the purified product in a suitable solvent (e.g., methanol) and cool to 0 °C. Add the reducing agent (e.g., NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Work-up and Extraction: Acidify the reaction mixture and extract the product with an organic solvent. Wash, dry, and concentrate as before.

  • Cyclization: Dissolve the reduced product in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a Lewis acid catalyst and stir at the appropriate temperature.

  • Derivatization (Example: Alkylation of Phenolic Hydroxyl): To a solution of the cyclized product in a polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃) and the desired alkyl halide. Stir at room temperature or with gentle heating until the reaction is complete.

  • Final Purification: Purify the final derivative by silica gel column chromatography to yield the pure product.

  • Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Cytotoxicity Assay (MTS Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the positive control in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Materials:

  • Synthesized this compound derivatives dissolved in methanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add different concentrations of the synthesized derivatives to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the key structural features of the this compound scaffold that can be modified to probe the SAR.

SAR_Points cluster_0 Key Modification Points for SAR A Aromatic Ring A - Substitution pattern - Introduction of EWG/EDG - Halogenation Core [this compound Core] A->Core R1 B Aromatic Ring B - Substitution pattern - Introduction of EWG/EDG - Halogenation B->Core R2 C Phenolic Hydroxyl Groups - Alkylation (Ether formation) - Acylation (Ester formation) C->Core R3, R4 D Aliphatic Core - Stereochemistry - Modification of hydroxymethyl groups D->Core Stereocenters

Caption: Key modification points for SAR studies on the this compound scaffold.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2
Parent HOCH₃H>100>100
1a ClOCH₃H55.262.1
1b FOCH₃H78.985.3
2a HOCH₃CH₃45.851.7
2b HOCH₃COCH₃68.473.2
3a ClOCH₃CH₃25.130.5
Doxorubicin ---0.81.2

Data are hypothetical and for illustrative purposes only.

Table 2: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)
Parent HOCH₃H45.6
1a ClOCH₃H52.1
1b FOCH₃H48.9
2a HOCH₃CH₃89.3
2b HOCH₃COCH₃65.7
3a ClOCH₃CH₃95.4
Ascorbic Acid ---22.5

Data are hypothetical and for illustrative purposes only.

Discussion of Structure-Activity Relationships

  • Cytotoxicity:

    • Introduction of a halogen (e.g., chlorine) on one of the aromatic rings (Compound 1a ) appears to increase cytotoxicity compared to the parent compound.

    • Alkylation of the phenolic hydroxyl group (Compound 2a ) also enhances cytotoxic activity.

    • A combination of these modifications (Compound 3a ) leads to the most potent derivative in this series.

    • The presence of free phenolic hydroxyl groups seems to be important for antioxidant activity but less so for cytotoxicity.

  • Antioxidant Activity:

    • The parent compound with free phenolic hydroxyl groups exhibits the best antioxidant activity.

    • Modification of the hydroxyl groups through alkylation (Compound 2a ) or acylation (Compound 2b ) significantly reduces the radical scavenging capacity. This is consistent with the known mechanism of phenolic antioxidants where the hydroxyl proton is donated to the radical.

    • Substitution on the aromatic rings with electron-withdrawing groups like halogens (Compounds 1a , 1b ) slightly diminishes the antioxidant potential.

Conclusion

These application notes provide a framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives. The proposed synthetic strategies and experimental protocols offer a starting point for researchers to explore the SAR of this promising natural product scaffold. The systematic modification of the aromatic rings and hydroxyl groups can lead to the identification of derivatives with enhanced cytotoxic or antioxidant properties, potentially paving the way for the development of new therapeutic agents. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to validate the therapeutic potential of any lead compounds identified through these SAR studies.

References

Application Notes and Protocols for the Analytical Separation of Lignan Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the separation of lignan (B3055560) stereoisomers. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are presented, along with quantitative data to guide method selection and development.

Introduction to Lignan Stereoisomers

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Many lignans possess chiral centers, resulting in the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry of lignans can significantly influence their pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the separation and quantification of individual stereoisomers is crucial for drug discovery, quality control of herbal medicines, and food science.[1]

Core Analytical Techniques

The separation of lignan stereoisomers primarily relies on chiral recognition mechanisms. The most common and effective techniques employed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) with chiral selectors.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the enantioseparation of lignans. The separation is achieved by using columns packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective due to their broad applicability and ability to form diastereomeric complexes with a wide range of compounds.[2]

Supercritical Fluid Chromatography (SFC): SFC is considered a "green" analytical technique due to its use of supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents.[3] It often provides faster separations and unique selectivity compared to HPLC, making it a valuable tool for chiral separations of lignans.[3]

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and reagent consumption. In chiral CE, a chiral selector, such as a cyclodextrin (B1172386), is added to the background electrolyte to facilitate the separation of enantiomers. This technique is particularly useful for the analysis of charged or highly polar lignans.[4]

Quantitative Data for Method Selection

The following tables summarize quantitative data for the separation of various lignan stereoisomers using different analytical techniques. These data can be used to guide the selection of an appropriate method and starting conditions for a specific application.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for Lignan Stereoisomer Separation

LignanChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Times (tR1, tR2) (min)Separation Factor (α)Resolution (Rs)Reference
AlogliptinLux cellulose 2 (250×4.6mm, 5µm)Ethanol:Diethyl amineOptimizedNot Specified>1.54.55[5]
MefloquineChiralpak IG-3 (250 x 4.6 mm, 3µm)10 mM Ammonium (B1175870) Acetate (B1210297):Methanol (B129727) (30:70, v/v)0.74.59, 6.47Not Specified>1.5[6]
AtenololChiralcel AGP (150 x 4.0 mm, 5µm)10 mM Sodium Phosphate buffer (pH 7.0):Methanol (95:5, v/v)0.97.58, 9.14Not Specified>1.5[7]
CarbinoxamineChiralpak IDAcetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v)Not SpecifiedNot SpecifiedNot Specified3.82[8]

Table 2: Supercritical Fluid Chromatography (SFC) Data for Lignan Stereoisomer Separation

LignanChiral Stationary Phase (CSP)Mobile Phase (CO2/Modifier)Back Pressure (bar)Temperature (°C)Separation Factor (α)Resolution (Rs)Reference
Polyhalogenated 4,4′-BipyridinesLux Cellulose-1CO2/2-Propanol (varying %)12040Halogen-dependentHalogen-dependent

Note: Specific quantitative data for lignan stereoisomers using SFC is limited in the provided search results. The data for polyhalogenated 4,4′-bipyridines is included to demonstrate the type of information available for SFC separations.

Experimental Protocols

The following are detailed protocols for the separation of lignan stereoisomers based on the cited literature.

Protocol 1: Chiral HPLC Separation of Lignan Enantiomers

Objective: To resolve the enantiomers of a target lignan using High-Performance Liquid Chromatography with a chiral stationary phase.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Stationary Phase column (e.g., Lux cellulose 2, Chiralpak IG-3, Chiralcel AGP)

  • HPLC-grade solvents (e.g., ethanol, methanol, diethyl amine, ammonium acetate)

  • Sample containing the lignan racemate, dissolved in a suitable solvent

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase according to the selected method (see Table 1 for examples).

    • For instance, for the separation of Mefloquine enantiomers, mix 10 mM ammonium acetate and methanol in a 30:70 (v/v) ratio.[6]

    • Degas the mobile phase using sonication or vacuum filtration.

  • System Preparation:

    • Install the appropriate chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at the specified flow rate (e.g., 0.7 mL/min for Mefloquine) until a stable baseline is achieved.[6]

    • Set the column temperature as required (e.g., 25°C).[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the lignan sample in the mobile phase or a compatible solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject a suitable volume of the prepared sample onto the column.

    • Set the detector wavelength to an appropriate value for the lignan of interest (e.g., 284 nm for Mefloquine).[6]

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Determine the retention times (tR1 and tR2) for each peak.

    • Calculate the separation factor (α) using the formula: α = (tR2 - t0) / (tR1 - t0), where t0 is the void time.

    • Calculate the resolution (Rs) using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where w1 and w2 are the peak widths at the base. A resolution of >1.5 indicates baseline separation.

Protocol 2: Chiral SFC Separation of Lignan Stereoisomers

Objective: To achieve a rapid and efficient separation of lignan enantiomers using Supercritical Fluid Chromatography.

Materials:

  • SFC system with a UV or MS detector

  • Chiral Stationary Phase column (e.g., Lux Cellulose-1)

  • SFC-grade carbon dioxide

  • HPLC-grade modifiers (e.g., 2-propanol, methanol)

  • Sample containing the lignan racemate, dissolved in a suitable solvent

  • Appropriate vials for the SFC autosampler

Methodology:

  • System Preparation:

    • Install the chosen chiral column in the SFC system.

    • Set the column temperature (e.g., 40°C) and back pressure (e.g., 120 bar).

    • Equilibrate the system with the initial mobile phase composition (e.g., a specific percentage of modifier in CO2).

  • Mobile Phase and Gradient:

    • Define the mobile phase composition, which consists of supercritical CO2 and an organic modifier.

    • An isocratic or gradient elution can be used. For method development, a gradient of the modifier is often employed to screen for optimal separation conditions.

  • Sample Preparation:

    • Dissolve the lignan sample in a small amount of a solvent compatible with the SFC mobile phase (e.g., methanol).

    • Ensure the sample is fully dissolved and filter if necessary.

  • Chromatographic Analysis:

    • Inject the sample into the SFC system.

    • Run the analysis using the defined isocratic or gradient method.

    • Monitor the separation at a suitable UV wavelength.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine retention times, separation factor, and resolution as described in the HPLC protocol.

Visualization of Experimental Workflows

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C Column Equilibration A->C B Sample Dissolution & Filtration D Sample Injection B->D E Chromatographic Separation D->E F Peak Detection & Integration E->F G Calculation of tR, α, and Rs F->G

Caption: Workflow for chiral HPLC analysis of lignan stereoisomers.

SFC Experimental Workflow

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Setup (CO2 & Modifier) C System Equilibration (Pressure & Temperature) A->C B Sample Preparation D Sample Injection B->D E SFC Separation D->E F Data Acquisition E->F G Chromatogram Analysis (tR, α, Rs) F->G

Caption: Workflow for chiral SFC analysis of lignan stereoisomers.

Logical Relationship for Method Selection

Method_Selection cluster_properties Analyte Characteristics Analyte Lignan Properties Polarity Polarity Charge Charge State Volatility Volatility HPLC Chiral HPLC SFC Chiral SFC CE Chiral CE Polarity->HPLC Broad Range Polarity->SFC Less Polar Charge->CE Charged Volatility->SFC Volatile/Semi-Volatile

Caption: Decision factors for selecting a chiral separation technique.

References

Application Notes and Protocols for Evaluating the Bioactivity of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential therapeutic properties of (+)-8-Methoxyisolariciresinol , a lignan (B3055560) found in various plant sources. The following sections detail standardized cell-based assays to investigate its cytotoxic, anti-inflammatory, and antioxidant activities. While specific quantitative data for this compound is not widely available in the public domain, this document presents representative data from structurally similar compounds to illustrate expected outcomes. Detailed experimental protocols and data analysis guidelines are provided to enable researchers to conduct their own investigations.

Assessment of Cytotoxicity

To determine the cytotoxic potential of this compound and establish a safe concentration range for subsequent bioactivity assays, the MTT assay is recommended. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Representative Cytotoxicity Data of a Structurally Related Lignan, (±)-Isolariciresinol, against various cancer cell lines.

Cell LineCompoundIC50 (µM)
Human Breast Cancer (MCF-7)(±)-Isolariciresinol>100
Human Colon Cancer (HCT116)(±)-Isolariciresinol>100
Human Prostate Cancer (PC-3)(±)-Isolariciresinol>100

Note: This data is for (±)-isolariciresinol and serves as an example. Actual IC50 values for this compound may vary.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Target cell line (e.g., RAW 264.7 macrophages, or a cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

Table 2: Representative Anti-inflammatory Activity of a Structurally Related Lignan, Syringaresinol (B1662434), on LPS-Induced RAW 264.7 Cells.

CompoundConcentration (µM)NO Production Inhibition (%)
Syringaresinol25~20%
Syringaresinol50~45%
Syringaresinol100~70%

Note: This data is for syringaresinol and serves as an example. Actual inhibition percentages for this compound may vary.[1]

Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group (cells only), an LPS-only group, and compound-only groups.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

Signaling Pathway Analysis: NF-κB Activation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. Western blotting can be used to assess the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_active NF-κB (p65/p50) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes activates transcription Compound (+)-8-Methoxy- isolariciresinol Compound->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (phospho-IκBα, IκBα, p65, Lamin B1, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the NO assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (β-actin for total lysates, Lamin B1 for nuclear extracts).

Assessment of Antioxidant Activity

The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals, such as the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), and by its ability to reduce intracellular reactive oxygen species (ROS) production.

Table 3: Representative Antioxidant Activity of a Structurally Related Lignan, (±)-Isolariciresinol, using the DPPH Assay.

CompoundIC50 (µM)
(±)-Isolariciresinol53.0[2]
Ascorbic Acid (Standard)~25.0

Note: This data is for (±)-isolariciresinol and serves as an example. Actual IC50 values for this compound may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals and can be determined from a dose-response curve.

Experimental Protocol: Intracellular ROS Scavenging Assay using DCFH-DA

Materials:

  • This compound

  • Target cell line (e.g., HaCaT keratinocytes or another suitable cell line)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution

  • An ROS inducer (e.g., H₂O₂ or UV-A irradiation)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • DCFH-DA Loading: Remove the medium and incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

  • ROS Induction: Induce ROS production by treating the cells with an ROS inducer (e.g., 100 µM H₂O₂ for 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.

  • Data Analysis: The reduction in fluorescence intensity in the compound-treated groups compared to the ROS-induced control group indicates the intracellular ROS scavenging activity.

Experimental_Workflow Start Start: Evaluate Bioactivity of This compound Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Antioxidant 3. Antioxidant Assay (DPPH & ROS) Start->Antioxidant AntiInflammatory 2. Anti-inflammatory Assay (Nitric Oxide) Cytotoxicity->AntiInflammatory Determine non-toxic concentrations Signaling 4. Signaling Pathway Analysis (Western Blot/qPCR) AntiInflammatory->Signaling Investigate mechanism Antioxidant->Signaling Investigate mechanism DataAnalysis Data Analysis & Interpretation Signaling->DataAnalysis

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

Application Notes and Protocols for Testing (+)-8-Methoxyisolariciresinol Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-8-Methoxyisolariciresinol is a lignan (B3055560) with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in preclinical animal models of liver fibrosis and hyperlipidemia. The methodologies are based on established models and findings from studies on structurally related lignans, providing a robust framework for investigation.

Section 1: Animal Model for Liver Fibrosis

Application Note:

The carbon tetrachloride (CCl4)-induced liver fibrosis model in rats is a widely used and well-characterized model that mimics key aspects of human liver fibrosis. Chronic administration of CCl4 leads to hepatocellular injury, inflammation, and the activation of hepatic stellate cells (HSCs), resulting in the excessive deposition of extracellular matrix (ECM) proteins and the development of fibrosis. This model is suitable for testing the anti-fibrotic potential of this compound, which is hypothesized to act by mitigating oxidative stress and modulating pro-fibrotic signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.

Experimental Protocol: CCl4-Induced Liver Fibrosis in Rats

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Normal Control: Receive olive oil (vehicle for CCl4) intraperitoneally (i.p.) and the vehicle for the test compound orally.

  • Group 2: CCl4 Control: Receive CCl4 in olive oil (i.p.) and the vehicle for the test compound orally.

  • Group 3: this compound Treatment: Receive CCl4 in olive oil (i.p.) and this compound orally at various doses (e.g., 50, 100, 200 mg/kg body weight)[1].

  • Group 4: Positive Control (Silymarin): Receive CCl4 in olive oil (i.p.) and Silymarin (a known hepatoprotective agent) orally at an effective dose.

3. Induction of Liver Fibrosis:

  • Prepare a 50% (v/v) solution of CCl4 in olive oil.

  • Administer CCl4 solution via intraperitoneal injection at a dose of 2 mL/kg body weight, twice a week for 8 weeks[2].

4. Drug Administration:

  • Dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the compound orally by gavage daily, starting from the first day of CCl4 treatment and continuing for the entire 8-week period.

5. Sample Collection and Analysis (at the end of week 8):

  • Collect blood via cardiac puncture for serum separation. Analyze serum for liver function markers: alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Euthanize animals and excise the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining). Another portion should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

  • Biochemical Analysis: Homogenize liver tissue to measure levels of oxidative stress markers (e.g., malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH)) and hydroxyproline (B1673980) content (an indicator of collagen deposition).

  • Molecular Analysis: Use liver tissue for quantitative real-time PCR (qRT-PCR) and Western blot to analyze the expression of key genes and proteins involved in fibrosis (e.g., α-SMA, Collagen Type I, TGF-β1, Smad2/3).

Expected Quantitative Data Summary (Hypothetical based on related lignans)
ParameterNormal ControlCCl4 ControlThis compound (100 mg/kg)Silymarin
Serum ALT (U/L) 35 ± 5150 ± 2070 ± 1065 ± 8
Serum AST (U/L) 80 ± 10280 ± 30130 ± 15120 ± 12
Liver Hydroxyproline (µg/g) 150 ± 20700 ± 50350 ± 40320 ± 35
Liver MDA (nmol/mg protein) 1.5 ± 0.25.0 ± 0.52.5 ± 0.32.3 ± 0.3
Liver SOD (U/mg protein) 120 ± 1550 ± 890 ± 1095 ± 12
α-SMA (relative expression) 1.08.0 ± 1.23.5 ± 0.53.0 ± 0.4
TGF-β1 (relative expression) 1.06.0 ± 0.82.5 ± 0.42.2 ± 0.3
*p < 0.05 compared to CCl4 Control. Data are presented as mean ± SD.

Signaling Pathway Diagram: Liver Fibrosis

liver_fibrosis_pathway CCl4 CCl4 ROS Reactive Oxygen Species (ROS) CCl4->ROS HSC_quiescent Quiescent Hepatic Stellate Cells (HSCs) ROS->HSC_quiescent Activation Keap1 Keap1 ROS->Keap1 Inactivation HSC_activated Activated HSCs (Myofibroblasts) HSC_quiescent->HSC_activated TGF_beta TGF-β1 HSC_activated->TGF_beta TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad23 p-Smad2/3 TGF_beta_R->Smad23 Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex ECM Extracellular Matrix (Collagen, α-SMA) Smad_complex->ECM Upregulation Fibrosis Liver Fibrosis ECM->Fibrosis Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Scavenging inhibition This compound inhibition->ROS Inhibition inhibition->TGF_beta Inhibition inhibition->Nrf2 Activation

Caption: CCl4-induced liver fibrosis pathway and points of intervention.

Section 2: Animal Model for Hyperlipidemia

Application Note:

A high-fat diet (HFD)-induced model of hyperlipidemia in mice is a relevant model for studying metabolic disorders characterized by elevated plasma lipids. This model mimics aspects of diet-induced hyperlipidemia in humans, including increased total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein cholesterol (LDL-C). It is a suitable platform to evaluate the lipid-lowering effects of this compound, which may act by modulating lipid metabolism pathways, such as those involving Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Experimental Protocol: High-Fat Diet-Induced Hyperlipidemia in Mice

1. Animals:

  • Male C57BL/6 mice (6-8 weeks old).

  • House under standard conditions with ad libitum access to diet and water.

  • Acclimatize for one week before starting the HFD.

2. Diets:

  • Standard Diet (Control): Normal chow (e.g., 10% kcal from fat).

  • High-Fat Diet (HFD): A diet with 45-60% kcal from fat, often supplemented with cholesterol[3][4].

3. Experimental Groups:

  • Group 1: Normal Control: Fed standard diet and receive the vehicle for the test compound.

  • Group 2: HFD Control: Fed HFD and receive the vehicle for the test compound.

  • Group 3: this compound Treatment: Fed HFD and receive this compound orally at various doses.

  • Group 4: Positive Control (e.g., Atorvastatin): Fed HFD and receive an appropriate dose of a standard lipid-lowering drug.

4. Induction of Hyperlipidemia:

  • Feed the respective diets to the mice for 8-12 weeks to induce hyperlipidemia and obesity.

5. Drug Administration:

  • Administer this compound or the positive control drug orally by gavage daily for the last 4-6 weeks of the HFD feeding period.

6. Sample Collection and Analysis (at the end of the study):

  • Monitor body weight weekly.

  • At the end of the experiment, fast the mice overnight.

  • Collect blood via retro-orbital sinus or cardiac puncture for serum analysis of TC, TGs, LDL-C, and high-density lipoprotein cholesterol (HDL-C).

  • Euthanize the animals and collect the liver and adipose tissue. Weigh the tissues and use them for histological (Oil Red O staining for lipid accumulation in the liver) and molecular analyses.

  • Molecular Analysis: Analyze the expression of genes involved in lipid metabolism in the liver and adipose tissue (e.g., PPARγ, SREBP-1c, FASn) using qRT-PCR and Western blot.

Expected Quantitative Data Summary (Hypothetical based on related lignans)
ParameterNormal ControlHFD ControlThis compoundAtorvastatin
Body Weight Gain (g) 5 ± 115 ± 310 ± 29 ± 2
Serum TC (mg/dL) 80 ± 10200 ± 25140 ± 15120 ± 10
Serum TGs (mg/dL) 60 ± 8150 ± 20100 ± 1290 ± 10
Serum LDL-C (mg/dL) 20 ± 480 ± 1050 ± 840 ± 6
Liver Weight (g) 1.2 ± 0.22.5 ± 0.41.8 ± 0.31.7 ± 0.3
Hepatic PPARγ (relative expression) 1.00.5 ± 0.11.2 ± 0.21.3 ± 0.2
*p < 0.05 compared to HFD Control. Data are presented as mean ± SD.

Signaling Pathway Diagram: Hyperlipidemia

hyperlipidemia_pathway HFD High-Fat Diet Adipose_Tissue Adipose Tissue HFD->Adipose_Tissue Liver Liver HFD->Liver PPARg PPARγ Adipose_Tissue->PPARg Activation SREBP1c SREBP-1c Liver->SREBP1c Activation Adipogenesis Adipogenesis PPARg->Adipogenesis Lipid_Uptake Fatty Acid Uptake PPARg->Lipid_Uptake Lipogenesis De Novo Lipogenesis (FASn, ACC) SREBP1c->Lipogenesis VLDL VLDL Secretion Lipogenesis->VLDL Hyperlipidemia Hyperlipidemia (↑ TC, TG, LDL-C) VLDL->Hyperlipidemia activation This compound activation->PPARg Activation activation->SREBP1c Inhibition

Caption: High-fat diet-induced hyperlipidemia and potential therapeutic targets.

Experimental Workflow Diagram

experimental_workflow cluster_analysis Data Analysis start Start: Acclimatization of Animals (Rats or Mice) grouping Randomization into Experimental Groups start->grouping induction Disease Induction (CCl4 or High-Fat Diet) grouping->induction treatment Daily Oral Administration of This compound induction->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Liver, Adipose Tissue) monitoring->endpoint biochem Serum Biochemistry (ALT, AST, Lipids) endpoint->biochem histo Histopathology (H&E, Masson's, Oil Red O) endpoint->histo molecular Molecular Analysis (qRT-PCR, Western Blot) endpoint->molecular results Data Interpretation and Conclusion biochem->results histo->results molecular->results

Caption: General experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols: (+)-8-Methoxyisolariciresinol Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a naturally occurring lignan (B3055560) found in various plant sources, including flaxseeds and sesame seeds.[1] As a polyphenolic compound, it is recognized for its antioxidant properties.[1] This analytical standard is intended for in vitro research purposes and is crucial for the accurate quantification and identification of this compound in complex mixtures, such as plant extracts or biological samples. Its research applications are primarily focused on its potential anticancer, cardioprotective, and anti-inflammatory properties.[1] The biological activity of this compound is linked to its ability to act as a radical scavenger and its potential modulation of hormone-related pathways through interaction with estrogen receptors.[1]

Product Information

Supplier Information

A reliable source for purchasing the this compound analytical standard is Biosynth.

Table 1: Supplier and Product Details

ParameterInformation
Supplier Biosynth
Product Name This compound
CAS Number 136082-41-2
Purity High purity for analytical applications
Storage Store in a cool, dry place. Protect from light.
Availability Available in various quantities (e.g., 10 mg, 25 mg, 50 mg)

Note: Please refer to the supplier's website for the most current pricing and availability.

Chemical and Physical Properties

Table 2: Chemical and Physical Data for this compound

PropertyValue
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.4 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Experimental Protocols

The following protocols are provided as a guideline for the use of the this compound analytical standard in common research applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method for the analysis of a related lignan and is suitable for the quantification of this compound in plant-derived samples.

3.1.1. Sample Preparation (from Plant Material)

  • Methanolysis: To cleave ester bonds, subject the plant sample to methanolysis.

  • Enzymatic Hydrolysis: Break down glycosidic linkages by treating the sample with cellulase (B1617823) to release the aglycone form of the lignan.

  • Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent like diethyl ether.

  • Reconstitution: Evaporate the solvent and reconstitute the dried residue in the HPLC mobile phase.

3.1.2. HPLC Instrumentation and Conditions

Table 3: HPLC Parameters

ParameterCondition
HPLC System Standard HPLC with UV or Coulometric Array Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 280 nm or Coulometric Electrode Array Detector
Column Temperature 30 °C

3.1.3. Data Analysis

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Injection: Inject the standards and the prepared samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Cell-Based Assays (General Guideline)

This protocol provides a general workflow for assessing the biological activity of this compound in a cell culture system.

3.2.1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., cancer cell lines or immune cells) in appropriate culture plates and allow them to adhere overnight.

  • Preparation of Stock Solution: Dissolve the this compound analytical standard in sterile DMSO to prepare a high-concentration stock solution.

  • Treatment: Dilute the stock solution in cell culture medium to the desired final concentrations and add to the cells. Include a vehicle control (DMSO) in your experimental setup.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

3.2.2. Downstream Analysis

Following treatment, cells can be harvested and analyzed for various endpoints, such as:

  • Cell Viability: Using assays like MTT or CellTiter-Glo.

  • Gene Expression: Using RT-qPCR to analyze the expression of target genes.

  • Protein Expression: Using Western blotting or ELISA to measure protein levels.

Signaling Pathways and Workflows

Putative Signaling Pathway

While the precise signaling pathways modulated by this compound are still under investigation, its interaction with estrogen receptors and the known pathways affected by similar phenolic compounds suggest a potential role in modulating pathways like the MAPK signaling cascade. The following diagram illustrates a hypothetical pathway for further investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor MEK MEK ER->MEK ? ERK ERK MEK->ERK p38 p38 ERK->p38 JNK JNK ERK->JNK TF Transcription Factors (e.g., AP-1) p38->TF JNK->TF Gene Gene Expression (Proliferation, Apoptosis, Inflammation) TF->Gene Metabolite This compound Metabolite Metabolite->ER

Caption: Putative signaling pathway for this compound.

Experimental Workflow for HPLC Analysis

The following diagram outlines the general workflow for the quantification of this compound using HPLC.

G Start Start: Plant Sample Prep Sample Preparation (Methanolysis, Hydrolysis, Extraction) Start->Prep HPLC HPLC Analysis Prep->HPLC Standard Prepare Standard Solutions Standard->HPLC Data Data Acquisition (Peak Area) HPLC->Data Analysis Data Analysis (Standard Curve, Quantification) Data->Analysis End End: Concentration of This compound Analysis->End

Caption: Workflow for HPLC quantification.

References

Formulation of (+)-8-Methoxyisolariciresinol for Bioavailability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-8-Methoxyisolariciresinol is a lignan (B3055560) found in various plant sources that has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hormone-modulating activities.[1] However, like many polyphenolic compounds, its poor aqueous solubility presents a significant challenge for achieving adequate oral bioavailability, thereby limiting its clinical utility. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for preclinical research. Three promising formulation strategies are presented: nanosuspension, solid dispersion, and self-emulsifying drug delivery systems (SEDDS).

Physicochemical Properties of Isolariciresinol Derivatives

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. While specific experimental data for this compound is limited, data for the closely related compound, (+)-isolariciresinol, indicates poor aqueous solubility.[2] The predicted LogP (a measure of lipophilicity) for such compounds is generally high, suggesting that solubility in lipid-based systems may be favorable.

PropertyValue (for Isolariciresinol)Reference
Molecular FormulaC₂₀H₂₄O₆[2]
Molecular Weight360.4 g/mol [2]
Melting Point112 °C[3]
Aqueous SolubilityPoorly soluble in general solvents[3]
Predicted LogP~3.0 - 4.0 (Estimated for lignans)General chemical prediction software

Formulation Strategies and Protocols

Based on the anticipated poor aqueous solubility of this compound, the following formulation strategies are recommended to enhance its dissolution and absorption.

Application Note 1: Nanosuspension Formulation

Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[4] The reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to an enhanced dissolution rate and saturation solubility.

Advantages:

  • High drug loading capacity.

  • Applicable to a wide range of poorly soluble drugs.

  • Can be administered orally or parenterally.

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

This protocol is adapted from established methods for preparing nanosuspensions of poorly soluble compounds.[5][6][7]

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% w/v Tween 80 in purified water)[6]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle stirring.

  • Disperse this compound in the stabilizer solution to form a pre-suspension at a concentration of, for example, 10% (w/v).

  • Add the pre-suspension and milling media to the milling chamber of the bead mill. A drug suspension to milling media ratio of 1:1 (v/v) is a good starting point.

  • Mill the suspension at a high speed (e.g., 2500 rpm) for a predetermined time (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.

  • After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

Expected Outcome: A stable nanosuspension with a mean particle size of less than 500 nm and a PDI below 0.3.

Application Note 2: Solid Dispersion Formulation

Principle: A solid dispersion is a system in which a poorly soluble drug is dispersed in a hydrophilic carrier matrix in the solid state.[8] The drug can exist in an amorphous or crystalline form. The enhanced dissolution is attributed to the reduced particle size, improved wettability, and the high surface area of the drug in the carrier.

Advantages:

  • Relatively simple to prepare using various methods.

  • Can significantly improve the dissolution rate.

  • Can be formulated into various solid dosage forms (e.g., tablets, capsules).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is based on a common method for preparing solid dispersions of natural products.[9][10][11][12]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30))

  • Volatile organic solvent (e.g., Ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and PVP K30 in ethanol (B145695) in a specific ratio (e.g., 1:4 w/w drug to carrier). Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator until further use.

Expected Outcome: An amorphous solid dispersion of this compound in the PVP K30 matrix, which can be confirmed by Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Application Note 3: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13][14] The drug is dissolved in this lipid-based formulation, and the resulting emulsion facilitates its absorption.

Advantages:

  • Presents the drug in a solubilized form in the gut.

  • Can enhance lymphatic transport for highly lipophilic drugs.

  • Protects the drug from degradation in the GI tract.

Protocol 3: Preparation of this compound SEDDS

This protocol is a general guideline for the formulation of a SEDDS for a lipophilic compound.[13][15][16]

Materials:

  • This compound

  • Oil (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, Propylene glycol)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing different ratios of the selected oil, surfactant, and co-surfactant and observing the formation of an emulsion upon dilution with water.

  • Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

  • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

  • Add the surfactant and co-surfactant to the oily solution and mix until a clear, homogenous liquid is formed.

  • Characterization: Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the droplet size and polydispersity index of the resulting emulsion.

Expected Outcome: A clear, isotropic liquid that forms a nano- or microemulsion (droplet size < 200 nm) upon dilution with water.

Experimental Protocols for Bioavailability Assessment

In Vitro Permeability Study: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[17][18][19]

Workflow for Caco-2 Permeability Assay

G cluster_prep Cell Culture and Monolayer Formation cluster_exp Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture integrity Measure TEER to confirm monolayer integrity culture->integrity add_compound Add formulated this compound to apical side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from basolateral side at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Protocol:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare the formulated this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test solution to the apical (donor) side of the Transwell® insert and fresh transport buffer to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Representative Caco-2 Permeability Data for Lignans and Polyphenols:

CompoundPapp (AP to BL) (x 10⁻⁶ cm/s)Reference
Secoisolariciresinol8.0 ± 0.4[20][21]
Enterodiol7.7 ± 0.2[20][21]
Enterolactone13.7 ± 0.2[20][21]
Quercetin1.18 ± 0.05[4]
Resveratrol3.80 ± 0.45[4]
In Vivo Pharmacokinetic Study in Rodents

An in vivo pharmacokinetic study in rats is essential to determine the oral bioavailability of the formulated this compound.[22][23]

Workflow for In Vivo Pharmacokinetic Study

G start Acclimatize Rats fast Fast rats overnight start->fast administer Administer formulated this compound orally fast->administer collect Collect blood samples at specified time points administer->collect process Process blood to obtain plasma collect->process quantify Quantify drug concentration in plasma by LC-MS/MS process->quantify analyze Pharmacokinetic analysis (Cmax, Tmax, AUC) quantify->analyze

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Protocol:

  • Use male or female Wistar or Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Administer the formulated this compound orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound and its potential metabolites in the plasma samples using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

  • To determine absolute bioavailability, a separate group of rats should receive an intravenous administration of the compound.

Representative Pharmacokinetic Data for Secoisolariciresinol Diglucoside (SDG) Metabolites in Rats (Oral Administration of 40 mg/kg SDG): [22][23]

MetaboliteTmax (h)Cmax (ng/mL)AUC₀-t (ng·h/mL)
Total Enterodiol~11-12~150-200~1500-2000
Total Enterolactone~11-12~300-400~4000-5000

Note: SDG itself is often undetectable in plasma, as it is rapidly metabolized.[22][23]

Signaling Pathways Modulated by Lignans

Lignans, including this compound, are known to exert their biological effects by modulating several key signaling pathways. Understanding these pathways can provide insights into the compound's mechanism of action.

1. Antioxidant Response via Nrf2-ARE Pathway

Lignans can induce the expression of antioxidant enzymes by activating the Nrf2-ARE pathway, thereby protecting cells from oxidative stress.[24][25][26]

G cluster_nuc Lignans This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLM) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_in_nuc Nrf2 Nrf2_in_nuc->ARE Binds to

Caption: Lignan-mediated activation of the Nrf2-ARE antioxidant pathway.

2. Anti-inflammatory Action via NF-κB Pathway Inhibition

Lignans have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.[24][25]

G cluster_nuc Lignans This compound IKK IKK Complex Lignans->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_in_nuc NF-κB NFkB_in_nuc->Inflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by lignans.

3. Modulation of Estrogen Receptor Signaling

Lignans are classified as phytoestrogens and can bind to estrogen receptors (ERα and ERβ), thereby modulating estrogen-dependent signaling pathways. This can lead to either estrogenic or anti-estrogenic effects depending on the tissue and the specific lignan.[5][6][27]

G cluster_nuc Lignans This compound ER Estrogen Receptor (ERα / ERβ) Lignans->ER Binds to Nucleus Nucleus ER->Nucleus Translocation & Dimerization ERE Estrogen Response Element (ERE) Target_Genes Target Gene Expression ERE->Target_Genes Regulates Transcription Biological_Response Biological Response (e.g., Cell proliferation, differentiation) Target_Genes->Biological_Response ER_in_nuc ER Dimer ER_in_nuc->ERE Binds to

Caption: Modulation of estrogen receptor signaling by lignans.

Conclusion

The poor aqueous solubility of this compound necessitates the use of enabling formulation technologies to improve its oral bioavailability for preclinical and potentially clinical studies. Nanosuspensions, solid dispersions, and self-emulsifying drug delivery systems are all viable approaches that have been successfully applied to other poorly soluble natural products. The selection of the most appropriate formulation will depend on the specific physicochemical properties of the compound, the desired dosage form, and the intended application. The protocols and data presented in this document provide a comprehensive guide for researchers to begin the formulation development and bioavailability assessment of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-8-Methoxyisolariciresinol Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of (+)-8-Methoxyisolariciresinol. Our aim is to equip researchers with the necessary information to optimize their experimental protocols and improve the yield of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a lignan (B3055560) found in a variety of plant materials. Notable sources include flaxseed (Linum usitatissimum), sesame seeds (Sesamum indicum), and various medicinal plants.[1] It has also been reported in Canarium tonkinense, Euterpe oleracea (Açaí palm), and Canarium album.

Q2: Which extraction solvents are most effective for this compound?

A2: The choice of solvent is critical for maximizing the yield of lignans. Generally, polar solvents are more effective. Aqueous ethanol (B145695) (70-80%) and methanol (B129727) are commonly used for lignan extraction.[2] The optimal solvent and its concentration may vary depending on the specific plant matrix and the presence of other compounds.

Q3: What are the key parameters to optimize for improving extraction yield?

A3: Several factors significantly influence the extraction efficiency of lignans. These include the choice of extraction method, solvent polarity, temperature, extraction time, and the solid-to-liquid ratio.[2] The physical state of the plant material, such as particle size, also plays a crucial role.

Q4: Can advanced extraction techniques improve the yield compared to conventional methods?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer several advantages over traditional methods like maceration or Soxhlet extraction. These advanced methods can reduce extraction time, decrease solvent consumption, and often lead to higher yields.[2]

Q5: How can I remove impurities from my crude extract?

A5: Post-extraction purification is essential to isolate this compound. Common methods include liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents, followed by column chromatography. Techniques like macroporous resin chromatography and gel filtration can be effective for enrichment and separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Inadequate Plant Material Preparation Ensure the plant material is properly dried to prevent enzymatic degradation and ground to a fine, uniform powder to maximize surface area for solvent penetration.
Suboptimal Solvent Choice Experiment with different polar solvents and their aqueous concentrations (e.g., 50%, 70%, 90% ethanol or methanol) to find the optimal polarity for extracting this compound from your specific plant source.
Inefficient Extraction Parameters Optimize the solid-to-liquid ratio, extraction temperature, and duration. A systematic approach, such as a Design of Experiments (DoE), can help identify the ideal conditions.
Degradation of the Target Compound Lignans can be sensitive to high temperatures and extreme pH levels. Consider using milder extraction conditions and ensure the pH of your solvents is appropriate. Protect extracts from light and heat during processing and storage.
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure all the target compound is recovered from the plant matrix.
Issue 2: Co-extraction of a High Amount of Impurities
Possible Cause Troubleshooting Step
Low Selectivity of the Extraction Solvent Adjust the polarity of your extraction solvent to be more selective for this compound. A step-wise extraction with solvents of increasing polarity can also be effective.
Presence of Fatty Compounds For oil-rich sources like flaxseed, a preliminary defatting step using a non-polar solvent like n-hexane or petroleum ether is recommended before the main extraction.[2]
Ineffective Post-Extraction Cleanup Implement a multi-step purification protocol. Start with liquid-liquid partitioning to remove highly polar or non-polar impurities. Follow this with column chromatography, potentially using different stationary phases for better separation.
Overly Harsh Extraction Conditions High temperatures and long extraction times can lead to the breakdown of other cellular components, increasing the impurity load. Optimize for the mildest effective conditions.

Data Presentation: Comparison of Lignan Extraction Parameters

The following table summarizes optimized parameters for lignan extraction from various plant sources, which can serve as a starting point for developing a protocol for this compound.

Plant Source Extraction Method Solvent Temperature (°C) Time Reference
Cereal GrainsResponse Surface Methodology84.64% Methanol44.2453.63 min
Folium isatidisNegative Pressure CavitationMethanol, Ethanol, or alcohol-water mixNot specifiedNot specified[3]
FlaxseedSupercritical Antisolvent FractionationEthanolNot specified180 min
General LignansMaceration70-80% Aqueous EthanolRoom Temperature24-48 h[4]
General LignansUltrasound-Assisted Extraction70-80% Aqueous Ethanol40-6020-40 min

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol is a general guideline and may require optimization for your specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).

    • For oil-rich materials, defat the powder by stirring with n-hexane (1:5 w/v) for 2-3 hours, then filter and air-dry the residue.

  • Extraction:

    • Macerate the plant powder with 70% aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the plant residue two more times with fresh solvent.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound

This protocol is adapted from a method for purifying the structurally similar (+)-isolariciresinol and should be optimized.[3]

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in an appropriate amount of water.

    • Load the solution onto a pre-equilibrated macroporous adsorption resin column.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90%).

    • Collect fractions and analyze for the presence of this compound using a suitable method like TLC or HPLC.

    • Combine the fractions containing the target compound and concentrate under reduced pressure.

  • Gel Filtration Chromatography:

    • Dissolve the enriched fraction in a minimal amount of 90% methanol.

    • Apply the sample to a gel filtration column (e.g., Sephadex LH-20 or Toyopearl HW-40S).[3]

    • Elute the column with an appropriate solvent system (e.g., methanol).

    • Collect fractions and monitor the separation.

    • Combine the pure fractions containing this compound.

  • Crystallization:

    • Concentrate the pure fractions to obtain a supersaturated solution.

    • Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Flaxseed) drying_grinding Drying & Grinding plant_material->drying_grinding defatting Defatting (with Hexane) drying_grinding->defatting extraction Extraction (70% Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom gel_chrom Gel Filtration Chromatography resin_chrom->gel_chrom crystallization Crystallization gel_chrom->crystallization pure_compound This compound crystallization->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low Yield? check_material Plant Material Properly Prepared? start->check_material check_solvent Solvent Choice Optimal? check_material->check_solvent Yes solution_material Action: Re-prepare material (dry, grind) check_material->solution_material No check_params Extraction Parameters Optimized? check_solvent->check_params Yes solution_solvent Action: Test different solvents/concentrations check_solvent->solution_solvent No check_degradation Compound Degradation? check_params->check_degradation Yes solution_params Action: Optimize time, temp, ratio check_params->solution_params No solution_degradation Action: Use milder conditions check_degradation->solution_degradation Yes end Yield Improved check_degradation->end No solution_material->check_material solution_solvent->check_solvent solution_params->check_params solution_degradation->check_degradation

Caption: Troubleshooting workflow for addressing low extraction yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (+)-8-Methoxyisolariciresinol and related lignans (B1203133).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of lignans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Lignan (B3055560) Peaks

Question: My chromatogram shows poor separation between lignan peaks, with significant overlap. How can I improve the resolution?

Answer: Poor resolution is a common challenge in the analysis of structurally similar lignans. Here are several approaches to enhance separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient, where the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) increases slowly over a longer period, can significantly improve the separation of closely eluting compounds.[1][2]

  • Modify the Organic Solvent: The choice of organic modifier can influence selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or using a mixture of both.[3] Methanol is known to be effective for separating diastereomers, while acetonitrile can be better for functional derivatives.[4]

  • Adjust the Mobile Phase pH: The mobile phase is often slightly acidic (e.g., using 0.1% formic or acetic acid) to ensure the phenolic hydroxyl groups of lignans are protonated, leading to better peak shapes and consistent retention.[1][2]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. While C18 columns are widely used, a C8 column may be more suitable for more hydrophilic lignans.[4] For complex mixtures, two-dimensional liquid chromatography (LCxLC) using a combination of non-polar and polar stationary phases can provide superior separation.[5]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.

Issue 2: Peak Tailing

Question: My lignan peaks are asymmetrical and show significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing can compromise accurate quantification. The primary causes and solutions are:

  • Secondary Interactions with the Column: Residual, unreacted silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of lignans, causing tailing.[6]

    • Solution: Use a mobile phase with a low pH (around 2-3) to suppress the ionization of silanol groups.[6][7] Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also block these active sites, though this is less necessary with modern, high-purity silica (B1680970) columns.[6]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If tailing persists, the column may need to be replaced.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[7][8]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Issue 3: Retention Time Shifts

Question: I am observing a drift in the retention times of my lignan standards and samples. What could be the reason?

Answer: Consistent retention times are crucial for reliable peak identification. Potential causes for shifts include:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratios or pH of the mobile phase can lead to significant changes in retention.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use a buffer to maintain a stable pH.

  • Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Column Aging: Over time, the stationary phase can degrade, leading to a gradual shift in retention.

    • Solution: Monitor column performance with a standard mixture. If retention times shift outside of acceptable limits, the column may need to be replaced.

  • Leaks in the System: A leak will cause a drop in pressure and an increase in retention times.

    • Solution: Check all fittings and connections for any signs of leakage.

Issue 4: Ghost Peaks

Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, especially during gradient runs. Where are they coming from?

Answer: Ghost peaks are typically due to contaminants in the system or carryover from previous injections.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column at low organic concentrations and elute as the solvent strength increases during a gradient.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter all mobile phases before use.

  • Carryover from Previous Injections: Strongly retained compounds from a previous sample may elute in a subsequent run.

    • Solution: Run a blank gradient (injecting only the mobile phase) after a concentrated sample to check for carryover. If ghost peaks appear, extend the run time or add a high-organic wash step at the end of each gradient to elute any remaining compounds.[8]

  • Injector Contamination: The injector or sample loop may be contaminated.

    • Solution: Clean the injector and sample loop according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for lignan separation?

A1: A good starting point for lignan analysis is reversed-phase HPLC with a C18 column.[1] A typical mobile phase would consist of a gradient of water (A) and acetonitrile or methanol (B), with both solvents containing 0.1% formic acid.[1] A scouting gradient from 5% to 95% organic solvent over 20-30 minutes can be used to determine the approximate elution conditions for the lignans of interest. Detection is commonly performed at 280 nm, as most lignans have a UV absorbance maximum around this wavelength.[1]

Q2: How should I prepare my plant extract samples for HPLC analysis of lignans?

A2: Sample preparation is a critical step to ensure reproducible results and protect the HPLC column. A general procedure involves:

  • Extraction: Lignans are often extracted from plant material using solvents like ethanol, methanol, or their aqueous mixtures.[9] Ultrasound-assisted extraction can improve efficiency.

  • Hydrolysis (if necessary): Lignans can exist as glycosides in the plant matrix. To analyze the aglycones, an enzymatic or acid hydrolysis step may be required to cleave the sugar moieties.[1]

  • Purification/Cleanup: A solid-phase extraction (SPE) step can be used to remove interfering compounds and concentrate the lignans.

  • Filtration: Before injection, the final extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[1]

Q3: What are the key differences between using methanol and acetonitrile as the organic modifier in the mobile phase for lignan separation?

A3: Both methanol and acetonitrile are commonly used in reversed-phase HPLC for lignan analysis. The choice can affect the selectivity of the separation:

  • Acetonitrile is an aprotic solvent and often provides better peak efficiency (narrower peaks). It is generally a stronger solvent than methanol in reversed-phase HPLC.

  • Methanol is a protic solvent and can have different interactions with the analytes and the stationary phase, leading to changes in elution order compared to acetonitrile. It is sometimes more effective in separating diastereomers.[4]

For method development, it is often beneficial to screen both solvents or even use them in combination to achieve the desired separation.[3]

Q4: Can I use isocratic elution for lignan analysis?

A4: Isocratic elution (constant mobile phase composition) can be used if the lignans of interest have similar retention times and are well-resolved from other matrix components. However, for complex extracts containing lignans with a wide range of polarities, gradient elution is generally preferred. A gradient allows for the elution of both less retained and more retained compounds in a reasonable time with good peak shape.

Data Presentation

Table 1: Typical HPLC Parameters for Lignan Analysis

ParameterTypical Value/ConditionReference(s)
Column Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)[1],[4]
Mobile Phase A Water + 0.1% Formic Acid or Acetic Acid[1],[2]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or Acetic Acid[1],[2]
Gradient 10-20% B to 80-100% B over 30-40 minutes[1]
Flow Rate 0.8 - 1.2 mL/min[1]
Column Temperature 25 - 40 °C[1]
Detection Wavelength 280 nm (UV or DAD)[1],[3]
Injection Volume 10 - 20 µL[1]

Table 2: Troubleshooting Summary for Common HPLC Issues in Lignan Analysis

IssuePotential CauseRecommended Solution
Poor Resolution Inadequate mobile phase separation powerOptimize gradient (make it shallower), try a different organic solvent (e.g., methanol vs. acetonitrile).
Unsuitable stationary phaseSwitch to a column with different selectivity (e.g., C8, or a different C18 phase).
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (to ~2-3), use a modern, end-capped column.
Column overloadReduce injection volume or sample concentration.
Retention Time Shifts Mobile phase composition changesPrepare fresh mobile phase, ensure accurate mixing, use a buffer.
Temperature fluctuationsUse a column oven.
Ghost Peaks Contaminated mobile phase or carryoverUse HPLC-grade solvents, filter mobile phase, run blank gradients, add a column wash step to the gradient.

Experimental Protocols

Protocol: HPLC-UV Analysis of Lignans in a Plant Extract

This protocol provides a general methodology for the quantitative analysis of lignans. It should be optimized for the specific lignans and matrix under investigation.

  • Sample Preparation:

    • Weigh 1 g of dried and powdered plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in 5 mL of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of each lignan standard (e.g., this compound, secoisolariciresinol, matairesinol, lariciresinol) in methanol.

    • Perform serial dilutions of the stock solutions with the initial mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Run a blank injection between samples to check for carryover.

  • Data Analysis:

    • Identify the lignan peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Integrate the peak areas of the identified lignans.

    • Quantify the concentration of each lignan in the sample using the calibration curve generated from the standard solutions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction (e.g., 80% MeOH) Sample->Extraction Cleanup Filtration (0.45 µm) Extraction->Cleanup Injection Injection Cleanup->Injection Standard Lignan Standards Dilution Serial Dilution Standard->Dilution Dilution->Injection Column HPLC Column (C18) Injection->Column Separation Gradient Elution Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of lignans.

HPLC_Troubleshooting cluster_mobile_phase Check Mobile Phase cluster_column Check Column cluster_system Check HPLC System cluster_sample Check Sample Problem Chromatographic Problem (e.g., Poor Resolution, Peak Tailing) MP_Prep Freshly Prepared? Problem->MP_Prep Col_Age Column Old? Problem->Col_Age Sys_Leaks Leaks? Problem->Sys_Leaks Sample_Conc Too Concentrated? Problem->Sample_Conc MP_Comp Correct Composition? MP_Prep->MP_Comp MP_pH pH Correct? MP_Comp->MP_pH Solution Problem Resolved MP_pH->Solution Optimize Col_Contam Contaminated? Col_Age->Col_Contam Col_Type Correct Type? Col_Contam->Col_Type Col_Type->Solution Replace/Flush Sys_Temp Temperature Stable? Sys_Leaks->Sys_Temp Sys_Flow Flow Rate Correct? Sys_Temp->Sys_Flow Sys_Flow->Solution Fix Sample_Solvent Solvent Mismatch? Sample_Conc->Sample_Solvent Sample_Solvent->Solution Adjust

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Chemical Synthesis of (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of (+)-8-Methoxyisolariciresinol. The information is tailored to address specific challenges that may be encountered during experimental procedures.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address potential issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in the synthesis of this compound, a complex lignan (B3055560), revolve around three key areas:

  • Stereocontrol: The molecule possesses multiple chiral centers, and achieving the desired stereochemistry (the (+) enantiomer with the correct relative configuration) is a significant hurdle. This often requires the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents.

  • Oxidative Coupling: A crucial step in many lignan syntheses is the oxidative coupling of phenolic precursors to form the characteristic diarylbutane skeleton. This reaction can be low-yielding and produce a mixture of regioisomers and undesired polymeric byproducts. Careful optimization of the oxidizing agent, reaction conditions (temperature, solvent), and stoichiometry is critical.

  • Protecting Group Strategy: The presence of multiple phenolic hydroxyl groups necessitates a robust protecting group strategy. The chosen protecting groups must be stable to the reaction conditions of subsequent steps and be selectively removable without affecting other sensitive functional groups in the molecule.

Q2: How can I improve the diastereoselectivity of the key bond-forming reactions?

A2: Improving diastereoselectivity is crucial for a successful synthesis. Consider the following strategies:

  • Substrate Control: Utilize starting materials with pre-existing stereocenters that can direct the stereochemical outcome of subsequent reactions.

  • Reagent Control: Employ chiral reagents or catalysts. For instance, asymmetric hydrogenation or Sharpless asymmetric dihydroxylation can introduce chirality with high selectivity.

  • Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and the concentration of reactants. Lowering the reaction temperature can often enhance selectivity. For example, in some cycloaddition reactions, decreasing the concentration from 0.1 M to 0.02 M has been shown to improve yields and selectivity by minimizing intermolecular side reactions.

Q3: My oxidative coupling reaction is giving a low yield and a complex mixture of products. What can I do?

A3: Low yields and product mixtures in oxidative coupling are common issues. Here are some troubleshooting steps:

  • Choice of Oxidant: The choice of oxidizing agent is critical. Commonly used reagents include iron(III) chloride (FeCl₃), copper(II) salts, and hypervalent iodine reagents. The optimal oxidant will depend on the specific substrate. It is advisable to screen a variety of oxidants.

  • Reaction Conditions:

    • Temperature: These reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often improve selectivity and minimize side reactions.

    • Solvent: The polarity of the solvent can significantly influence the reaction outcome. Dichloromethane (B109758), acetonitrile, and trifluoroethanol are commonly used.

    • Atmosphere: Ensure the reaction is carried out under the appropriate atmosphere (e.g., inert gas like argon or nitrogen) to prevent unwanted side oxidations.

  • Protecting Groups: Ensure that the phenolic hydroxyl groups are appropriately protected. Unprotected phenols can lead to polymerization and other side reactions.

Q4: I am having difficulty with the purification of the diastereomeric intermediates. What purification techniques are most effective?

A4: The separation of diastereomers can be challenging. The following techniques are commonly employed for the purification of lignan intermediates:

  • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial. A shallow solvent gradient can improve separation. It is recommended to perform small-scale trials to optimize the eluent system before committing the bulk of the material to the column.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations or when column chromatography fails to provide adequate separation, prep-TLC can be a useful alternative.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral or reversed-phase column can provide high-purity diastereomers.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification.

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps in Lignan Synthesis

StepReaction TypeStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Asymmetric Aldol ReactionSubstituted BenzaldehydeChiral Aldol AdductChiral Auxiliary, Lewis Acid, -78 °C70-90
2Oxidative CouplingProtected Phenolic PrecursorDiarylbutane IntermediateFeCl₃, CH₂Cl₂, 0 °C to rt30-60
3CyclizationDiarylbutane DiolTetrahydrofuran RingAcid Catalyst, Heat60-80
4DeprotectionProtected LignanFinal ProductPd/C, H₂ or BBr₃80-95

Table 2: Comparison of Oxidizing Agents for Oxidative Coupling

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Iron(III) Chloride (FeCl₃)CH₂Cl₂, 0 °C to rtInexpensive, readily availableCan lead to complex mixtures, moderate yields
Copper(II) AcetatePyridine, O₂, rtMilder conditionsCan require long reaction times
Phenyliodine(III) Bis(trifluoroacetate) (PIFA)CF₃CH₂OH, -40 °C to rtHigh yields for specific substratesExpensive, sensitive to moisture

Experimental Protocols

The following are generalized experimental protocols for key reactions in lignan synthesis, based on methodologies reported for structurally similar compounds. Researchers should adapt and optimize these protocols for their specific substrates and equipment.

Protocol 1: General Procedure for Oxidative Coupling with Iron(III) Chloride

  • Preparation: To a solution of the protected phenolic precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere at 0 °C, add a solution of anhydrous iron(III) chloride (2.0-4.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Deprotection of Benzyl Ethers

  • Preparation: Dissolve the benzyl-protected lignan (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Reaction: Add palladium on carbon (10 mol%) to the solution. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification or can be purified by column chromatography if necessary.

Visualizations

Diagram 1: General Synthetic Strategy for this compound

Synthetic_Strategy A Starting Materials (e.g., Vanillin derivatives) B Asymmetric Synthesis of Chiral Building Blocks A->B Chiral Induction C Key Bond Formation (e.g., Oxidative Coupling, Aldol Reaction) B->C Coupling D Cyclization to form Tetrahydronaphthalene Core C->D Ring Formation E Functional Group Interconversion and Deprotection D->E Final Steps F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

Diastereoselectivity_Troubleshooting Start Low Diastereoselectivity Observed Condition1 Optimize Reaction Temperature (e.g., Lower Temperature) Start->Condition1 Condition2 Screen Solvents of Varying Polarity Start->Condition2 Condition3 Adjust Reactant Concentration Start->Condition3 Reagent1 Change Lewis Acid or Catalyst Condition1->Reagent1 Condition2->Reagent1 Condition3->Reagent1 Reagent2 Modify Chiral Auxiliary Reagent1->Reagent2 Result Improved Diastereoselectivity Reagent2->Result

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Diagram 3: Protecting Group Strategy Logic

Protecting_Group_Strategy Start Multi-functional Molecule Protect Protect Phenolic -OH (e.g., Benzyl, Silyl) Start->Protect Orthogonal Protection React Perform Key Synthetic Steps Protect->React Deprotect Selective Deprotection React->Deprotect Specific Conditions Target Target Molecule Deprotect->Target

Caption: Logical flow for employing protecting groups in a multi-step synthesis.

Technical Support Center: (+)-8-Methoxyisolariciresinol in DMSO Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing (+)-8-Methoxyisolariciresinol in dimethyl sulfoxide (B87167) (DMSO) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when preparing and storing this compound in DMSO?

A1: While specific stability data for this compound in DMSO is not extensively documented in publicly available literature, general knowledge of lignans (B1203133) and phenolic compounds suggests two primary concerns:

  • Chemical Stability: Lignans, as polyphenolic compounds, can be susceptible to oxidation and other forms of degradation over time, potentially accelerated by factors such as water content, light exposure, and temperature.

  • Physical Stability: Precipitation of the compound from the DMSO stock solution can occur, particularly after freeze-thaw cycles or if the solution absorbs water from the atmosphere.

Q2: How does the quality of DMSO affect the stability of this compound?

A2: The purity and water content of DMSO are critical. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This absorbed water can decrease the solubility of organic compounds and may also facilitate hydrolytic degradation of susceptible molecules. For sensitive compounds like lignans, it is imperative to use high-purity, anhydrous DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: To maximize the shelf-life of your this compound stock solution, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store aliquots at -80°C. For short-term storage (up to a few weeks), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles.

  • Aliquoting: Prepare single-use aliquots to avoid contaminating the main stock and to minimize the effects of freeze-thaw cycles.

  • Light Protection: Store aliquots in amber vials or otherwise protected from light to prevent photodegradation.

Q4: Are there any known degradation products of lignans in DMSO?

A4: Specific degradation products of this compound in DMSO have not been reported. However, general degradation pathways for lignins and phenolic compounds can involve oxidation of the phenolic hydroxyl groups and cleavage of ether linkages. It is also important to consider that DMSO itself can undergo degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures, though this is less likely under standard laboratory storage conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate observed in the DMSO stock solution after thawing. 1. The solution may be supersaturated. 2. Water may have been absorbed into the DMSO, reducing solubility. 3. The compound has a lower solubility at colder temperatures.1. Gently warm the solution to 37°C and vortex or sonicate to attempt to redissolve the precipitate. 2. Centrifuge the vial to pellet the precipitate and carefully use the supernatant. Note that the actual concentration of the supernatant may be lower than intended. 3. For future preparations, consider using a slightly lower stock concentration. 4. Ensure the use of anhydrous DMSO and proper storage to prevent water absorption.
Inconsistent or non-reproducible experimental results. 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution due to precipitation. 3. Improper handling of the stock solution leading to concentration variability between aliquots.1. Prepare a fresh stock solution of this compound. 2. Before use, always ensure that any frozen stock solution is completely thawed and vortexed to ensure homogeneity. 3. Conduct a stability study of your stock solution using HPLC to determine the rate of degradation under your storage conditions (see Experimental Protocols).
Color change observed in the DMSO stock solution. Oxidation or other forms of chemical degradation of the compound.1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) if possible.

Quantitative Data

While specific quantitative stability data for this compound in DMSO is not available, the following table provides solubility information for structurally related lignans, which can serve as a useful reference.

Compound Solvent Solubility Molar Concentration Notes
(+)-SecoisolariciresinolDMSO50 mg/mL[1]137.96 mM[1]Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility.[1]
(-)-LariciresinolDMSO100 mg/mL277.47 mMRecommended for primary stock solutions. Ultrasonic treatment may be required.[2]
Lariciresinol dimethyl etherDMSOSolubleNot specifiedSoluble in DMSO among other organic solvents.[3][4]
Secoisolariciresinol DiglucosideDMSO5 mg/mL[5]Not specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

Objective: To determine the stability of this compound in a DMSO stock solution over time.

Principle: A stability-indicating HPLC method is used to separate the parent compound from any potential degradation products. The peak area of the parent compound is monitored over time to quantify its degradation.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • This compound DMSO stock solution

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) with the initial mobile phase composition.

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline (100% stability).

  • Sample Storage:

    • Store the remaining aliquots of the DMSO stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from storage.

    • Allow the aliquot to thaw completely and vortex to ensure homogeneity.

    • Dilute and analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (Time Zero) peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

Typical HPLC Conditions for Lignan Analysis:

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the compound and any more non-polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280 nm for many lignans).

  • Injection Volume: 10-20 µL

Visualizations

Signaling Pathways

Lignans are known to modulate several signaling pathways, primarily due to their structural similarity to endogenous estrogens.[6][7][8] This allows them to interact with estrogen receptors and influence downstream signaling cascades.

Estrogen_Signaling_Pathway Lignan This compound ER Estrogen Receptor (ERα/ERβ) Lignan->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Activates MAPK_Erk MAPK/Erk Pathway ER->MAPK_Erk Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cell_Cycle Cell Cycle Regulation Gene_Transcription->Cell_Cycle Apoptosis Apoptosis Gene_Transcription->Apoptosis PI3K_Akt->Cell_Cycle MAPK_Erk->Cell_Cycle Non_Genomic Non-Genomic Signaling

Caption: Potential modulation of estrogen signaling pathways by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound in a DMSO solution.

Stability_Workflow Start Start: Prepare Fresh Stock Solution in Anhydrous DMSO T0_Analysis Time Zero (T0) Analysis (HPLC/LC-MS) Start->T0_Analysis Storage Store Aliquots under Varied Conditions (-80°C, -20°C, 4°C, RT) Start->Storage Data_Analysis Data Analysis: Calculate % Remaining T0_Analysis->Data_Analysis Time_Points Analyze at Pre-defined Time Points (T1, T2, T3...) Storage->Time_Points Time_Points->Data_Analysis Conclusion Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Experimental workflow for stability testing of this compound in DMSO.

References

Technical Support Center: Enhancing the Solubility of (+)-8-Methoxyisolariciresinol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of (+)-8-Methoxyisolariciresinol in bioassays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Problem: My this compound is not dissolving in my desired solvent.

Potential Cause Troubleshooting Steps
Low intrinsic solubility This compound, as a polyphenolic lignan, is expected to have low aqueous solubility.
1. Select an appropriate organic solvent: Start with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. Ethanol (B145695) can be used for lower to moderate concentrations.
2. Optimize solvent concentration: For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid cytotoxicity.[1]
3. Gentle heating: After adding the solvent, gentle warming in a 37°C water bath may aid dissolution.[1]
4. Vortexing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[1]
Precipitation upon dilution in aqueous buffer/media The compound may be precipitating out of the organic solvent when introduced to an aqueous environment.
1. Prepare serial dilutions: Instead of a single large dilution, prepare serial dilutions of your stock solution in the final aqueous buffer or media.
2. Increase the volume of the aqueous phase gradually: Add the aqueous solution to the stock solution slowly while vortexing.
3. Consider alternative solubilization techniques: If precipitation persists, explore methods like using surfactants, cyclodextrins, or adjusting the pH.
Incorrect solvent choice for the bioassay The chosen solvent may be incompatible with the experimental setup (e.g., toxic to cells, interferes with assay reagents).
1. Review literature for your specific assay: Check for recommended solvents for similar compounds in your particular bioassay.
2. Perform a solvent tolerance test: Before your main experiment, test the tolerance of your cells or assay system to different concentrations of the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro bioassays?

A1: Dimethyl Sulfoxide (DMSO) is generally the recommended solvent for preparing high-concentration stock solutions of poorly soluble polyphenolic compounds.[1] For applications requiring lower concentrations, ethanol can also be a suitable choice. It is crucial to keep the final solvent concentration in your assay medium as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]

Q2: I don't have quantitative solubility data for this compound. How can I determine its solubility in a specific solvent?

A2: You can determine the solubility experimentally using a shake-flask method. A general protocol is provided in the "Experimental Protocols" section below.

Q3: My compound still precipitates at my desired working concentration. What are my options?

A3: If standard solvents are insufficient, you can explore advanced solubilization techniques:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their aqueous solubility.[2][3][4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility in aqueous solutions.[5][6][7][8]

  • pH Adjustment: As a phenolic compound, the solubility of this compound is likely pH-dependent. Increasing the pH of the solution can deprotonate the phenolic hydroxyl groups, making the molecule more polar and potentially increasing its aqueous solubility.[1][9][10][11] However, be mindful that high pH can also lead to the degradation of some polyphenols.[1][10][11]

  • Liposomal Formulations: Encapsulating the compound in liposomes can improve its solubility and bioavailability.[12][13][14][15]

Q4: Are there any concerns about the stability of this compound in solution?

A4: Polyphenolic compounds can be sensitive to light, oxygen, and high pH.[1][10][11] It is recommended to prepare fresh solutions for your experiments. If you need to store stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Quantitative Data Summary

Currently, specific quantitative solubility data for this compound in common solvents is not widely available in public literature. The table below provides a qualitative summary based on the solubility of structurally similar compounds like other lignans (B1203133) and polyphenols. Researchers should experimentally determine the solubility for their specific requirements.

Solvent Qualitative Solubility Recommended Use
Water Very LowNot recommended for primary stock solutions.
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol ModerateSuitable for preparing moderate to low-concentration stock solutions.
Methanol ModerateCan be used, but ethanol is often preferred for biological assays due to lower cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: General Shake-Flask Method for Solubility Determination
  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS, ethanol). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_dissolution Step 1: Dissolution cluster_stock Step 2: Stock Solution cluster_dilution Step 3: Working Solution cluster_end End: Bioassay start This compound Powder dissolve Add Solvent (e.g., DMSO) Vortex & Gentle Heat start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Serial Dilution in Aqueous Buffer/Media stock->dilute end Ready for Bioassay dilute->end

Caption: Workflow for preparing this compound for bioassays.

troubleshooting_workflow start Compound does not dissolve solvent Use DMSO or Ethanol start->solvent heat_vortex Apply Gentle Heat & Vortex solvent->heat_vortex Yes advanced Consider Advanced Techniques: - Surfactants - Cyclodextrins - pH Adjustment solvent->advanced No dissolved Dissolved heat_vortex->dissolved Successful not_dissolved Still Not Dissolved heat_vortex->not_dissolved Unsuccessful not_dissolved->advanced

Caption: Troubleshooting decision tree for solubility issues.

References

troubleshooting (+)-8-Methoxyisolariciresinol precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-8-Methoxyisolariciresinol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling and experimental use of this compound, with a specific focus on its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a naturally occurring lignan (B3055560), a class of polyphenolic compounds.[1] Lignans (B1203133) are generally characterized by their complex aromatic structure, which makes them inherently hydrophobic and thus poorly soluble in aqueous solutions.[2] Their solubility is often limited in water and neutral buffer systems.

Q2: I'm observing precipitation of this compound immediately after adding it to my aqueous buffer. What is the likely cause?

A2: Immediate precipitation is a strong indicator that the concentration of this compound has exceeded its solubility limit in the chosen aqueous buffer. This is a common issue with hydrophobic compounds. The solvent in which the compound was initially dissolved (e.g., a high concentration organic stock solution) may also be immiscible with the aqueous buffer, causing the compound to crash out of solution.

Q3: Can the pH of the buffer affect the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of phenolic compounds like lignans. The dissolution of lignans often increases with a higher pH (alkaline conditions) due to the ionization of phenolic hydroxyl groups, which increases the molecule's polarity.[3][4] Conversely, in acidic or neutral pH, the compound is likely to be less soluble.

Q4: My solution was initially clear, but precipitation occurred over time. What could be happening?

A4: This phenomenon, known as delayed precipitation, can be due to several factors:

  • Temperature fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • Metastable solution: You may have initially created a supersaturated, metastable solution. Over time, the compound begins to nucleate and precipitate out to reach its thermodynamic solubility limit.

  • Compound instability: While less common, degradation of the compound over time could lead to less soluble byproducts.

  • Buffer degradation: Growth of microorganisms in the buffer can alter its composition and pH, affecting solubility.[5]

Q5: Are there any common laboratory practices I should follow to avoid precipitation?

A5: Absolutely. Here are a few key practices:

  • Always prepare fresh buffer solutions and filter them before use.[5]

  • When preparing your working solution, add the stock solution of this compound to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.

  • Avoid large temperature changes after the compound is dissolved.

  • Whenever possible, prepare the solution fresh for each experiment.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Possible Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limitDecrease the final concentration of this compound in the aqueous buffer.A clear, stable solution is formed at a lower concentration.
Incompatible solvent systemsUse an intermediate solvent or a co-solvent system. For example, if your stock is in 100% DMSO, try preparing an intermediate dilution in a solvent miscible with both DMSO and your aqueous buffer.Improved miscibility prevents the compound from immediately precipitating.
pH of the buffer is not optimalAdjust the pH of your buffer. For phenolic compounds, a slightly alkaline pH may increase solubility. However, ensure the final pH is compatible with your experimental system.The compound dissolves and remains in solution at the adjusted pH.
Issue 2: Precipitation After a Period of Time (Delayed Precipitation)
Possible Cause Troubleshooting Step Expected Outcome
Temperature fluctuationsMaintain a constant temperature for your solution. If experiments are conducted at room temperature, ensure the solution is prepared and stored at a consistent room temperature.The solution remains clear as temperature-induced solubility changes are minimized.
Supersaturated solutionPrepare the solution at a concentration known to be below the thermodynamic solubility limit. If this is not known, perform a solubility test to determine the approximate limit.A stable solution is formed that does not precipitate over the course of the experiment.
Buffer instabilityPrepare fresh buffer for each experiment and consider adding a bacteriostatic agent if long-term storage is necessary and compatible with your assay.[5]The integrity of the buffer is maintained, preventing pH shifts that could cause precipitation.

Quantitative Data

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively available in peer-reviewed literature. However, the following table provides a qualitative summary of expected solubility based on the general properties of lignans and hydrophobic compounds.

Solvent SystemExpected SolubilityRationale
WaterVery LowHydrophobic nature of the lignan structure.[2]
Phosphate-Buffered Saline (PBS) pH 7.4LowLimited solubility in neutral aqueous buffers is common for lignans.
Slightly Alkaline Buffer (e.g., pH 8.0-9.0)ModerateIncreased ionization of phenolic groups enhances solubility.[3]
Aqueous solution with Co-solvents (e.g., DMSO, Ethanol)HighOrganic co-solvents can significantly increase the solubility of hydrophobic compounds.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound using a Co-solvent System

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Target aqueous buffer (e.g., PBS, pH 7.4), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. This stock solution should be stored at -20°C or -80°C.

  • Prepare the Working Solution:

    • Warm the stock solution to room temperature.

    • In a sterile tube, add the required volume of your aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. Note: The final concentration of DMSO should be kept as low as possible (typically <0.5% v/v) to avoid solvent effects in biological assays.

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Inspect for Precipitation:

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains visible particles, the concentration may be too high, or the compound may have precipitated.

    • If precipitation is observed, you may need to lower the final concentration or slightly increase the percentage of the co-solvent, keeping in mind the tolerance of your experimental system.

Visualizations

Signaling Pathways

Lignans such as this compound are known to interact with various cellular signaling pathways, including the Nrf2 antioxidant response pathway and the estrogen receptor signaling pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub degradation pathway Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan This compound (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) Lignan->ER binds to ER_dimer ER Dimer ER->ER_dimer dimerization ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription regulates experimental_workflow start Start: this compound (Lyophilized Powder) stock Prepare High-Concentration Stock in 100% DMSO start->stock working Prepare Working Solution: Slowly add stock to vortexing aqueous buffer stock->working check Visual Inspection for Precipitation working->check clear Solution is Clear: Proceed with Experiment check->clear No precipitate Precipitation Observed check->precipitate Yes end End: Stable Solution for Assay clear->end troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH - Optimize co-solvent % precipitate->troubleshoot troubleshoot->working Re-attempt

References

minimizing degradation of (+)-8-Methoxyisolariciresinol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (+)-8-Methoxyisolariciresinol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants. Lignans (B1203133) are of significant interest in drug development due to their potential biological activities. Ensuring the stability of this compound during extraction is crucial for accurate quantification, preserving its biological activity, and obtaining a high-purity compound for further research. Degradation can lead to the formation of artifacts, loss of active compound, and misleading experimental results.

Q2: What are the main factors that can cause degradation of this compound during extraction?

A2: The primary factors that can lead to the degradation of lignans like this compound are:

  • Temperature: High temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze degradation pathways.

  • Light: Exposure to UV or even visible light can induce photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic moieties.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: What are the common degradation products of lignans similar to this compound?

A3: For lignans like secoisolariciresinol, which is structurally related to isolariciresinol, acid hydrolysis can lead to the formation of anhydrosecoisolariciresinol (B1631141) through the elimination of a water molecule.[1] Under alkaline conditions, hydrolysis of ester linkages in lignan complexes can occur.[2][3] While specific degradation products for this compound are not extensively documented in publicly available literature, similar degradation pathways involving dehydration and oxidation are likely.

Q4: Which extraction techniques are recommended for minimizing degradation?

A4: Modern extraction techniques are often preferred over traditional methods to minimize degradation by reducing extraction time and temperature. These include:

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster extraction times. Careful control of power and temperature is necessary.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the solvent. It is a gentle method that uses low temperatures, but its efficiency for polar lignans may require the use of a co-solvent.

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures, which can increase extraction efficiency but also poses a risk of thermal degradation if not optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low yield of this compound.
Possible Cause Troubleshooting Step
Incomplete Extraction - Increase extraction time. - Reduce particle size of the plant material by grinding. - Optimize solvent-to-solid ratio; a higher ratio may improve extraction. - Consider a more efficient extraction technique like UAE or MAE.
Degradation during extraction - See Problem 2: Suspected degradation of the target compound.
Poor solvent choice - For lignan glycosides, use polar solvents like aqueous ethanol (B145695) or methanol. For aglycones, less polar solvents may be more effective.
Loss during work-up - Minimize the number of transfer steps. - Ensure complete solvent evaporation if concentrating the extract. - Check the pH of any aqueous solutions used during partitioning to avoid loss of the compound in the wrong phase.
Problem 2: Suspected degradation of the target compound (e.g., presence of unknown peaks in chromatogram).
Possible Cause Troubleshooting Step
Thermal Degradation - Lower the extraction temperature. Lignans are generally stable below 100°C, but lower temperatures are safer. - Reduce the extraction time. - Use a non-thermal extraction method like UAE at a controlled temperature.
pH-induced Degradation - Maintain a neutral pH (around 6-7) during extraction and work-up. - If acidic or alkaline conditions are necessary for hydrolysis of glycosides, perform this step under controlled conditions (e.g., low temperature, short duration) and neutralize the extract immediately afterward.
Photodegradation - Protect the sample from light at all stages of the extraction process by using amber glassware or covering vessels with aluminum foil.
Oxidative Degradation - Degas solvents before use. - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant like ascorbic acid to the extraction solvent, but verify it does not interfere with downstream analysis.

Data Presentation: Lignan Stability

While specific quantitative data for this compound is limited, the following tables provide illustrative data on the stability of related lignans under different conditions. This information can be used as a guideline for optimizing your extraction protocol.

Table 1: Effect of Temperature on Lignan Stability (Illustrative)

LignanTemperature (°C)Duration (h)SolventRecovery (%)Reference
Secoisolariciresinol60170% Methanol>95Hypothetical
Secoisolariciresinol100170% Methanol~90Hypothetical
Matairesinol802Water~85Hypothetical
Pinoresinol1500.5-Stable[4]

Table 2: Effect of pH on Lignan Stability at Room Temperature (Illustrative)

LignanpHDuration (h)SolventRemaining (%)Reference
Secoisolariciresinol224Aqueous Buffer~80 (formation of anhydro form)Hypothetical
Secoisolariciresinol724Aqueous Buffer>98Hypothetical
Secoisolariciresinol1024Aqueous Buffer~90Hypothetical
Verbascoside (a phenylethanoid glycoside)824Aqueous BufferFastest degradation[5]
Verbascoside (a phenylethanoid glycoside)acidic24Aqueous BufferMore stable[5]

Disclaimer: The data in these tables are illustrative and based on general knowledge of lignan chemistry and data for structurally related compounds. It is crucial to perform your own optimization and stability studies for this compound.

Experimental Protocols

Protocol 1: General Extraction of Lignans from Plant Material

This protocol provides a general procedure for the extraction of lignans and can be adapted for this compound.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • (Optional but recommended) Defat the powdered material by extraction with a nonpolar solvent like hexane (B92381) or petroleum ether, particularly if the plant material is rich in lipids.[6]

  • Extraction:

    • Mix the powdered plant material with an aqueous alcohol solution (e.g., 70% ethanol or 70% methanol) in a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Choose one of the following extraction methods:

      • Maceration: Stir the mixture at room temperature for 12-24 hours, protected from light.

      • Ultrasound-Assisted Extraction (UAE): Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction on the residue 1-2 more times to ensure complete recovery.

    • Combine the extracts.

  • Hydrolysis (if targeting the aglycone from a glycoside):

    • Alkaline Hydrolysis: To the combined extract, add a base (e.g., NaOH to a final concentration of 0.3 M) and stir at a controlled temperature (e.g., 60°C) for 1-2 hours.[7] Immediately after hydrolysis, neutralize the solution with an acid (e.g., HCl).

    • Acid Hydrolysis: Alternatively, add an acid (e.g., HCl to a final concentration of 1 M) and heat at a controlled temperature (e.g., 95°C) for 1 hour.[8] Neutralize the solution with a base (e.g., NaOH) immediately after hydrolysis. Caution: Acid hydrolysis can lead to the formation of anhydro-derivatives.[1]

  • Purification and Concentration:

    • Concentrate the neutralized extract under reduced pressure at a low temperature (<40°C) to remove the alcohol.

    • The resulting aqueous solution can be further purified by liquid-liquid extraction (e.g., with ethyl acetate) or by solid-phase extraction (SPE) using a C18 cartridge.

    • Evaporate the final purified extract to dryness under a stream of nitrogen.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze by HPLC or LC-MS/MS for the quantification of this compound.

Protocol 2: Analytical Method for Quantification (HPLC-UV)
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve generated from a pure standard of this compound.

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis (Optional) cluster_purification Purification & Analysis plant_material Plant Material drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding defatting Defatting (Hexane) grinding->defatting extraction Extraction (e.g., 70% Ethanol, UAE) defatting->extraction filtration Filtration / Centrifugation extraction->filtration extract Crude Extract filtration->extract hydrolysis Alkaline or Acid Hydrolysis extract->hydrolysis neutralization Neutralization hydrolysis->neutralization concentration Concentration (<40°C) neutralization->concentration purification LLE or SPE concentration->purification analysis HPLC / LC-MS Analysis purification->analysis

Caption: Workflow for the extraction of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_degradation Degradation Pathways lignan This compound (in Glycoside Form) aglycone Aglycone Form lignan->aglycone  Acid or Alkaline Hydrolysis oxidation Oxidation Products lignan->oxidation  Oxygen / Light / Heat dehydration Dehydration Product (e.g., Anhydro-form) aglycone->dehydration  Strong Acid / Heat aglycone->oxidation  Oxygen / Light / Heat

Caption: Potential degradation pathways for this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Suspected Degradation temp High Temperature? start->temp ph Extreme pH? start->ph light Light Exposure? start->light incomplete Incomplete Extraction? start->incomplete lower_temp Lower Temperature Use UAE/Maceration temp->lower_temp Yes neutral_ph Maintain Neutral pH Control Hydrolysis ph->neutral_ph Yes protect_light Use Amber Glassware light->protect_light Yes optimize_extraction Increase Time/Solvent Reduce Particle Size incomplete->optimize_extraction Yes

Caption: Troubleshooting decision tree for extraction issues.

References

Technical Support Center: Optimization of Microwave-Assisted Extraction for Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted extraction (MAE) of lignans (B1203133).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted extraction of lignans.

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low Lignan (B3055560) Yield Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficient extraction. Lignans, being polyphenolic compounds, have varying polarities.[1][2]Solvent Optimization: Experiment with different solvents and their aqueous mixtures. Aqueous ethanol (B145695) (70-80%) or methanol (B129727) are generally effective for lignans.[2] Fine-tuning the solvent concentration can significantly improve yield. For instance, a 70% methanol solution was found to be optimal for the extraction of lyoniside (B1256259) from Saraca asoca bark.[3][4]
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may not effectively dissolve all the target lignans from the plant matrix.[2]Adjust Ratio: Increase the solvent volume to ensure complete extraction. An optimized solid-to-liquid ratio, for example, 1:30 g/mL, has been shown to be effective for lignan extraction from Saraca asoca bark.[3][4]
Inadequate Extraction Time and Temperature: The extraction process may not be running long enough or at a suitable temperature to maximize lignan release.[2] However, excessively high temperatures or prolonged times can lead to degradation.[2][5]Optimize Time and Temperature: Perform kinetic studies to determine the optimal extraction time. For some lignans, a shorter duration of around 6-10 minutes is sufficient.[3][5] Temperature should also be optimized; for example, a temperature of 60°C was found to be optimal for lignan extraction from Cinnamomum camphora leaves.[6][7]
Insufficient Microwave Power: The microwave power may not be adequate to facilitate efficient cell disruption and solvent penetration.Adjust Microwave Power: The optimal microwave power can vary depending on the plant material and solvent. For herbacetin (B192088) diglucoside from flaxseed cakes, a power of 150 W was found to be optimal.[5] For arctiin (B1665604) from Arctium lappa fruit, a higher power of 500 W was used.[4]
Lignans in a Macromolecular Complex: Some lignans, like secoisolariciresinol (B192356) diglucoside (SDG) in flaxseed, are part of a larger complex and require hydrolysis for release.[1]Incorporate a Hydrolysis Step: An alkaline hydrolysis step, for example with 0.1 M NaOH, can be introduced to break the ester and glycoside linkages and release the lignans.[5]
Low Purity of the Extract Co-extraction of Undesirable Compounds: The chosen solvent may be extracting a wide range of compounds in addition to the target lignans.Pre-Extraction Processing (Defatting): For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes.[2]
Selective Solvent Extraction: Fine-tune the polarity of your extraction solvent to improve selectivity for the target lignans.[2]
Analyte Degradation Excessive Microwave Power or Extraction Time: Prolonged exposure to high microwave power can lead to the degradation of thermolabile lignans.[5]Reduce Power and Time: Use the minimum effective microwave power and extraction time determined through optimization studies to avoid degradation. A decrease in yield was observed when prolonging the extraction time for herbacetin diglucoside.[5]
Light Exposure: Some phytochemicals are sensitive to light and can degrade upon exposure.[2]Protect from Light: Store plant material, extracts, and isolated compounds in amber-colored vials or in the dark to prevent photodegradation.[2]
Oxidation: Lignans, as phenolic compounds, can be susceptible to oxidation.Use of Inert Atmosphere: If oxidation is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Inconsistent Results Variability in Plant Material: The lignan content can vary depending on the plant's origin, harvesting time, and storage conditions.Standardize Plant Material: Use plant material from a consistent source and apply standardized drying and grinding procedures.
Instrumental Variability: Fluctuations in microwave power output can lead to inconsistent extraction efficiency.Calibrate and Validate Equipment: Regularly calibrate the microwave extractor to ensure consistent power output.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of Microwave-Assisted Extraction (MAE) for lignans compared to conventional methods?

A1: MAE offers several advantages over conventional methods like Soxhlet and maceration, including significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields.[5][8][9][10] For example, an optimized MAE method for lyoniside from Saraca asoca bark yielded 9.4 mg/g, compared to 4.2 mg/g with reflux extraction under identical conditions.[3][9]

Q2: Which solvent is best for lignan extraction using MAE?

A2: The optimal solvent depends on the specific lignan and plant matrix.[1] However, aqueous solutions of ethanol or methanol are commonly used and have proven effective.[2] For instance, 70% (v/v) aqueous methanol was used for extracting herbacetin diglucoside from flaxseed cakes[5], while an 80% ethanol concentration was optimal for lignans from Cinnamomum camphora leaves.[6][7] It is recommended to perform preliminary experiments with different solvents and concentrations to determine the best choice for your specific application.

Q3: How do I determine the optimal microwave power and extraction time?

A3: The optimal microwave power and extraction time are critical parameters that need to be determined experimentally for each specific application. This is often achieved using response surface methodology (RSM) with a Box-Behnken design.[6][11][12] This statistical approach allows for the evaluation of the effects of multiple variables and their interactions on the extraction yield.

Q4: Can MAE cause degradation of lignans?

A4: Yes, like any extraction method involving heat, there is a risk of thermal degradation of lignans if the conditions are not optimized.[5] Prolonging the extraction time or using excessive microwave power can lead to a decrease in the yield of the target compounds.[5] It is crucial to carefully optimize the extraction parameters to maximize yield while minimizing degradation.

Q5: Is a pre-treatment step necessary before MAE?

A5: A pre-treatment step can be beneficial. Grinding the plant material to a fine powder increases the surface area for solvent interaction. For lipid-rich materials like flaxseed, a defatting step with a non-polar solvent prior to MAE can improve the purity of the lignan extract.[2]

Experimental Protocols & Data

Optimized MAE Parameters for Lignans from Various Sources

The following tables summarize optimized parameters for the microwave-assisted extraction of lignans from different plant materials as reported in the literature.

Table 1: Optimized MAE Parameters for Herbacetin Diglucoside from Flaxseed Cakes

ParameterOptimal Value
Microwave Power150 W
Extraction Time6 min
Solvent70% (v/v) aqueous methanol with 0.1 M NaOH
Reference [5]

Table 2: Optimized MAE Parameters for Lyoniside from Saraca asoca Bark

ParameterOptimal Value
Material to Solvent Ratio1:30 g/mL
Solvent70:30 mixture of methanol:water
Extraction Time10 min
Reference [3][9]

Table 3: Optimized MAE Parameters for Lignans from Cinnamomum camphora Leaves

ParameterOptimal Value
Microwave Time5 min
Material to Ethanol Ratio1:26 g/mL
Ethanol Concentration80%
Microwave Temperature60 °C
Reference [6][7]

Table 4: Optimized MAE Parameters for Arctiin from Arctium lappa L. Fruit

ParameterOptimal Value
Methanol Concentration40%
Microwave Power500 W
Solid-to-Liquid Ratio1:15 g/mL
Extraction Time200 s
Number of Extractions3
Reference [4]
General Experimental Protocol for MAE of Lignans

This protocol provides a general guideline. Specific parameters should be optimized for each plant material and target lignan.

  • Plant Material Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material into a fine powder.

    • Optional: For lipid-rich materials, perform a pre-extraction defatting step with n-hexane.

  • Extraction:

    • Accurately weigh the powdered plant material and place it in a suitable microwave extraction vessel.

    • Add the optimized extraction solvent at the predetermined solid-to-liquid ratio.

    • Securely seal the vessel.

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the optimized microwave power, temperature, and extraction time.

    • Start the extraction program.

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid residue from the liquid.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washing.

  • Analysis:

    • Analyze the lignan content in the extract using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for MAE Optimization

MAE_Workflow A Plant Material (e.g., Flaxseed, Bark) B Preparation (Drying, Grinding) A->B C Optional: Defatting (with n-hexane) B->C D Microwave-Assisted Extraction B->D If not defatting C->D F Filtration D->F E Parameter Optimization (RSM) - Solvent Concentration - Temperature - Time - Microwave Power E->D G Crude Lignan Extract F->G H Analysis (e.g., HPLC) G->H I Purification G->I J Pure Lignans I->J J->H

Caption: General workflow for the optimization of microwave-assisted extraction of lignans.

Logical Relationship of Key MAE Parameters

MAE_Parameters cluster_params Key MAE Parameters Yield Lignan Yield & Purity Solvent Solvent Type & Concentration Solvent->Yield Time Extraction Time Time->Yield Temp Temperature Time->Temp Temp->Yield Power Microwave Power Power->Yield Power->Temp Ratio Solid:Liquid Ratio Ratio->Yield Matrix Plant Matrix Properties Matrix->Yield

Caption: Interacting parameters influencing the yield and purity in MAE of lignans.

References

Technical Support Center: Purification of (+)-8-Methoxyisolariciresinol Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (+)-8-Methoxyisolariciresinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating this compound from plant material?

A1: The initial isolation of this compound, a lignan, typically involves solvent extraction from the plant matrix.[1][2] A common approach is a sequential extraction method. First, a non-polar solvent like hexane (B92381) is used to remove lipophilic compounds. Subsequently, a more polar solvent such as ethanol, methanol (B129727), or a mixture of acetone (B3395972) and water is used to extract the lignans (B1203133).[3] The selection of the extraction solvent is crucial and depends on the specific plant material and the desire to minimize co-extraction of impurities.[1][2][][5]

Q2: What are the main challenges in purifying this compound?

A2: As a polar phenolic compound, this compound presents several purification challenges:

  • Co-extraction of structurally similar compounds: Plant extracts are complex mixtures, and other lignans, flavonoids, and phenolic compounds with similar polarities are often co-extracted, making separation difficult.[3]

  • Compound stability: Phenolic compounds can be sensitive to pH, temperature, and light, potentially leading to degradation during lengthy purification processes.[6]

  • Low abundance: The concentration of this compound in natural sources can be low, requiring efficient and high-recovery purification methods.

  • Chromatographic issues: Peak tailing and poor resolution are common problems during chromatographic purification of polar compounds.[7]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is usually necessary.

  • Column Chromatography (CC): Initial cleanup is often performed using silica (B1680970) gel column chromatography. A step-gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol) can effectively separate major classes of compounds.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for final purification to achieve high purity. C18 columns are commonly used, and the mobile phase typically consists of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol.[7][9]

Q4: How can I assess the purity of my this compound isolate?

A4: A combination of analytical techniques is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of purification and to get a preliminary idea of purity.[3][10]

  • High-Performance Liquid Chromatography (HPLC): An essential tool for quantitative purity analysis. A well-developed HPLC method can separate the target compound from impurities and allow for purity determination by peak area percentage.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural confirmation and can also be used to detect and quantify impurities.[12][13]

  • Mass Spectrometry (MS): Provides accurate molecular weight information and can be coupled with HPLC (LC-MS) to identify impurities based on their mass-to-charge ratio and fragmentation patterns.[14][15]

Troubleshooting Guides

Column Chromatography (Silica Gel)
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) - Inappropriate solvent system. - Column overloading. - Irregular packing of the column.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. - Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. - Ensure the column is packed uniformly without any cracks or channels. Use the wet packing method for better results.
Compound is stuck on the column - Solvent system is not polar enough. - Compound may be degrading on the acidic silica gel.- Gradually increase the polarity of the mobile phase. A step or gradient elution is recommended. - Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) (0.1-1%) to the eluent, or use neutral alumina (B75360) as the stationary phase.
Streaking of bands - Sample is not fully dissolved in the loading solvent. - The loading solvent is too polar.- Ensure the sample is completely dissolved before loading. - Dissolve the sample in a minimum amount of a less polar solvent than the initial mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing) - Interaction of the phenolic hydroxyl groups with residual silanols on the C18 column. - Overloading the column.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the hydroxyl groups. - Reduce the injection volume or the concentration of the sample.
Poor resolution between this compound and impurities - Inappropriate mobile phase composition or gradient. - Unsuitable column chemistry.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[7] - Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[7]
Low recovery of the compound - Adsorption of the compound onto the column or system components. - Degradation of the compound in the mobile phase.- Passivate the HPLC system with a strong solvent or a solution of the compound before the actual run. - Ensure the pH of the mobile phase is within the stability range of this compound (phenolic compounds are generally more stable in acidic to neutral conditions).[6]

Experimental Protocols

General Extraction Protocol
  • Defatting: Macerate the dried and powdered plant material with n-hexane at room temperature for 24 hours to remove non-polar constituents. Filter and discard the hexane extract.

  • Extraction: Macerate the defatted plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain the crude extract.

Silica Gel Column Chromatography Protocol
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column. Allow the silica to settle and then wash the column with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimum amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column sequentially with solvent mixtures of increasing polarity. A typical gradient could be:

    • n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • ethyl acetate:methanol (9:1, 8:2, 1:1, v/v)

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC. Combine fractions containing the target compound.

Preparative RP-HPLC Protocol
  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 20% B to 60% B over 40 minutes

  • Flow Rate: 10 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 1-5 mL (depending on concentration)

Data Presentation

Table 1: Comparison of Purification Techniques for Lignans (Hypothetical Data)

Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Methanolic Extract 100050,000~1
Silica Gel Column Chromatography 50500~60
Preparative RP-HPLC 0.5250>98

Visualization of Workflows

experimental_workflow plant_material Dried Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Extraction (80% Methanol) defatting->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel semi_pure Semi-pure Fraction silica_gel->semi_pure prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Poor HPLC Resolution check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient Profile check_mobile_phase->adjust_gradient Yes check_column Change Column? check_mobile_phase->check_column No change_solvent Change Organic Modifier (e.g., MeOH for ACN) adjust_gradient->change_solvent success Improved Resolution adjust_gradient->success change_solvent->check_column change_solvent->success phenyl_hexyl Try Phenyl-Hexyl Column check_column->phenyl_hexyl Yes check_column->success No other_rp Try other RP phases phenyl_hexyl->other_rp other_rp->success

Caption: Troubleshooting logic for poor HPLC resolution of this compound.

References

selecting appropriate solvents for (+)-8-Methoxyisolariciresinol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate solvents and optimizing extraction protocols for (+)-8-Methoxyisolariciresinol. As specific quantitative data for this compound is limited in public literature, the guidance provided is based on established principles for the extraction of lignans (B1203133), the class of polyphenolic compounds to which this compound belongs.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a solvent for this compound extraction?

A1: this compound is a lignan (B3055560), which is a class of fairly lipophilic polyphenols.[2] The key is to match the solvent polarity with the target compound. For lignan aglycones, polar organic solvents such as ethanol (B145695) and methanol (B129727), as well as their aqueous mixtures, are generally effective.[2] Medium polarity solvents like ethyl acetate (B1210297) can also be used.[2] It is highly recommended to perform small-scale pilot extractions with a few solvent systems to determine the optimal choice for your specific plant matrix.[3]

Q2: Which solvents are most commonly recommended for starting lignan extraction experiments?

A2: For lignan extraction, aqueous ethanol (typically 70-80%) or aqueous methanol are highly effective and widely used starting points.[2][3] Adding 5-10% water to organic solvents can improve penetration into the plant matrix and facilitate the extraction of more polar lignans.[4] For very polar lignan glycosides, pure water might even be considered.[2]

Q3: What extraction techniques are most efficient for maximizing the yield of lignans like this compound?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[3][5] These methods often result in higher yields, require shorter extraction times, and consume less solvent.[3][6] UAE is particularly advantageous for extracting thermolabile compounds as it can be performed at lower temperatures.[5]

Q4: How can I minimize the degradation of this compound during extraction?

A4: Lignans can be sensitive to certain conditions. To minimize degradation, it is crucial to optimize extraction time and temperature, using the lowest effective temperature and shortest time possible.[3] Protecting samples and extracts from light can prevent oxidative damage.[3] Additionally, avoiding extreme pH conditions during the process is important, as strong acids or bases can alter the structure of lignans.[3]

Q5: My crude extract is very impure. What steps can I take to clean it up?

A5: Post-extraction purification is often necessary. Common techniques include liquid-liquid partitioning, where the crude extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.[3] Another effective method is Solid-Phase Extraction (SPE), which can remove many interfering substances before further purification or analysis.[3] For preparative separation and isolation of pure lignans, flash chromatography is a convenient method.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Suboptimal Solvent Choice: The solvent polarity may not be suitable for this compound.[3]Test a range of solvent polarities. A good starting point is a gradient of aqueous ethanol or methanol (e.g., 50%, 70%, 95%).[3][4]
Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction.[3]Increase the solvent volume. A ratio of 1:19 g/mL has been shown to be effective for some lignans, but this should be optimized.[3]
Inefficient Extraction Method: Maceration can be slow and yield less than modern techniques.[2]Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[3][5]
Compound Degradation: High temperatures or prolonged extraction times can degrade the target molecule.[3]Reduce the extraction temperature and time. If using heat, ensure it is the lowest effective temperature. Consider performing extractions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
Impure Extract Solvent is Not Selective: The chosen solvent may be co-extracting a large number of other compounds.If the initial extract is from a polar solvent, try a sequential extraction. First, use a non-polar solvent like n-hexane to remove lipids (defatting), then extract with your primary polar solvent.[7]
Complex Plant Matrix: The source material naturally contains many compounds with similar solubility.Implement post-extraction cleanup steps such as liquid-liquid partitioning or Solid-Phase Extraction (SPE) to purify the extract.[3]
Inconsistent Results Variable Extraction Parameters: Minor changes in particle size, temperature, time, or solvent ratio can affect outcomes.Strictly standardize all experimental parameters: grind the plant material to a consistent and fine particle size, precisely control temperature and time, and use accurate measurements for solid and liquid volumes.[5]
Inhomogeneous Plant Material: The concentration of the target compound may vary within the raw material.Homogenize a larger batch of the dried, powdered plant material before weighing out samples for individual extractions.

Solvent Selection Summary for Lignan Extraction

The following table provides a qualitative guide to common solvents used in lignan extraction. The optimal choice is always dependent on the specific lignan and plant matrix.

SolventPolarityTypical Application in Lignan Extraction
n-Hexane Non-polarPrimarily used for initial "defatting" of the plant material to remove lipids and other non-polar compounds before the main extraction.[4]
Ethyl Acetate MediumEffective for extracting less polar lignan aglycones.[2] Also used in liquid-liquid partitioning for purification.[3][8]
Acetone Polar AproticCan be used for lignan extraction, often in aqueous mixtures.[9]
Ethanol Polar ProticA very common and effective "green" solvent for lignans, especially in aqueous solutions (70-80%).[2][3]
Methanol Polar ProticHighly effective for lignan extraction, often used in aqueous solutions (e.g., 40-80%). Considered more toxic than ethanol.[2][4]
Water Polar ProticGenerally shows low extraction yields for lignan aglycones but can be effective for highly polar lignan glycosides, often used in mixtures with alcohols.[2][4]

General Experimental Protocol

Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol provides a general guideline and should be optimized for your specific application.

  • Material Preparation:

    • Dry the plant material at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., to pass a 120-mesh sieve) to increase the surface area for extraction.[3]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into an appropriate extraction vessel.

    • Add 20 mL of 80% aqueous methanol (a 1:20 g/mL solid-to-liquid ratio).[4]

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).[4] Note: These parameters (ratio, solvent concentration, temperature, and time) are the primary variables for optimization.

  • Sample Processing:

    • After extraction, cool the sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.[4]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean vial for analysis (e.g., by HPLC).[4]

Visual Workflow and Logic Diagrams

ExtractionWorkflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Processing cluster_purification 4. Optional Purification RawMaterial Raw Plant Material Drying Drying (40-50°C) RawMaterial->Drying Grinding Grinding (Fine Powder) Drying->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 80% Methanol, 40°C, 60 min) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration CrudeExtract Crude Extract for Analysis Filtration->CrudeExtract Purification Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE) CrudeExtract->Purification If needed PureCompound Purified Compound Purification->PureCompound

Caption: General workflow for lignan extraction and purification.

TroubleshootingWorkflow action_node action_node result_node result_node start Low Extraction Yield? check_solvent Is solvent optimized? start->check_solvent check_ratio Is solid:liquid ratio sufficient? check_solvent->check_ratio Yes optimize_solvent Test solvent gradient (e.g., 50-95% EtOH) check_solvent->optimize_solvent No check_method Is extraction method efficient? check_ratio->check_method Yes increase_ratio Increase solvent volume (e.g., from 1:10 to 1:20) check_ratio->increase_ratio No change_method Switch to UAE or MAE check_method->change_method No success Yield Improved check_method->success Yes, re-evaluate parameters optimize_solvent->success increase_ratio->success change_method->success

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to enhancing the bioavailability of poorly soluble natural compounds.

Frequently Asked Questions (FAQs)

Q1: My potent in vitro natural compound shows poor efficacy in in vivo models. What is the likely cause?

A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a primary obstacle to dissolution, leading to low bioavailability. It is crucial to evaluate the physicochemical properties of your compound, especially its solubility and permeability, to diagnose the issue.

Q2: What are the initial strategies to improve the bioavailability of a poorly soluble natural compound?

A2: The initial focus should be on enhancing the compound's solubility and dissolution rate. Key preliminary strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, and complexing agents can significantly improve solubility.

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous form by dispersing it in a polymer matrix can enhance dissolution.[3][4]

Q3: What are some common techniques to enhance the bioavailability of poorly soluble natural compounds?

A3: Several advanced formulation strategies can be employed:

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier to improve its dissolution rate.[3][4][5][6]

  • Nanotechnology-based approaches:

    • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds, improving their stability and absorption.[7][8][9][10][11][[“]]

    • Nanoparticles: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[4][13][14][15] This includes techniques like nano-suspensions and polymeric nanoparticles.

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes that can enhance the solubility and absorption of lipophilic compounds.

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[16][17][18][19]

    • Protein Binding: Some proteins can bind to natural compounds and enhance their solubility and stability.

  • Use of Adjuvants: Co-administration with certain compounds, like piperine, can inhibit the metabolism of the natural compound, thereby increasing its bioavailability.[20][21][22]

Troubleshooting Guides

Issue 1: The prepared solid dispersion shows low dissolution enhancement.
  • Possible Cause: Incomplete conversion of the crystalline drug to an amorphous state.

  • Solution:

    • Verify the amorphous state using characterization techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).[3]

    • Optimize the drug-to-carrier ratio. A higher proportion of the carrier may be necessary to fully disperse the drug.

    • Ensure the chosen solvent in the solvent evaporation method is appropriate for both the drug and the carrier to achieve a homogeneous solution before drying.[5][23]

    • In the fusion method, ensure rapid cooling to prevent recrystallization of the drug.[23]

  • Possible Cause: The hydrophilic carrier is not suitable for the natural compound.

  • Solution:

    • Screen a variety of carriers with different properties (e.g., HPMC, PVP, PEG).[3]

    • Consider using a combination of carriers or adding a surfactant to the formulation.[24]

Issue 2: Liposomal formulation shows low encapsulation efficiency.
  • Possible Cause: The lipid composition is not optimal for the natural compound.

  • Solution:

    • Adjust the ratio of phosphatidylcholine to cholesterol. Cholesterol can modulate the fluidity and stability of the liposomal membrane.[7][9]

    • Experiment with different types of phospholipids (B1166683) that may have a better affinity for your compound.[9]

  • Possible Cause: The preparation method is not optimized.

  • Solution:

    • In the thin-film hydration method, ensure the lipid film is thin and uniform for complete hydration.[7][8]

    • Optimize the sonication or extrusion parameters (time, amplitude, number of cycles) to achieve the desired vesicle size and lamellarity.[7]

Issue 3: Inconsistent results in animal studies.
  • Possible Cause: Formulation instability leading to precipitation or aggregation.

  • Solution:

    • Conduct stability studies of your formulation under relevant conditions (e.g., storage temperature, in simulated gastric and intestinal fluids).

    • For amorphous solid dispersions, monitor for recrystallization over time.

    • For liposomes and nanoparticles, measure particle size and zeta potential to check for aggregation.[7]

  • Possible Cause: Food effects influencing absorption.

  • Solution:

    • Standardize the feeding schedule for your animal studies (fasted vs. fed state) as the presence of food can significantly impact the absorption of poorly soluble compounds.

Data Presentation: Comparison of Bioavailability Enhancement Techniques

Table 1: Enhancement of Curcumin (B1669340) Bioavailability with Different Formulation Strategies

Formulation StrategyCarrier/MethodFold Increase in Bioavailability/SolubilityReference
Solid Dispersion HPMC E5 (Solvent Evaporation)4.3-fold increase in solubility[3]
Solid Dispersion PVP K30 (Solvent Evaporation)2.8-fold increase in solubility[3]
Solid Dispersion Eudragit® EPO and HPMC (1:2:2 ratio)9.7-fold increase in saturation solubility[24]
Solid Dispersion HPMC (20:80 drug-to-carrier ratio)Improved water solubility to 238 µg/mL[25]

Table 2: Enhancement of Quercetin (B1663063) Bioavailability with Different Formulation Strategies

Formulation StrategyCarrier/MethodFold Increase in Bioavailability/Encapsulation EfficiencyReference
Liposomes Soy Phosphatidylcholine & Cholesterol (8:1 w/w)90.7% encapsulation efficiency[7]
Liposomes DPPC & Cholesterol (Optimized ratio)High entrapment efficiency[8]
Liposomes Thin Film Hydration86.5% entrapment efficiency[26][27]
Cyclodextrin Complex γ-Cyclodextrin (Coprecipitation)13.0% (w/w) quercetin in complex[16]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of a Natural Compound by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a poorly soluble natural compound to enhance its dissolution rate.

Materials:

  • Poorly soluble natural compound (e.g., Curcumin)

  • Hydrophilic carrier (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)[3]

  • Volatile organic solvent (e.g., Ethanol, Methanol, Acetone)[28][29][30]

Methodology:

  • Dissolution: Accurately weigh the natural compound and the carrier in a predetermined ratio (e.g., 1:4, 1:8 drug-to-carrier). Dissolve both components in a suitable volume of the organic solvent with stirring until a clear solution is obtained.[28][29]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).[28][31] Continue the evaporation until a dry film or solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.[28]

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (XRD, DSC), drug-carrier interaction (FTIR), and dissolution properties.[3]

Protocol 2: Preparation of Liposomes Loaded with a Natural Compound by Thin-Film Hydration

Objective: To encapsulate a poorly soluble natural compound within liposomes to improve its stability and bioavailability.

Materials:

  • Poorly soluble natural compound (e.g., Quercetin)

  • Phospholipid (e.g., Soy Phosphatidylcholine, DPPC)[7][8]

  • Cholesterol[7][8]

  • Organic solvent mixture (e.g., Chloroform:Methanol, 1:1 v/v)[7]

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[8]

Methodology:

  • Lipid Dissolution: Weigh the phospholipid, cholesterol, and the natural compound in the desired molar ratio and dissolve them in the organic solvent mixture in a round-bottom flask.[7][8]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.[8]

  • Film Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[8]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles - SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[7][8]

  • Purification: Remove the unencapsulated compound by methods such as centrifugation or dialysis.

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[7][8]

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization dissolution 1. Dissolution (Drug + Carrier in Solvent) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Vacuum Drying evaporation->drying pulverization 4. Pulverization & Sieving drying->pulverization xrd XRD (Amorphous State) pulverization->xrd dsc DSC (Thermal Properties) pulverization->dsc ftir FTIR (Drug-Carrier Interaction) pulverization->ftir dissolution_testing Dissolution Testing pulverization->dissolution_testing

Caption: Workflow for Solid Dispersion Preparation and Characterization.

experimental_workflow_liposome_preparation cluster_preparation Preparation cluster_characterization Characterization lipid_dissolution 1. Lipid & Drug Dissolution (Organic Solvent) film_formation 2. Film Formation (Rotary Evaporator) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration size_reduction 4. Size Reduction (Sonication/Extrusion) hydration->size_reduction purification 5. Purification size_reduction->purification particle_size Particle Size & PDI purification->particle_size zeta_potential Zeta Potential purification->zeta_potential encapsulation_efficiency Encapsulation Efficiency purification->encapsulation_efficiency

Caption: Workflow for Liposome Preparation and Characterization.

bioavailability_enhancement_strategies cluster_strategies Enhancement Strategies Poorly Soluble\nNatural Compound Poorly Soluble Natural Compound Solid Dispersion Solid Dispersion Poorly Soluble\nNatural Compound->Solid Dispersion Nanotechnology\n(Liposomes, Nanoparticles) Nanotechnology (Liposomes, Nanoparticles) Poorly Soluble\nNatural Compound->Nanotechnology\n(Liposomes, Nanoparticles) Complexation\n(Cyclodextrins) Complexation (Cyclodextrins) Poorly Soluble\nNatural Compound->Complexation\n(Cyclodextrins) Adjuvants\n(e.g., Piperine) Adjuvants (e.g., Piperine) Poorly Soluble\nNatural Compound->Adjuvants\n(e.g., Piperine) Enhanced Bioavailability Enhanced Bioavailability Solid Dispersion->Enhanced Bioavailability Nanotechnology\n(Liposomes, Nanoparticles)->Enhanced Bioavailability Complexation\n(Cyclodextrins)->Enhanced Bioavailability Adjuvants\n(e.g., Piperine)->Enhanced Bioavailability

References

stability testing protocol for (+)-8-Methoxyisolariciresinol under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of (+)-8-Methoxyisolariciresinol under stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing stress stability testing on this compound?

A1: Stress stability testing, also known as forced degradation, is a critical component of pharmaceutical development.[1] These studies are designed to:

  • Identify potential degradation products and establish the intrinsic stability of the molecule.[1][2]

  • Elucidate the degradation pathways of this compound.[1][2]

  • Develop and validate stability-indicating analytical methods that can effectively separate the parent compound from its degradation products.[2]

  • Inform decisions on formulation, packaging, and storage conditions to ensure the quality and efficacy of the final product.[1][2]

Q2: What are the recommended stress conditions for the stability testing of this compound?

A2: Based on international guidelines for stability testing, the following stress conditions should be applied to a single batch of the active substance[2][3]:

  • Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1.0 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C).[4]

  • Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1.0 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[4]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: The substance should be exposed to high temperatures, typically in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[3] The effect of temperature on thermal degradation can be assessed using the Arrhenius equation.[5]

  • Photostability: The compound should be exposed to a combination of UV and visible light, as specified in ICH guideline Q1B.[4][6] A control sample should be protected from light to provide a baseline for comparison.[6]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique for separating and quantifying this compound and its degradation products.[8] A C18 column is commonly used for the analysis of phenolic compounds.[8]

  • Mass Spectrometry (MS), especially coupled with HPLC (LC-MS): This is invaluable for identifying the structure of degradation products by providing molecular weight and fragmentation information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[7]

  • UV-Visible Spectroscopy: This can be used to monitor changes in the absorption spectra during degradation, which may indicate structural modifications.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No significant degradation is observed under stress conditions. The stress conditions are not sufficiently harsh.* Increase the concentration of the acid, base, or oxidizing agent. * Extend the duration of exposure to the stress condition. * Increase the temperature for hydrolytic and thermal studies.[9] * For photostability, increase the light intensity or exposure time.[9]
Complete or excessive degradation of the sample. The stress conditions are too aggressive, potentially leading to secondary degradation products not relevant to long-term stability.[9] A degradation of 5-20% is generally considered appropriate.[4]* Decrease the concentration of the stressor. * Reduce the exposure time. * Lower the temperature.[9]
Poor separation of degradation products from the parent peak in the HPLC chromatogram. The HPLC method is not optimized for stability-indicating analysis.* Modify the mobile phase composition (e.g., adjust the gradient, change the organic modifier or pH). * Try a different column chemistry (e.g., phenyl-hexyl instead of C18). * Optimize the column temperature and flow rate.
Mass balance is not within the acceptable range (typically 95-105%). * One or more degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore). * The response factors of the degradation products are significantly different from the parent compound.* Use a universal detector like a Corona-Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. * If possible, isolate and quantify the major degradation products using their own reference standards.

Experimental Protocols

Protocol 1: General Sample Preparation for Stress Studies
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration.

  • Include a control sample diluted with the solvent used for the stressor, which is kept at ambient temperature and protected from light.

Protocol 2: Forced Degradation Conditions
  • Acidic Hydrolysis: Mix the stock solution with 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature chamber at 70°C. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation: Expose a solution of this compound in a photochemically inert, transparent container to a light source as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.[6] Analyze both samples at appropriate time intervals.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35.1-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsArea (%) of Major Degradant
1 M HCl, 60°C2485.237.8 (RRT 0.85)
1 M NaOH, 60°C2479.5410.2 (RRT 0.91)
30% H₂O₂, RT2491.324.5 (RRT 1.15)
Thermal, 70°C4896.811.9 (RRT 0.88)
Photolytic4894.123.2 (RRT 1.09)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (1M HCl, 60°C) prep->acid base Alkaline Hydrolysis (1M NaOH, 60°C) prep->base oxide Oxidative (30% H₂O₂, RT) prep->oxide thermal Thermal (70°C, Solid State) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Elucidate Degradation Pathways hplc->pathway method Validate Analytical Method hplc->method stability Determine Intrinsic Stability hplc->stability nmr NMR for Structure Elucidation lcms->nmr lcms->pathway lcms->method lcms->stability nmr->pathway nmr->method nmr->stability

Caption: Experimental workflow for stress stability testing.

logical_relationship cluster_degradation Degradation Products substance This compound hydrolysis_prod Hydrolysis Products (e.g., demethylation, ring opening) substance->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., quinone formation) substance->oxidation_prod Oxidizing Agent photo_prod Photodegradation Products (e.g., radical-induced dimerization) substance->photo_prod Light secondary_degradants Secondary Degradants hydrolysis_prod->secondary_degradants oxidation_prod->secondary_degradants photo_prod->secondary_degradants

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

validating the anti-inflammatory activity of (+)-8-Methoxyisolariciresinol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory activity of lignans (B1203133), with a focus on compounds structurally related to (+)-8-Methoxyisolariciresinol, against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct in vivo data for this compound, this document leverages data from studies on the closely related lignans, isolariciresinol (B191591) and secoisolariciresinol (B192356) diglucoside (SDG), to provide a valuable comparative analysis.

Executive Summary

Lignans, a class of polyphenolic compounds found in various plants, have demonstrated promising anti-inflammatory properties. In vivo studies on isolariciresinol and secoisolariciresinol diglucoside (SDG) indicate their potential to mitigate inflammatory responses, often through the modulation of key signaling pathways such as NF-κB and MAPK. This guide compares their activity with the well-characterized NSAIDs, Indomethacin and Celecoxib, in the widely used carrageenan-induced paw edema animal model.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data from in vivo studies, providing a clear comparison of the anti-inflammatory effects of the selected lignans and NSAIDs.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Key Findings
Secoisolariciresinol Diglucoside (SDG) Mice100 mg/kg (diet)OralNot specifiedReduced tumor growth and expression of phospho-p65 (NF-κB)[1][2].
Isolariciresinol ----In vivo data on paw edema inhibition is not readily available in the searched literature. In vitro studies show significant inhibition of nitric oxide (NO) production[3].
Indomethacin Rats5 mg/kgIntraperitonealSignificantMarkedly reduced paw edema and levels of TNF-α and IL-1β[4].
Indomethacin Mice10 mg/kgIntraperitoneal31.67%Obviously decreased paw edema at 4th and 5th hour[5].
Celecoxib Rats0.3-30 mg/kgIntraperitonealDose-dependentReduced paw edema and levels of COX-2 and PGE2[6][7][8].
Celecoxib Rats30 mg/kgOralSignificantPrevented the full manifestation of edema[9].

Table 2: Effects on Inflammatory Mediators

CompoundModelKey Inflammatory Mediators Modulated
Secoisolariciresinol Diglucoside (SDG) Mouse Mammary Tumor Model↓ Phospho-p65 (NF-κB), ↓ NF-κB target genes[1][2].
Matairesinol (a related lignan) Rat Sepsis Model↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ MAPK phosphorylation, ↓ NF-κB phosphorylation[10].
Indomethacin Rat Paw Edema↓ TNF-α, ↓ IL-1β[4].
Celecoxib Rat Paw Edema↓ COX-2, ↓ PGE2, ↓ TNF-α[6][7][8].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for acute inflammation.[6]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.

  • Treatment: The test compounds (lignans) or standard drugs (Indomethacin, Celecoxib) are typically administered orally or intraperitoneally at specified doses prior to or shortly after carrageenan injection. A control group receives the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

  • Biochemical Analysis: After the experiment, paw tissue or blood samples can be collected to measure the levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and PGE2 using techniques like ELISA and Western blotting.[4][6][10]

Signaling Pathways in Inflammation

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[11] Lignans have been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines and enzymes.[1][11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Induces Transcription Lignans This compound & Related Lignans Lignans->IKK Inhibits

Caption: Lignans' inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. Some lignans have been found to suppress the phosphorylation of key MAPK proteins, leading to a downstream reduction in inflammatory responses.[13]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Lignans This compound & Related Lignans Lignans->MAPKK Inhibits

Caption: Lignans' inhibitory effect on the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the in vivo anti-inflammatory activity of a test compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Carrageenan-induced paw edema) start->animal_model grouping Animal Grouping (Control, Standard, Test Compound) animal_model->grouping induction Induce Inflammation (Carrageenan Injection) grouping->induction treatment Administer Treatments induction->treatment measurement Measure Paw Edema (Plethysmometer) treatment->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis biochemical Biochemical Assays (ELISA, Western Blot) data_analysis->biochemical conclusion Conclusion biochemical->conclusion

Caption: In vivo anti-inflammatory validation workflow.

Conclusion

The available in vivo data on lignans such as secoisolariciresinol diglucoside and related compounds demonstrate their potential as anti-inflammatory agents. Their mechanism of action appears to involve the inhibition of key inflammatory pathways, including NF-κB and MAPK. While direct in vivo evidence for this compound is still needed, the findings for structurally similar lignans are encouraging. Compared to traditional NSAIDs, lignans may offer a promising alternative or complementary therapeutic approach, warranting further investigation and development.

References

A Comparative Analysis of (+)-8-Methoxyisolariciresinol and Matairesinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Promising Lignans (B1203133) in Therapeutic Research

As the quest for novel therapeutic agents from natural sources continues, lignans have emerged as a class of compounds with significant pharmacological potential. This guide provides a detailed comparative analysis of two such lignans: (+)-8-Methoxyisolariciresinol and matairesinol (B191791). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, supported by available experimental data and detailed methodologies for key assays.

Chemical Structures

A fundamental aspect of understanding the biological activity of any compound is its chemical structure.

This compound:

  • Chemical Formula: C₂₁H₂₆O₇

  • Molecular Weight: 390.4 g/mol

Matairesinol:

  • Chemical Formula: C₂₀H₂₂O₆

  • Molecular Weight: 358.39 g/mol

Comparative Biological Activity

While research on this compound is still emerging, matairesinol has been more extensively studied. This section compares their known biological activities based on current scientific literature.

Antioxidant Activity

Both compounds are recognized for their antioxidant properties, a key factor in their potential therapeutic applications.

Matairesinol has demonstrated notable antioxidant activity in various in vitro assays.

Antioxidant Assay Matairesinol IC₅₀ Reference
DPPH Radical ScavengingData not consistently reported

This compound is also described as having antioxidant properties, though specific IC₅₀ values from standardized assays are not yet widely available in the public domain.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of these lignans are a significant area of investigation.

Matairesinol has been shown to inhibit key inflammatory mediators. For instance, it reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in RAW 264.7 macrophage cells. It also demonstrates a concentration-dependent inhibition of microglia activation at concentrations of 6.25, 12.5, and 25 µM, suggesting its potential in neuroinflammatory conditions.[2]

This compound is reported to possess anti-inflammatory properties, but specific quantitative data from assays such as COX-2 inhibition are not yet readily available.[1]

Anticancer Activity

The cytotoxic effects of these lignans against various cancer cell lines are of great interest to the drug development community.

Matairesinol has shown cytotoxicity against a range of cancer cell lines:

  • Colon Cancer: It is cytotoxic to colon 26 cancer cells with a lethal concentration (LC₅₀) of 9 µg/mL.

  • Pancreatic Cancer: At a concentration of 80 µM, matairesinol inhibited the proliferation of PANC-1 and MIA PaCa-2 cells by 48% and 50%, respectively.[3]

  • Prostate and Breast Cancer: Studies have also indicated its potential in hormone-dependent cancers.

This compound is suggested to have potential anticancer properties, but specific IC₅₀ values against various cancer cell lines are not yet well-documented in publicly accessible literature.[1]

Signaling Pathways

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for targeted drug development.

Matairesinol has been shown to modulate several key signaling pathways:

  • MAPK and NF-κB Pathways: Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways.[4]

  • Src and ERK1/2-NF-κB Pathway: It suppresses neuroinflammation and migration in activated BV2 microglia by inhibiting this pathway.[2]

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matairesinol_signaling cluster_inflammation Anti-inflammatory Effects LPS LPS BV2 Microglia BV2 Microglia LPS->BV2 Microglia activates Matairesinol Matairesinol Src Src Matairesinol->Src inhibits ERK1/2 ERK1/2 Matairesinol->ERK1/2 inhibits Src->ERK1/2 NF-κB NF-κB ERK1/2->NF-κB NO, iNOS, COX-2 NO, iNOS, COX-2 NF-κB->NO, iNOS, COX-2 induces

Caption: Signaling pathway of Matairesinol's anti-inflammatory action.

This compound: The specific signaling pathways modulated by this compound are currently an active area of research and are not yet well-defined.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., matairesinol) in methanol to prepare a stock solution. From this, create a series of dilutions to determine the IC₅₀ value.

  • Reaction: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

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DPPH_workflow Prepare DPPH Solution (0.1 mM) Prepare DPPH Solution (0.1 mM) Mix Sample and DPPH Mix Sample and DPPH Prepare DPPH Solution (0.1 mM)->Mix Sample and DPPH Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix Sample and DPPH Incubate (30 min, dark) Incubate (30 min, dark) Mix Sample and DPPH->Incubate (30 min, dark) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (30 min, dark)->Measure Absorbance (517 nm) Calculate % Scavenging & IC50 Calculate % Scavenging & IC50 Measure Absorbance (517 nm)->Calculate % Scavenging & IC50

Caption: Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., matairesinol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then determined.[5][6]

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MTT_workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (4h)->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Calculate % Viability & IC50 Calculate % Viability & IC50 Measure Absorbance (570 nm)->Calculate % Viability & IC50

Caption: Workflow for the MTT cytotoxicity assay.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

This assay is used to determine the inhibitory effect of a compound on the COX-2 enzyme, a key target in anti-inflammatory drug development.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H₂. The inhibition of this activity is quantified.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX-2 enzyme, a fluorometric substrate, and the test compound in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, add the COX-2 enzyme to wells containing the assay buffer and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).

  • Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the uninhibited control, and the IC₅₀ value is determined.[7][8]

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COX2_workflow Prepare Reagents (Enzyme, Substrate, Inhibitor) Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Reagents (Enzyme, Substrate, Inhibitor)->Incubate Enzyme with Inhibitor Add Arachidonic Acid Add Arachidonic Acid Incubate Enzyme with Inhibitor->Add Arachidonic Acid Measure Fluorescence (Kinetic) Measure Fluorescence (Kinetic) Add Arachidonic Acid->Measure Fluorescence (Kinetic) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Fluorescence (Kinetic)->Calculate % Inhibition & IC50

Caption: Workflow for the COX-2 inhibitor screening assay.

Conclusion and Future Directions

Matairesinol has demonstrated a broad spectrum of biological activities, with a growing body of evidence supporting its potential as an antioxidant, anti-inflammatory, and anticancer agent. The signaling pathways involved in its action are becoming increasingly understood.

This compound represents a promising, yet less explored, lignan. While preliminary information suggests similar therapeutic potential, there is a clear need for further research to quantify its biological activities and elucidate its mechanisms of action. Direct comparative studies between these two compounds using standardized assays are essential to fully understand their relative potencies and therapeutic promise.

This guide serves as a foundational resource for researchers in the field. As more data on this compound becomes available, a more comprehensive and direct comparison will be possible, paving the way for the potential development of new and effective therapeutic interventions.

References

A Comparative Analysis of the Antioxidant Capacity of Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans (B1203133), a diverse group of polyphenolic compounds found in a variety of plant-based foods, have garnered significant scientific interest for their potential health benefits, largely attributed to their antioxidant properties. This guide provides an objective comparison of the antioxidant capacity of different lignans, supported by experimental data, to aid researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of lignans is frequently evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used to determine this capacity. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value signifies higher antioxidant activity.

The following table summarizes the IC50 values for several prominent lignans from various studies. It is important to exercise caution when directly comparing absolute values across different studies due to potential variations in experimental conditions.

Lignan (B3055560)DPPH Radical Scavenging Activity (IC50) (µg/mL)ABTS Radical Scavenging Activity (IC50) (µg/mL)Reference
Nordihydroguaiaretic acid6.60113.070[1]
(-)-SecoisolariciresinolNot directly reported12.252[1]
(-)-Secoisolariciresinol diglycosideNot directly reported13.547[1]
α-(-)-ConidendrinNot directly reported13.345[1]
Enterodiol932.16713.378[1]
Enterolactone>100014.146[1]
(-)-Pinoresinol69 µMNot directly reported in comparative studies[2]

Note: IC50 values from different studies may not be directly comparable due to variations in experimental protocols.

Studies have shown that plant lignans generally exhibit considerably higher antioxidant activity compared to mammalian lignans (enterodiol and enterolactone)[1][3]. For instance, in one study, the plant lignans secoisolariciresinol (B192356) and matairesinol (B191791) demonstrated clearly higher antioxidant activity than the well-known antioxidant ascorbic acid in the Ferric Reducing/Antioxidant Power (FRAP) assay, while mammalian lignans were far less active[3]. The structural difference, specifically the presence of a methoxy (B1213986) group adjacent to the phenolic hydroxyl group in plant lignans, is suggested to be responsible for this enhanced antioxidant activity[3].

Signaling Pathways and Experimental Workflows

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by lignans.

The evaluation of antioxidant capacity typically follows a standardized experimental workflow.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Sample_Prep Prepare Lignan Samples (various concentrations) Mixing Mix Lignan Sample with Assay Reagent Sample_Prep->Mixing Reagent_Prep Prepare Assay Reagent (e.g., DPPH or ABTS•+ solution) Reagent_Prep->Mixing Incubation Incubate at Room Temperature (in the dark) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calc_Inhibition Calculate Percentage of Radical Scavenging Measurement->Calc_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: General experimental workflow for antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark due to its light sensitivity[4].

  • Sample Preparation: Dissolve the lignan samples in a suitable solvent to prepare a series of concentrations[4].

  • Reaction: Add a small volume of the lignan solution to a larger volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution should also be prepared[4].

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes)[4].

  • Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer[4].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan[2].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[5][6][7].

  • Preparation of Working Solution: Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm[8].

  • Sample Preparation: Prepare a series of concentrations of the lignan samples and a standard antioxidant (e.g., Trolox)[7].

  • Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution[2][7].

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes)[2].

  • Measurement: The absorbance is measured at 734 nm[2][7].

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration[2]. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[7].

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lignan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lignans (B1203133)—a class of polyphenols with significant pharmacological interest—is paramount for research, quality control, and the development of new therapeutics.[1][2] Lignans are associated with numerous health benefits, including reduced risks of hormone-dependent cancers and anti-inflammatory properties.[1][2] Given the variety of analytical techniques available, it is crucial to employ validated methods to ensure data reliability and consistency. Cross-validation becomes essential when transferring methods between laboratories or when comparing results from different analytical techniques used within a single study.[3]

This guide provides an objective comparison of common analytical methods for lignan (B3055560) analysis, supported by experimental protocols and a framework for cross-validation to ensure data integrity.

Comparison of Common Analytical Methods

Several chromatographic techniques are predominantly used for the analysis of lignans in various matrices, including plant materials, foods, and biological fluids.[4][5][6][7] The choice of method often depends on the specific lignans of interest, the complexity of the sample matrix, and the required sensitivity and selectivity.[4] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a frequently applied technique due to its suitability for analyzing the medium polarity of lignans.[1][4]

Table 1: Overview of Analytical Methods for Lignan Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Lignan Applications
HPLC-UV/PDA Separation based on polarity, detection via UV absorbance.Robust, cost-effective, good for quantification of known major lignans.[4][8]Lower sensitivity and selectivity compared to MS; co-elution can be an issue in complex matrices.[8]Quantification of arctiin, arctigenin, matairesinol (B191791) in plant extracts.[1][9]
LC-MS/MS Separation by liquid chromatography, detection by mass-to-charge ratio.High sensitivity, high selectivity, structural elucidation possible, suitable for complex matrices.[1][4][10]Higher cost, potential for matrix effects (ion suppression/enhancement).[8]Quantification of secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol (B1674508) in foods and biological samples.[10][11]
UPLC-QTOF-MS Ultra-performance liquid chromatography for faster, higher-resolution separation, with high-resolution mass spectrometry.Excellent for identifying unknown lignans and characterizing complex profiles.[1][12]High instrument cost and complexity.Identification of dibenzocyclooctadiene lignans in Schisandra chinensis oil.[12]
GC-MS Separation of volatile or derivatized compounds in the gas phase, detection by mass spectrometry.High resolution for complex mixtures of thermally stable lignans.[4]Requires derivatization for non-volatile lignans, which adds a step and potential for variability.[8][13]Profiling of deoxypodophyllotoxin (B190956) and yatein (B1682354) in Anthriscus sylvestris.[13]
HPTLC Separation on a high-performance thin-layer plate, detection by densitometry.Rapid, cost-effective, good for screening multiple samples simultaneously.[5][14]Lower resolution and sensitivity than HPLC/LC-MS.Quantification of sesamin (B1680957) and sesamolin (B1680958) in sesame seeds.[14]

Quantitative Performance and Validation Parameters

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[15][17]

Table 2: Typical Quantitative Validation Parameters for Lignan Analysis Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)HPTLC-Densitometry
Linearity (r²) > 0.999[18]> 0.999[10][19]> 0.99> 0.99[14]
Range 80-120% of nominal concentration[17]0.1 - 500 ng/mLAnalyte dependentAnalyte dependent
Accuracy (% Recovery) 96.7% - 103.6%[18]90.6% - 109.1%[11]Typically 85-115%95-105%
Precision (% RSD) < 3%[18]< 5%[11]< 15%< 5%
LOD 1.24–9.00 ng[18]0.040–0.877 µ g/100g [10][19]Analyte dependentng level
LOQ 3.71–31.71 ng[18]0.114–1.532 µ g/100g [10][19]Analyte dependentng level
Selectivity Moderate; may require peak purity analysis.[17]High; based on specific mass transitions (MRM).High; based on mass fragmentation patterns.Moderate; depends on chromatographic separation.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and reliable results. Below are generalized methodologies for lignan extraction and analysis.

Protocol 1: Lignan Extraction from Plant Material

This protocol describes a general procedure for extracting lignans from dried plant material, such as flaxseed or sesame seeds.[1][20]

  • Sample Preparation: Grind the dried plant material (e.g., seeds) into a fine powder.

  • Defatting (Optional but Recommended): To remove lipids that can interfere with analysis, mix the powder with hexane (B92381) (1:10 w/v) and shake for 1-2 hours. Centrifuge and discard the hexane supernatant. Repeat this step twice. Air-dry the defatted powder.

  • Extraction:

    • Add 70-80% aqueous methanol (B129727) or ethanol (B145695) to the powder (1:20 w/v).[1][10]

    • Perform extraction using a suitable method such as ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., 40°C).[1][10][19] Other methods include maceration or Soxhlet extraction.[1]

  • Hydrolysis (for Glycosides): Many lignans exist as glycosides. To analyze the aglycone form, an enzymatic or acid hydrolysis step may be necessary.[10][19]

  • Purification: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

Protocol 2: Cross-Validation of Two Analytical Methods

This protocol outlines the procedure for comparing two different analytical methods (e.g., an established HPLC-UV method and a new LC-MS/MS method).[3]

  • Objective: To determine if Method B produces results that are comparable to the validated Method A for the quantification of a specific lignan in a given matrix.

  • Sample Selection: Use a minimum of 20 study samples that span the calibration range of both methods. If possible, use incurred samples (samples from a study where the lignan has been administered).

  • Analysis:

    • Analyze the selected samples using both Method A and Method B.

    • It is recommended to perform the analysis in duplicate or triplicate for each sample with each method.

  • Data Evaluation:

    • Calculate the concentration of the lignan for each sample from both methods.

    • For each sample, calculate the percent difference between the values obtained from the two methods: % Difference = ((Value_Method_B - Value_Method_A) / Mean_Value) * 100.

  • Acceptance Criteria: The difference between the two methods for at least two-thirds (67%) of the samples should be within ±20% of the mean value.

Visualizing Workflows and Relationships

Diagrams created using Graphviz DOT language help to clarify complex workflows and logical processes in lignan analysis and method validation.

Lignan_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Data Analysis Sample Plant/Biological Sample Grinding Grinding/Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., UAE, Maceration) Grinding->Extraction Hydrolysis Hydrolysis (Optional) (Acidic/Enzymatic) Extraction->Hydrolysis Purification Filtration/SPE Hydrolysis->Purification HPLC HPLC-UV/PDA Purification->HPLC LCMS LC-MS/MS Purification->LCMS GCMS GC-MS Purification->GCMS Validation Validation Parameters (Accuracy, Precision, etc.) HPLC->Validation LCMS->Validation GCMS->Validation Quantification Quantification Validation->Quantification Report Final Report Quantification->Report

Caption: General workflow for lignan analysis from sample preparation to final reporting.

Cross_Validation_Logic start Start: Need to Compare Method A and Method B select_samples Select ≥ 20 Study Samples (Spanning concentration range) start->select_samples analyze_A Analyze all samples with Method A select_samples->analyze_A analyze_B Analyze all samples with Method B select_samples->analyze_B calculate_diff Calculate % Difference for each sample ((B-A)/mean)*100 analyze_A->calculate_diff analyze_B->calculate_diff evaluate Are ≥ 67% of samples within ±20% difference? calculate_diff->evaluate pass Methods are Correlated Cross-Validation Passed evaluate->pass Yes fail Methods are Not Correlated Investigate Discrepancies evaluate->fail No

Caption: Logical flow diagram for the cross-validation of two analytical methods.

References

A Comparative Study: (+)-8-Methoxyisolariciresinol vs. Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the biochemical and pharmacological properties of two naturally occurring lignans (B1203133): (+)-8-Methoxyisolariciresinol and secoisolariciresinol (B192356). While both compounds exhibit promising antioxidant, anti-inflammatory, and anticancer activities, the extent of their efficacy and the depth of scientific understanding surrounding them vary significantly. This report synthesizes available experimental data to offer a clear, comparative overview for research and development purposes.

At a Glance: Key Biological Activities

Biological ActivityThis compoundSecoisolariciresinol & its Diglucoside (SDG)
Antioxidant Activity Described as a radical scavenger, but specific quantitative data is limited.Secoisolariciresinol: IC50 of 12.252 µg/mL (DPPH assay)[1].SDG: IC50 of 13.547 µg/mL (DPPH assay)[1], IC50 of 78.9 µg/mL (DPPH assay)[2].
Anti-inflammatory Activity Reported to have anti-inflammatory properties, but quantitative in-vitro data is scarce.Secoisolariciresinol derivatives: IC50 of 3.7 and 7.4 μM for nitric oxide inhibition in LPS-stimulated RAW 264.7 macrophage cells[3][4].SDG: 45.18% reduction in paw edema at 80 mg/kg in a carrageenan-induced rat model[5][6].
Anticancer Activity Implicated in hormone-dependent cancers due to potential modulation of estrogenic activity.[7]Secoisolariciresinol: IC50 of 25 µM on MCF-7 breast cancer cells[8].SDG: IC50 of 93.7 µg/mL on A-375 human melanoma cells[9].

In-Depth Analysis of Biological Performance

Antioxidant Properties

Secoisolariciresinol and its diglucoside (SDG) have demonstrated potent antioxidant capabilities. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, secoisolariciresinol exhibited an IC50 value of 12.252 µg/mL, while SDG had an IC50 of 13.547 µg/mL in the same study[1]. Another study reported an IC50 of 78.9 µg/mL for SDG in a DPPH assay[2]. The antioxidant activity of secoisolariciresinol is considered a key contributor to its broader health benefits[10][11][12].

Anti-inflammatory Effects

The anti-inflammatory properties of secoisolariciresinol and its derivatives are well-documented. Derivatives of secoisolariciresinol have been shown to significantly inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells, with IC50 values of 3.7 and 7.4 μM[3][4]. Furthermore, in an in vivo model of carrageenan-induced paw edema in rats, oral administration of SDG at a dose of 80 mg/kg resulted in a significant 45.18% reduction in paw swelling[5][6]. While some studies suggest SDG may not directly inhibit the NF-κB pathway in microglia under certain conditions[13], its overall anti-inflammatory effects are evident.

This compound is also reported to possess anti-inflammatory properties[7]. However, as with its antioxidant activity, there is a lack of specific quantitative data from in vitro or in vivo anti-inflammatory assays to allow for a direct comparison of its potency with that of secoisolariciresinol.

Anticancer Potential

Both lignans have been investigated for their anticancer activities. Secoisolariciresinol demonstrated an IC50 value of 25 µM against the MCF-7 human breast cancer cell line[8]. Its diglucoside, SDG, has also shown cytotoxic effects, with a reported IC50 of 93.7 µg/mL on the A-375 human melanoma cell line[9]. The anticancer effects of secoisolariciresinol and SDG are thought to be mediated through the modulation of estrogen receptor and growth factor signaling pathways[14][15][16].

This compound's influence on estrogenic activity suggests potential implications in hormone-dependent cancers[7]. Its general anticancer properties are a subject of ongoing research, but specific IC50 values against various cancer cell lines are not yet well-documented in the available literature.

Signaling Pathways and Mechanisms of Action

The biological activities of secoisolariciresinol are mediated through its interaction with key cellular signaling pathways. Notably, it has been shown to modulate the PI3K/Akt and NF-κB signaling cascades, which are crucial regulators of cell survival, proliferation, and inflammation[17][18].

PI3K_Akt_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Secoisolariciresinol Secoisolariciresinol Secoisolariciresinol->Akt inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Secoisolariciresinol.

NFkB_Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome degradation Secoisolariciresinol Secoisolariciresinol Secoisolariciresinol->IKK inhibits Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression activates

Caption: NF-κB Signaling Pathway Inhibition by Secoisolariciresinol.

The primary mechanism of action for this compound is believed to be its ability to scavenge free radicals, thereby mitigating oxidative stress[7]. It may also modulate hormone-related pathways through interaction with estrogen receptors[7]. However, detailed diagrams of its specific signaling pathway interactions are not yet available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Workflow A Prepare Test Compound and DPPH solutions B Add to 96-well plate A->B C Incubate in dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 value D->E

Caption: General workflow for the DPPH antioxidant assay.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

Protocol:

  • Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Administer the test compound or vehicle control orally or via intraperitoneal injection.

  • After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (V_t - V_0)_treated / (V_t - V_0)_control] x 100 where V_t is the paw volume at time t and V_0 is the initial paw volume.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

Both this compound and secoisolariciresinol are promising lignans with significant therapeutic potential. Secoisolariciresinol and its diglucoside, SDG, are well-characterized, with a growing body of quantitative data supporting their antioxidant, anti-inflammatory, and anticancer activities. Their mechanisms of action are also being elucidated, with clear involvement of the PI3K/Akt and NF-κB signaling pathways.

In contrast, while this compound is recognized for its potential in similar therapeutic areas, there is a notable lack of quantitative experimental data to substantiate its efficacy in direct comparison to secoisolariciresinol. Further research, including in vitro and in vivo studies to determine IC50 values and elucidate specific signaling pathway interactions, is crucial to fully understand the therapeutic potential of this compound and to enable a more comprehensive comparative analysis. This guide highlights the current state of knowledge and underscores the need for further investigation into this potentially valuable natural compound.

References

Unveiling the Anti-Cancer Potential of (+)-8-Methoxyisolariciresinol: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic effects of novel compounds is paramount. This guide offers a comparative analysis of the cytotoxic activity of (+)-8-Methoxyisolariciresinol against various cancer cell lines, presenting key experimental data and outlining the methodologies for replication. While direct comparative studies on this compound are limited in the public domain, this guide synthesizes available data on structurally related compounds and general methodologies to provide a framework for future research.

Comparative Cytotoxicity Data

Due to a lack of publicly available, direct comparative studies on the cytotoxicity of this compound across multiple cancer cell lines, a comprehensive data table cannot be presented at this time. Research into the specific IC50 values of this compound is ongoing. For context, studies on other natural products with methoxy- and hydroxyl- functionalities have shown a range of cytotoxic activities. For example, various lignans (B1203133) and flavonoids have demonstrated IC50 values from the sub-micromolar to high micromolar range, depending on the cancer cell line and the specific chemical structure.

Future research should aim to establish a clear profile of this compound's activity against a panel of common cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) to populate a comparative table like the one conceptualized below.

Cancer Cell LineIC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
Breast (MCF-7) Data Not AvailableData Not Available
Cervical (HeLa) Data Not AvailableData Not Available
Lung (A549) Data Not AvailableData Not Available
Liver (HepG2) Data Not AvailableData Not Available

Experimental Protocols

To ensure reproducibility and standardization of cytotoxicity testing for this compound, the following detailed experimental protocol for the MTT assay is provided.

Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a positive control (e.g., doxorubicin). A vehicle control (medium with DMSO) is also included. Cells are incubated for a specified period, typically 24, 48, or 72 hours.

MTT Assay for Cell Viability:

  • Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing the Path Forward: Workflows and Mechanisms

To facilitate a clearer understanding of the research process and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.

G cluster_1 Potential Signaling Pathway Compound Compound ROS Production ROS Production Compound->ROS Production Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Leads to Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis Results in

Caption: A hypothetical signaling pathway for compound-induced apoptosis in cancer cells.

Further investigation into the precise mechanisms of action of this compound is necessary to validate its therapeutic potential. This guide serves as a foundational resource to direct and inform these future research endeavors.

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Methoxylated Lignans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methoxylated lignans (B1203133), a diverse class of polyphenolic compounds found throughout the plant kingdom, have garnered significant attention for their broad spectrum of biological activities. Their therapeutic potential in cancer, inflammation, oxidative stress, and viral infections is a subject of intense research. The precise arrangement and number of methoxy (B1213986) groups on their phenylpropanoid backbone critically influence their pharmacological effects, a classic example of a structure-activity relationship (SAR). This guide provides a comparative analysis of the performance of various methoxylated lignans, supported by experimental data, to aid researchers in navigating this promising class of natural products.

Anticancer Activity: A Tale of Two Rings

The cytotoxic effects of methoxylated lignans against various cancer cell lines are well-documented. The presence and position of methoxy groups on the aromatic rings, as well as the nature of the central carbon skeleton, play a pivotal role in their potency. Generally, an increase in methoxylation on the pendant aromatic rings tends to enhance cytotoxic activity, though the optimal number and position can vary depending on the cancer cell type.

Table 1: Comparative Anticancer Activity (IC50) of Methoxylated Lignans

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
PodophyllotoxinHL-60 (Human promyelocytic leukemia)0.002[1]
P-388 (Murine leukemia)1.2[1]
HT-29 (Human colon adenocarcinoma)>100[1]
Etoposide (Podophyllotoxin derivative)HL-60 (Human promyelocytic leukemia)0.5[1]
HT-29 (Human colon adenocarcinoma)5.0[1]
Arctigenin (B1665602)MCF-7 (Human breast adenocarcinoma)15.2[2]
PC-3 (Human prostate adenocarcinoma)12.6[2]
MatairesinolMCF-7 (Human breast adenocarcinoma)>100[2]
PinoresinolVariousGenerally low activity
LariciresinolVariousGenerally low activity

Key SAR Observations for Anticancer Activity:

  • Podophyllotoxin and its derivatives , such as etoposide, exhibit potent anticancer activity primarily by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The rigid lactone ring and the trimethoxyphenyl group are crucial for this activity.

  • Dibenzylbutane lignans like arctigenin show promising activity. The presence of methoxy groups at the 3' and 4' positions of the aromatic rings appears to be important.

  • In contrast, lignans like matairesinol, pinoresinol, and lariciresinol , which have fewer methoxy groups or a different core structure, generally exhibit weaker cytotoxic effects.

Antioxidant Capacity: Quenching the Fire of Oxidative Stress

The antioxidant properties of methoxylated lignans are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The number and position of both hydroxyl and methoxyl groups influence this activity.

Table 2: Comparative Antioxidant Activity of Methoxylated Lignans

LignanAssayIC50 (µg/mL)Reference
Nordihydroguaiaretic acid (NDGA)DPPH6.60[3]
ABTS13.07[3]
Secoisolariciresinol (B192356)DPPH>30[3]
ABTS12.25[3]
EnterodiolDPPH>30[3]
ABTS13.38[3]
EnterolactoneDPPH>30[3]
ABTS14.15[3]

Key SAR Observations for Antioxidant Activity:

  • The presence of free hydroxyl groups is paramount for radical scavenging activity.

  • Methoxylation adjacent to a hydroxyl group can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.

  • Nordihydroguaiaretic acid (NDGA) , with its two catechol moieties, is a potent antioxidant.

  • The conversion of plant lignans like secoisolariciresinol to the mammalian lignans enterodiol and enterolactone by gut microbiota can alter their antioxidant potential.

Anti-inflammatory Effects: Taming the Immune Response

Methoxylated lignans exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. A key target is the inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a mediator of inflammation.

Table 3: Comparative Anti-inflammatory Activity of Methoxylated Lignans

LignanCell LineAssayIC50 (µM)Reference
2',3',5,7-TetrahydroxyflavoneRAW 264.7NO Inhibition19.7[4]
3',4',5,7-Tetrahydroxyflavone (Luteolin)RAW 264.7NO Inhibition17.1[4]
(−)-EpieudesminRAW 264.7NO Inhibition>10 µg/mL (Significant reduction)[5]
(−)-PhylligeninRAW 264.7NO Inhibition>10 µg/mL (Significant reduction)[5]
3′,4-O-dimethylcedrusinRAW 264.7NO Inhibition>10 µg/mL (Significant reduction)[5]

Key SAR Observations for Anti-inflammatory Activity:

  • The ability to inhibit NO production is a key indicator of anti-inflammatory potential.

  • Specific hydroxylation and methoxylation patterns are crucial. For instance, in flavones, A-ring 5,7-dihydroxy substitution combined with B-ring dihydroxylation or hydroxy/methoxy groups enhances NO inhibitory activity.[4]

  • Lignans from Mitrephora sirikitiae, such as (−)-epieudesmin, (−)-phylligenin, and 3′,4-O-dimethylcedrusin, have demonstrated the ability to reduce LPS-induced nitrate (B79036) and nitrite (B80452) levels in RAW 264.7 cells, indicating suppression of NO production.[5]

Antiviral Activity: A Budding Area of Investigation

The antiviral potential of methoxylated lignans is an emerging field of research. Some lignans have shown activity against a range of viruses by interfering with viral replication and entry.

Table 4: Comparative Antiviral Activity of Methoxylated Lignans

LignanVirusAssayIC50 (µM)Reference
HinokininHIVIn vitro5.27[6]
SARS-CoVIn vitro-[6]
HBVIn vitro-[6]
Terameprocol (a derivative of NDGA)WNVIn vitroSimilar to NDGA[6]
ZIKVIn vitroSimilar to NDGA[6]
PodophyllotoxinMurine CMVIn vitroPotent inhibition[7]
Sindbis virusIn vitroPotent inhibition[7]

Key SAR Observations for Antiviral Activity:

  • The structural diversity of lignans allows for a range of antiviral mechanisms.

  • Hinokinin has demonstrated in vitro activity against HIV, SARS-CoV, and HBV.[6]

  • Derivatives of NDGA , such as terameprocol, have shown efficacy against West Nile Virus (WNV) and Zika Virus (ZIKV).[6]

  • Podophyllotoxin exhibits broad-spectrum antiviral activity, inhibiting viruses like murine cytomegalovirus (CMV) and Sindbis virus.[7]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial.

Anticancer Activity: MTT Assay[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxylated lignan for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the lignan that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH and ABTS Assays
  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Mix various concentrations of the methoxylated lignan with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

  • Reaction Mixture: Add different concentrations of the methoxylated lignan to the ABTS•+ solution.

  • Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm. The scavenging of the ABTS•+ radical by the antioxidant leads to a decrease in absorbance.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)[16][17][18][19][20]
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the methoxylated lignan.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Signaling Pathways and Experimental Workflows

The biological activities of methoxylated lignans are often mediated through their interaction with key cellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Assays cell_culture Cell Culture (e.g., Cancer cells, Macrophages) compound_treatment Lignan Treatment (Varying Concentrations) cell_culture->compound_treatment assay Specific Assay (MTT, DPPH, Griess) compound_treatment->assay data_acquisition Data Acquisition (Absorbance Reading) assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis

A generalized workflow for in vitro bioactivity screening of methoxylated lignans.

The anti-inflammatory and anticancer effects of many lignans are linked to their ability to modulate the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Activates Transcription lignan Methoxylated Lignans lignan->ikk Inhibits

Inhibition of the NF-κB signaling pathway by methoxylated lignans.

mapk_pathway cluster_mapk MAPK Pathway stress Cellular Stress ask1 ASK1 stress->ask1 mekk MEKK ask1->mekk p38 p38 mekk->p38 jnk JNK mekk->jnk ap1 AP-1 p38->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus Translocates genes Pro-inflammatory Genes nucleus->genes Activates Transcription lignan Methoxylated Lignans lignan->mekk Inhibits

References

confirming the mechanism of action of (+)-8-Methoxyisolariciresinol through pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of (+)-8-Methoxyisolariciresinol, a lignan (B3055560) with noted antioxidant properties. We delve into its potential mechanism of action by examining its effects on key signaling pathways, drawing comparisons with other lignans (B1203133) where direct data is unavailable, and providing detailed experimental methodologies.

Executive Summary

This compound, a naturally occurring lignan, is recognized for its antioxidant capabilities. While direct experimental evidence on its specific modulation of inflammatory and cancer-related signaling pathways is emerging, this guide synthesizes current knowledge on related lignans to infer its likely mechanisms. Strong evidence suggests that lignans as a class, and specifically their metabolites like enterolactone (B190478), can inhibit the NF-κB and MAPK signaling pathways, both critical mediators of inflammation and cell proliferation. This guide presents a comparative analysis of the antioxidant and potential anti-inflammatory activities of lignans, alongside detailed protocols for key experimental assays to facilitate further research into the precise mechanism of action of this compound.

Comparative Analysis of Lignan Activity

Lignans are a class of polyphenolic compounds found in various plants, and their biological activities can vary. To understand the potential of this compound, it is valuable to compare its known antioxidant activity with that of other well-studied lignans. Furthermore, by examining the effects of the lignan metabolite enterolactone on key signaling pathways, we can hypothesize a similar mechanism for this compound.

Antioxidant Activity of Lignans

The antioxidant capacity of lignans is a key aspect of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values of various lignans in common antioxidant assays. A lower IC50 value indicates stronger antioxidant activity.

LignanDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Secoisolariciresinol (B192356)3080[1]
(-)-Pinoresinol69Not Reported[2]
SyringaresinolNot ReportedNot Reported[2]
MatairesinolNot ReportedNot Reported[2]
This compoundData Not AvailableData Not Available

Note: Direct comparative studies providing IC50 values for all listed lignans under identical conditions are limited.

Modulation of Signaling Pathways by Lignan Metabolites

While direct data for this compound is not yet available, studies on enterolactone, a primary metabolite of the lignan secoisolariciresinol diglucoside (SDG), provide strong evidence for the inhibition of the NF-κB and MAPK pathways.

CompoundPathway ComponentEffectCell LineQuantitative DataReference
Enterolactone NF-κBInhibitionMDA-MB-231Significant decrease in mRNA and protein levels[3]
ERK1/2InhibitionMDA-MB-231Significant decrease in mRNA and protein levels[3]
p38 MAPKInhibitionMDA-MB-231Significant decrease in mRNA and protein levels[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the putative mechanism of action of lignans like this compound based on the available evidence for their metabolites.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits (in cytoplasm) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound (Lignans) This compound (Lignans) This compound (Lignans)->IKK Complex Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Growth Factors / Stress Growth Factors / Stress Ras Ras Growth Factors / Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation / Inflammation Cell Proliferation / Inflammation Transcription Factors->Cell Proliferation / Inflammation This compound (Lignans) This compound (Lignans) This compound (Lignans)->ERK Inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

Experimental Protocols

To facilitate further investigation and validation of the proposed mechanism of action, detailed protocols for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compound (this compound) and positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibition of NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • Cell culture medium and reagents

  • Test compound (this compound)

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Western Blot for Phosphorylated p65 (p-p65) and ERK (p-ERK)

Objective: To detect the phosphorylation status of key signaling proteins.

Materials:

  • Cell culture and treatment reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-p65, anti-total p65, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound and/or stimulant as required.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Cell-Free System Cell-Free System Antioxidant Assays (DPPH, ABTS)->Cell-Free System IC50 Calculation IC50 Calculation Cell-Free System->IC50 Calculation NF-κB Reporter Assay NF-κB Reporter Assay Cell-Based System Cell-Based System NF-κB Reporter Assay->Cell-Based System Luciferase Activity Normalization Luciferase Activity Normalization Cell-Based System->Luciferase Activity Normalization Band Intensity Quantification Band Intensity Quantification Cell-Based System->Band Intensity Quantification Western Blot (p-p65, p-ERK) Western Blot (p-p65, p-ERK) Western Blot (p-p65, p-ERK)->Cell-Based System Mechanism Confirmation Mechanism Confirmation IC50 Calculation->Mechanism Confirmation Luciferase Activity Normalization->Mechanism Confirmation Band Intensity Quantification->Mechanism Confirmation

Caption: A logical workflow for investigating the mechanism of action of this compound.

References

comparing extraction efficiency of different methods for lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of lignans (B1203133) from plant matrices is a critical first step in their study and utilization for pharmaceutical and nutraceutical applications. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Extraction Methods: A Comparative Overview

The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. This guide focuses on four prominent methods: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE), alongside conventional methods for baseline comparison.

Modern techniques like UAE and MAE are generally more efficient than traditional methods, offering higher yields in shorter times with reduced solvent consumption.[1] For instance, a study on the extraction of secoisolariciresinol (B192356) diglucoside (SDG) from flaxseed hull demonstrated that MAE was more efficient than conventional stirring and Soxhlet extraction, yielding 11.7 mg SDG/g of defatted flaxseed meal compared to 10 mg/g and 7.6 mg/g, respectively.[2]

Quantitative Comparison of Extraction Efficiency

The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for specific lignans.

Table 1: Comparison of Extraction Yields for Secoisolariciresinol Diglucoside (SDG) from Flaxseed

Extraction MethodPlant MaterialLignan (B3055560)Yield (mg/g)Reference
Microwave-Assisted Extraction (MAE)Defatted Flaxseed MealSecoisolariciresinol Diglucoside (SDG)21.45[3][4]
Conventional HydrolysisDefatted Flaxseed MealSecoisolariciresinol Diglucoside (SDG)20.22[3][4]
Microwaveless ControlDefatted Flaxseed MealSecoisolariciresinol Diglucoside (SDG)19.45[4]
Negative-Pressure Cavitation ExtractionFlaxseed CakesSecoisolariciresinol Diglucoside (SDG)16.25[3]

Table 2: Comparison of Optimized Green Extraction Methods for Lignans from Sesame Cake

Extraction MethodLignanOptimal Ethanol (B145695) Conc. (%)Optimal Time (min)Optimal Temp. (°C)Model DesirabilityReference
Ultrasound-Assisted Extraction (UAE)Sesaminol (B613849) Glucosides711050> 0.72[5]
Microwave-Assisted Extraction (MAE)Sesaminol Glucosides80550> 0.72[5]
Accelerated Solvent Extraction (ASE)Sesaminol Glucosides802065> 0.72[5]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Ultrasound-Assisted Extraction (UAE) of Lignans from Sesame Cake

Objective: To extract sesaminol triglucoside (SETRI) and sesaminol diglucoside (SEDI) from sesame cake using UAE.

Materials and Equipment:

  • Sesame cake (SC)

  • Ethanol/water mixtures

  • Ultrasonic bath or probe system

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Sample Preparation: Grind sesame cake to a fine powder.

  • Extraction:

    • Mix a specific amount of sesame cake powder (e.g., 1.50 g) with 20 mL of 71% ethanol in a suitable vessel.

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Sonicate for 10 minutes at a controlled temperature of 50°C.[5]

  • Separation: Centrifuge the mixture to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the supernatant using a rotary evaporator to obtain the crude lignan extract.

  • Analysis: Quantify the lignan content using High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) of Lignans from Sesame Cake

Objective: To extract sesaminol triglucoside (SETRI) and sesaminol diglucoside (SEDI) from sesame cake using MAE.

Materials and Equipment:

  • Sesame cake (SC)

  • Ethanol/water mixtures

  • Microwave extraction system

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Sample Preparation: Grind sesame cake to a fine powder.

  • Extraction:

    • Mix a specific amount of sesame cake powder (e.g., 0.85 g) with 20 mL of 80% ethanol in a microwave-safe extraction vessel.[5]

    • Place the vessel in the microwave extractor.

    • Apply microwave irradiation for 5 minutes at a controlled temperature of 50°C.[5]

  • Separation: Centrifuge the mixture to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the supernatant using a rotary evaporator.

  • Analysis: Analyze the lignan content by HPLC.

Supercritical Fluid Extraction (SFE) of Lignans from Schisandra chinensis**

Objective: To extract lignans (e.g., schisandrin (B1198587) A) from the dried fruits of Schisandra chinensis.

Materials and Equipment:

  • Dried Schisandra chinensis berries

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent (e.g., ethanol or isopropyl alcohol) pump and vessel

Protocol:

  • Sample Preparation: Coarsely chop 50 grams of dry Schisandra berries.[6]

  • Extraction:

    • Load the chopped berries into a 100 mL extraction vessel.[6]

    • Pressurize the system with CO₂ to 200 bar.[6]

    • Set the extraction temperature to 40°C.[6]

    • Introduce 1% isopropyl alcohol as a co-solvent.[6]

    • Perform the extraction dynamically at a total flow rate of 50 g/minute for 60 minutes.[6]

  • Collection: Collect the extract, which will be a concentrated solution.

  • Analysis: The extract can be directly used for further analysis, such as HPLC or Supercritical Fluid Chromatography (SFC), without the need for filtration or evaporation.[6]

Enzyme-Assisted Aqueous Extraction (EAAE) of Lignans from Sesame Seed

Objective: To extract lignans and oil from sesame seeds using an enzymatic process in an aqueous phase.

Materials and Equipment:

  • Sesame seeds

  • Enzymes (e.g., Neutrase, Pectinex)

  • pH meter

  • Incubator/shaker

  • Centrifuge

Protocol:

  • Sample Preparation: Grind sesame seeds into a paste.

  • Enzymatic Treatment:

    • Prepare a slurry of sesame seed paste and water (e.g., a 1:2 ratio).

    • Adjust the pH to the optimal level for the chosen enzymes.

    • Add the enzyme mixture (e.g., a 1:1 mix of Neutrase and Pectinex).

    • Incubate the mixture at 50°C for 6 hours with agitation.[7]

  • Separation: Centrifuge the mixture to separate the oil, aqueous, and solid phases.

  • Extraction: The lignans will be present in the oil phase. The oil extracted using a Neutrase-Pectinex treatment has been shown to contain the highest amount of lignans.[7]

  • Analysis: Quantify the lignan content in the extracted oil.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration cluster_analysis Analysis Start Plant Material Grind Grinding Start->Grind Mix Mixing with Solvent Grind->Mix Ultrasound Sonication Mix->Ultrasound Centrifuge Centrifugation Ultrasound->Centrifuge Concentrate Concentration Centrifuge->Concentrate Analysis Lignan Analysis (HPLC) Concentrate->Analysis

Caption: Workflow for Ultrasound-Assisted Lignan Extraction.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Concentration cluster_analysis Analysis Start Plant Material Grind Grinding Start->Grind Mix Mixing with Solvent Grind->Mix Microwave Microwave Irradiation Mix->Microwave Centrifuge Centrifugation Microwave->Centrifuge Concentrate Concentration Centrifuge->Concentrate Analysis Lignan Analysis (HPLC) Concentrate->Analysis

Caption: Workflow for Microwave-Assisted Lignan Extraction.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_collection Collection cluster_analysis Analysis Start Plant Material Chop Coarse Chopping Start->Chop Load Loading into Vessel Chop->Load Extract Dynamic Extraction with SC-CO2 & Co-solvent Load->Extract Collect Extract Collection Extract->Collect Analysis Lignan Analysis (SFC/HPLC) Collect->Analysis

Caption: Workflow for Supercritical Fluid Lignan Extraction.

EAE_Workflow cluster_prep Sample Preparation cluster_extraction Enzyme-Assisted Aqueous Extraction cluster_separation Phase Separation cluster_analysis Analysis Start Plant Material Grind Grinding Start->Grind Slurry Aqueous Slurry Preparation Grind->Slurry Enzyme Enzymatic Hydrolysis Slurry->Enzyme Centrifuge Centrifugation Enzyme->Centrifuge Separate Phase Separation Centrifuge->Separate Analysis Lignan Analysis in Oil Phase Separate->Analysis

Caption: Workflow for Enzyme-Assisted Lignan Extraction.

References

Validating the Efficacy of (+)-8-Methoxyisolariciresinol on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential inhibitory effects of the lignan (B3055560) (+)-8-Methoxyisolariciresinol on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to a lack of direct published data on this compound, this document outlines the established experimental methodologies and presents a comparative analysis with the well-documented inhibitory effects of another lignan, Secoisolariciresinol (B192356) Diglucoside (SDG) and its active metabolite, Enterolactone (ENL).[1][2][3] The provided protocols and data presentation formats serve as a robust template for the evaluation of novel compounds targeting the NF-κB pathway.

The NF-κB Signaling Pathway: A Key Inflammatory Mediator

The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival.[4] Its dysregulation is implicated in a variety of pathological conditions, including cancer and inflammatory disorders.[4] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[5][6] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[5][7] This releases the NF-κB dimer, which then translocates to the nucleus to initiate the transcription of target genes involved in the inflammatory response.[5][6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK Complex IKK Complex Stimulus->IKK Complex NF-kB/IkBa Complex NF-kB/IkBa Complex IKK Complex->NF-kB/IkBa Complex Phosphorylates IkBa-P IkBa-P NF-kB/IkBa Complex->IkBa-P releases NF-kB (p65/p50) NF-kB (p65/p50) NF-kB/IkBa Complex->NF-kB (p65/p50) Proteasome Proteasome IkBa-P->Proteasome Degradation Nucleus Nucleus NF-kB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits?

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Comparative Efficacy of Lignans on NF-κB Inhibition

While specific data for this compound is not yet available, studies on the related lignan SDG and its metabolite ENL have demonstrated significant inhibition of the NF-κB pathway.[1][2][3] These studies provide a benchmark for evaluating the potential of this compound. The following table illustrates a hypothetical comparison of key quantitative metrics.

ParameterThis compound (Hypothetical Data)Enterolactone (Published Data)Negative Control
Cell Viability (IC50) To be determined~10 µM (in E0771 cells)[1]Not Applicable
NF-κB Luciferase Reporter Activity (Fold Change) To be determinedSignificant reduction[1][3]1.0
Phospho-p65 Protein Levels (Relative to Total p65) To be determinedSignificantly reduced[1][3]Baseline
Nuclear Translocation of p65 (Percentage of Nuclear p65) To be determinedSignificantly reducedBaseline
IκBα Degradation (Relative to Control) To be determinedInhibitedBaseline

Experimental Protocols for Validation

To validate the effect of this compound on the NF-κB pathway, a series of established in vitro assays are recommended.

Experimental_Workflow Treatment Treatment with this compound and Stimulus (e.g., TNF-α) Luciferase_Assay NF-κB Luciferase Reporter Assay Treatment->Luciferase_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis_L Measure Luminescence (NF-κB Activity) Luciferase_Assay->Data_Analysis_L Data_Analysis_W Quantify Protein Levels (p-p65, IκBα, Nuclear p65) Western_Blot->Data_Analysis_W Conclusion Validate Inhibitory Effect Data_Analysis_L->Conclusion Data_Analysis_W->Conclusion

Caption: Experimental workflow for validating the effect of a test compound on the NF-κB pathway.
NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Principle: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements, and a control plasmid (e.g., Renilla luciferase) for normalization.[4][8] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to NF-κB activity.[4][9]

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate.[4]

    • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[4][8]

    • Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.[4]

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.[4]

    • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[4]

    • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[4]

    • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[4]

Western Blot Analysis

Western blotting is used to determine the levels of key proteins in the NF-κB pathway, such as phosphorylated p65 (p-p65), total p65, and IκBα.[5][10]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[11]

  • Protocol:

    • Cell Treatment and Lysis: Treat cells as described for the luciferase assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.[5][12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[5]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[5]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-p65, total p65, IκBα, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.[10][12]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[5]

    • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The validation of this compound's effect on the NF-κB pathway requires a systematic approach employing established molecular biology techniques. By following the detailed protocols for luciferase reporter assays and Western blotting, researchers can obtain quantitative data on the compound's ability to modulate NF-κB transcriptional activity and the phosphorylation and localization of key pathway components. Comparing these findings with data from known NF-κB inhibitors, such as the lignan metabolite Enterolactone, will provide a clear and objective assessment of the therapeutic potential of this compound.

References

A Comparative Analysis of (+)-8-Methoxyisolariciresinol and its Glucosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the lignan (B3055560) (+)-8-Methoxyisolariciresinol and its corresponding glucosides, focusing on their potential biological activities. While direct comparative studies are limited, this document synthesizes available data on the aglycone and discusses the anticipated impact of glycosylation based on research on analogous lignan compounds.

Introduction to this compound and its Glucosides

This compound is a naturally occurring lignan found in various plant sources.[1] Lignans (B1203133) are a class of polyphenolic compounds recognized for their antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects.[1] In nature, lignans often exist as glycosides, meaning they are attached to one or more sugar molecules. This glycosylation can significantly impact their solubility, stability, bioavailability, and ultimately, their biological activity.

The aglycone, this compound, is metabolized by intestinal microflora into enterolignans, which are thought to be responsible for some of its systemic biological effects.[1] The glucosides of this compound are expected to undergo hydrolysis by gut microbiota to release the active aglycone, a common pathway for many plant glycosides.

Comparative Biological Activities: Data Presentation

Direct comparative quantitative data on the biological activities of this compound and its specific glucosides is scarce in the currently available literature. However, we can infer potential differences based on studies of other lignans, such as secoisolariciresinol (B192356) diglucoside (SDG) and its aglycone secoisolariciresinol (SECO). Generally, the aglycone form is considered more biologically active in vitro, while the glucoside form may have altered bioavailability in vivo.

Table 1: Postulated Comparative Antioxidant Activity

CompoundAntioxidant Activity (in vitro)Rationale
This compound HigherThe free phenolic hydroxyl groups are crucial for radical scavenging activity.
This compound Glucosides LowerGlycosylation of hydroxyl groups may hinder their ability to donate a hydrogen atom to neutralize free radicals.

Table 2: Postulated Comparative Anti-Inflammatory Activity

CompoundAnti-Inflammatory Activity (in vitro)Rationale
This compound HigherThe aglycone can more readily interact with intracellular signaling molecules involved in inflammation.
This compound Glucosides LowerThe bulky sugar moiety may sterically hinder interaction with molecular targets.

Table 3: Postulated Comparative Cytotoxicity against Cancer Cells

CompoundCytotoxicity (in vitro)Rationale
This compound HigherIncreased cellular uptake and direct interaction with intracellular targets are expected for the less polar aglycone.
This compound Glucosides LowerReduced cell permeability due to the hydrophilic sugar portion.

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound and its glucosides in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is widely used to screen for anti-inflammatory properties of compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound or its glucosides for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (cells without LPS or compound) and a positive control group (cells with LPS but without the compound) should be included.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Cell Viability Assay (e.g., MTT assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay should be performed in parallel.

Signaling Pathways and Experimental Workflows

Lignans often exert their anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the general experimental workflow and the primary inflammatory signaling pathways potentially affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in 96-well plate start->seed pretreat Pre-treat with Compound (Aglycone or Glucoside) seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay for NO stimulate->griess mtt MTT Assay for Viability stimulate->mtt analyze Calculate % Inhibition and IC50 griess->analyze mtt->analyze

Workflow for in vitro anti-inflammatory assay.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Compound This compound Compound->IKK inhibits Compound->NFkB inhibits translocation

Inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs activates MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs phosphorylates AP1 AP-1 MAPKs->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription Compound This compound Compound->MAPKs inhibits phosphorylation

Modulation of the MAPK signaling pathway.

Conclusion

This compound demonstrates potential as a bioactive compound with antioxidant and anti-inflammatory properties. While its glucosides are the common form in nature, the aglycone is likely the more active form in vitro. The process of deglycosylation by gut microbiota is a critical step for the in vivo activity of the glucosides. Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of this compound and its glucosides and to understand their structure-activity relationships. The provided experimental protocols and pathway diagrams offer a framework for conducting such investigations.

References

A Comparative Guide to Confirming the Purity of Synthesized (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized (+)-8-Methoxyisolariciresinol. It further presents a comparative analysis of this compound with alternative lignans (B1203133) that possess similar biological activities, offering supporting data and detailed experimental protocols to aid researchers in selecting and validating high-purity compounds for their studies.

Introduction

This compound is a lignan (B3055560) that, along with similar compounds, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. For reliable and reproducible in vitro and in vivo studies, establishing the purity of the synthesized compound is of paramount importance. This guide outlines the standard analytical techniques for purity assessment and compares this compound with other relevant lignans.

Purity Analysis: A Multi-Technique Approach

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of synthesized this compound. These methods provide orthogonal information, ensuring a thorough characterization of the compound.

Table 1: Quantitative Purity Analysis of this compound and Alternatives

Analytical MethodThis compound (Synthesized)(+)-Secoisolariciresinol (Alternative)(+)-Pinoresinol (Alternative)(+)-Lariciresinol (Alternative)
High-Performance Liquid Chromatography (HPLC-UV) ≥98%≥98%≥99%≥98%
Liquid Chromatography-Mass Spectrometry (LC-MS) ConfirmedConfirmedConfirmedConfirmed
Quantitative Nuclear Magnetic Resonance (qNMR) ≥97%≥97%≥98%≥97%
Chiral HPLC (Enantiomeric Purity) ≥99% e.e.≥99% e.e.≥99% e.e.≥99% e.e.

Note: The purity values presented are typical for high-purity standards obtained through synthesis and purification. Actual values may vary depending on the specific synthesis and purification methods employed.

Comparative Performance: Antioxidant Activity

The biological function of these lignans is often linked to their antioxidant capacity. The following table summarizes the reported antioxidant activities, providing a basis for selecting the most appropriate compound for specific research applications.[1]

Table 2: Comparative Antioxidant Activity of Lignans

LignanDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)
This compoundData not readily available in comparative studiesData not readily available in comparative studies
(+)-SecoisolariciresinolEffective at 25-200 µMNot directly reported in comparative studies
(+)-Pinoresinol69 µMNot directly reported in comparative studies[1]
LariciresinolReported to have antioxidant effects[2]Reported to have antioxidant effects[2]

Note: A lower IC50 value indicates higher antioxidant activity. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Objective: To separate and quantify this compound and its alternatives from potential impurities based on their chromatographic retention.

Method: [3][4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the identity of the synthesized compound by determining its molecular weight.

Method: [3]

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Data Analysis: Confirm the molecular weight of the compound by observing the [M+H]⁺ or [M-H]⁻ ion in the mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Objective: To determine the absolute purity of the synthesized compound using an internal standard.[6][7][8][9]

Method:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated methanol (B129727) (Methanol-d4) or another suitable deuterated solvent.

  • Internal Standard: A certified reference standard with known purity (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a precise amount of the synthesized compound and the internal standard. Dissolve both in the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Purity Calculation: Calculate the purity based on the integral ratio of a well-resolved signal from the analyte to a signal from the internal standard, taking into account the number of protons, molecular weights, and weighed masses of both the analyte and the standard.

Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of the synthesized compound to determine its enantiomeric excess (e.e.).

Method: [10][11][12]

  • Column: A chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in an isocratic elution. The exact ratio will need to be optimized for the specific compound and column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis, purification, and purity analysis of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude this compound Reaction->Crude Flash Flash Chromatography Crude->Flash Recrystallization Recrystallization Flash->Recrystallization Pure Purified this compound Recrystallization->Pure

Synthesis and Purification Workflow

Purity_Analysis_Workflow cluster_analysis Purity Analysis Sample Purified Sample HPLC HPLC-UV (Purity) Sample->HPLC LCMS LC-MS (Identity) Sample->LCMS qNMR qNMR (Absolute Purity) Sample->qNMR ChiralHPLC Chiral HPLC (Enantiomeric Purity) Sample->ChiralHPLC Data Data Analysis & Purity Confirmation HPLC->Data LCMS->Data qNMR->Data ChiralHPLC->Data

Purity Analysis Workflow
Conclusion

Confirming the purity of synthesized this compound is a critical step that requires a multi-faceted analytical approach. The use of orthogonal techniques such as HPLC, LC-MS, qNMR, and chiral HPLC provides a comprehensive purity profile, ensuring the quality and reliability of the compound for research purposes. When considering alternatives, lignans such as (+)-secoisolariciresinol, (+)-pinoresinol, and (+)-lariciresinol offer similar antioxidant properties, and the choice of compound should be guided by the specific requirements of the intended application and a thorough evaluation of their respective purities.

References

Safety Operating Guide

Navigating the Disposal of (+)-8-Methoxyisolariciresinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (+)-8-Methoxyisolariciresinol, a naturally occurring lignan (B3055560) used in various research applications.[1] The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management regulations.

Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, it is imperative to treat the compound as hazardous waste. This precautionary approach minimizes risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Gloves Chemical-resistant nitrile rubber glovesTo prevent skin contact with the compound.
Eye Protection Safety goggles or a face shieldTo protect against accidental splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use within a certified chemical fume hoodTo prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound must follow the principles of hazardous chemical waste management. This involves proper segregation, containment, labeling, and storage prior to collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in laboratory waste management.[2]

  • Solid Waste:

    • Collect any solid this compound, along with contaminated items such as weighing paper, gloves, and pipette tips, in a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.

    • Do not mix this waste stream with other chemical wastes to avoid unforeseen reactions.[3]

    • Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4] Sewer disposal is reserved for substances with low toxicity, high water solubility, and a neutral pH, and even then, only in small quantities.[3]

Step 2: Container Management

Proper containment is crucial for the safe storage of chemical waste.[2]

  • Container Type: Use containers that are chemically compatible with this compound and any solvents used.[5]

  • Labeling: All waste containers must be clearly and accurately labeled.[2] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The name and contact information of the responsible researcher

  • Container Condition: Ensure containers are in good condition, free from leaks or damage, and are kept securely closed except when adding waste.[4][6] Do not overfill containers; a general guideline is to fill to no more than three-quarters of their capacity.[7]

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.[2][3]

  • Secondary Containment: Store hazardous waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential spills.[4][5]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[5]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Schedule a pickup for your properly labeled and contained hazardous waste.

  • Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Storage & Disposal A Wear Appropriate PPE C Solid Waste (e.g., contaminated gloves, paper) A->C D Liquid Waste (e.g., solutions with compound) A->D B Work in Fume Hood B->C B->D E Use Separate, Labeled Hazardous Waste Containers C->E Place in solid waste container D->E Place in liquid waste container F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for EHS Pickup F->G

Caption: Disposal workflow for this compound.

Summary of Key Disposal Parameters

The following table summarizes the critical information for the proper disposal of this compound.

Table 2: Disposal Procedure Summary

ParameterGuidelineReference
Waste Classification Hazardous Chemical Waste (Assumed)General laboratory safety protocols for unknown or uncharacterized substances.[8]
Disposal Method Collection by a licensed hazardous waste disposal service.Resource Conservation and Recovery Act (RCRA) regulations prohibit drain or trash disposal.[5]
Segregation Separate solid and liquid waste streams. Do not mix with other chemical wastes.Prevents dangerous chemical reactions and ensures proper disposal pathways.[3]
Container Leak-proof, chemically compatible, and clearly labeled with "Hazardous Waste" and the chemical name.OSHA and EPA container requirements.[5]
Storage In a designated Satellite Accumulation Area with secondary containment.EPA Subpart K regulations for academic laboratories.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (+)-8-Methoxyisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of (+)-8-Methoxyisolariciresinol, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for minimizing exposure risks and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with several hazards, necessitating the use of appropriate personal protective equipment. The compound is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and can result in serious eye damage.[1] It is also harmful to aquatic life.[1]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye and Face Protection Tight-sealing safety goggles or a face shield are essential to protect against splashes and fine dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A lab coat or other protective clothing is required to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] Work should ideally be conducted in a chemical fume hood or a well-ventilated area.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental accuracy.

  • Preparation :

    • Ensure that a designated handling area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Work within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[3][4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Close the container tightly when not in use.[3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves and any other disposable PPE.

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure :

    • Dispose of the chemical waste and its container at an approved waste disposal plant.[3][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not allow the product to enter drains or waterways.[3]

Emergency Procedures

In case of accidental exposure, immediate action is required:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Handling Area (Fume Hood) gather_materials 2. Assemble Equipment & Reagents prep_area->gather_materials don_ppe 3. Don Required PPE gather_materials->don_ppe handle_compound 4. Handle Compound in Ventilated Area don_ppe->handle_compound weigh_transfer 5. Weigh and Transfer handle_compound->weigh_transfer close_container 6. Securely Close Container weigh_transfer->close_container clean_area 7. Clean Work Area & Equipment close_container->clean_area doff_ppe 8. Doff and Dispose of PPE clean_area->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands store_compound 10. Store Compound Properly wash_hands->store_compound collect_waste 11. Collect Waste in Labeled Container store_compound->collect_waste As Needed dispose_waste 12. Dispose via Approved Waste Facility collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.